3,5-Difluoro-2-methoxybenzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluoro-2-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBIWWNJQFWDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590680 | |
| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-00-7 | |
| Record name | 3,5-Difluoro-2-methoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive analysis of 3,5-Difluoro-2-methoxybenzylamine, a fluorinated aromatic amine of significant interest to the pharmaceutical and materials science sectors. We will delve into its core chemical and physical properties, established synthetic routes, and characteristic spectroscopic data. The document further explores the compound's reactivity, governed by the interplay of its functional groups, and its utility as a strategic building block in medicinal chemistry. The guide concludes with essential safety protocols and handling procedures, offering researchers a complete technical resource for leveraging this versatile molecule in their work.
Introduction: The Strategic Value of Fluorinated Building Blocks
In modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[2] Fluorinated aromatic amines, in particular, are highly sought-after intermediates for synthesizing advanced pharmaceutical agents and agrochemicals.[2]
This compound (CAS No. 886502-00-7) emerges as a key synthetic building block within this chemical space. It offers a unique convergence of a primary amine for versatile derivatization, a methoxy group, and a specific difluoro substitution pattern on the phenyl ring. This precise arrangement provides a scaffold to explore structure-activity relationships (SAR) with fine control over electronic and steric parameters, making it a valuable asset in the development of novel therapeutics, such as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[2]
Figure 1: 2D Structure of this compound.
Physicochemical and Spectroscopic Profile
The fundamental properties of a compound are critical for its application in synthesis and formulation. While some experimental data for this compound is available from commercial suppliers, a comprehensive analytical profile often requires in-house verification, as some vendors provide this compound on an "as-is" basis without extensive analytical data.[3]
The key identifying and physical properties are summarized in the table below. This data is essential for reaction planning, dosage calculations, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 886502-00-7 | [2][4][5] |
| Molecular Formula | C₈H₉F₂NO | [3][4] |
| Molecular Weight | 173.16 g/mol | [2][3][4] |
| Monoisotopic Mass | 173.06522 Da | [6] |
| Appearance | Solid | [2][3] |
| Melting Point | 32–35 °C | [2] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N | [2][3][4] |
| Predicted XlogP | 1.0 | [6] |
| Storage Class | 11 - Combustible Solids | [3] |
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound post-synthesis or upon receipt from a supplier.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra from vendors are not provided[3], the expected ¹H and ¹³C NMR signals can be predicted based on its structure and data from analogous compounds.[7][8]
-
¹H NMR: One would anticipate signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons (approx. 3.8-4.0 ppm), a singlet for the benzylic (-CH₂-) protons (approx. 3.8-4.2 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals would be expected for the aromatic carbons (some showing C-F coupling), the benzylic carbon, and the methoxy carbon.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected molecular ion peak [M+H]⁺ would be approximately m/z 174.07250.[2][6] Fragmentation patterns would likely involve the loss of the amine group or the methoxy group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching of the ether (around 1020-1250 cm⁻¹), and C-F stretching (around 1100-1350 cm⁻¹).[9]
Synthesis and Manufacturing Workflow
The most direct and established route to this compound involves the transformation of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde.[2] This precursor-based approach allows for a reliable and scalable synthesis.
start [label="1,3-Difluoro-2-\nmethoxybenzene"]; aldehyde [label="3,5-Difluoro-2-\nmethoxybenzaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine [label="3,5-Difluoro-2-\nmethoxybenzylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> aldehyde [label=" Formylation\n(e.g., Vilsmeier-Haack) "]; aldehyde -> amine [label=" Reductive Amination\n(e.g., NaBH3CN, NH4OAc) "]; }
Figure 2: High-level synthetic workflow for this compound.
This protocol outlines the conversion of 3,5-Difluoro-2-methoxybenzaldehyde to the target amine. The choice of reductive amination is based on its high efficiency and operational simplicity for converting aldehydes to primary amines.
Objective: To synthesize this compound from its aldehyde precursor.
Materials:
-
3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Reaction Setup: To a solution of 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Rationale: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Partition the residue between DCM and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with 1 M NaOH solution and brine. Rationale: The NaOH wash removes unreacted ammonium acetate and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Verification: Confirm the identity and purity of the final product using NMR and MS analysis.
Reactivity and Synthetic Utility
The synthetic utility of this compound is dictated by the reactivity of its primary amine group, modulated by the electronic effects of the substituted aromatic ring.
-
Electronic Influence: The two fluorine atoms at the 3- and 5-positions act as strong electron-withdrawing groups via induction, which deactivates the aromatic ring towards electrophilic substitution and can slightly decrease the basicity (pKa) of the benzylamine.[2] The ortho-methoxy group provides a competing electron-donating resonance effect.[2] This electronic balance is a key feature for tuning molecular properties in drug design.
-
Nucleophilicity: As a primary amine, the compound readily acts as a nucleophile. Its primary utility lies in forming robust covalent bonds, making it an ideal building block for introducing the 3,5-difluoro-2-methoxyphenyl moiety.
center_node [label="3,5-Difluoro-2-\nmethoxybenzylamine", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
amide [label="Amide Bond Formation\n(with R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; sulfonamide [label="Sulfonamide Synthesis\n(with R-SO₂Cl)", fillcolor="#F1F3F4", fontcolor="#202124"]; alkylation [label="N-Alkylation\n(with R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff [label="Schiff Base Formation\n(with Aldehydes/Ketones)", fillcolor="#F1F3F4", fontcolor="#202124"];
center_node -> amide [label=" Coupling Agents\n(EDC, HATU) "]; center_node -> sulfonamide [label=" Base\n(e.g., Pyridine) "]; center_node -> alkylation [label=" Base\n(e.g., K₂CO₃) "]; center_node -> schiff [label=" Forms Imines\n(Reversible) "]; }
Figure 3: Key reaction pathways for this compound.
Key Transformations:
-
Amide Bond Formation: This is one of the most prevalent reactions in medicinal chemistry. The amine can be coupled with carboxylic acids using standard coupling agents like EDC, HATU, or PyBOP to form stable N-(3,5-difluoro-2-methoxybenzyl)amides.[2]
-
N-Alkylation/Arylation: It can undergo alkylation with alkyl halides or reductive amination with other aldehydes/ketones to form secondary or tertiary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in drug candidates.
Applications in Drug Discovery and Beyond
The primary application of this compound is as a fragment or building block in medicinal chemistry. The difluoro-methoxyphenyl motif is of high interest for developing new therapeutic agents.[2] Its structural features are found in molecules targeting various diseases, and its derivatives have been explored as potential antimicrobial agents.[2]
Beyond pharmaceuticals, fluorinated aromatic compounds are valuable in materials science for applications in liquid crystals and organic electronics, where fluorine substitution can enhance thermal stability and tune electronic properties.[2]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may vary, general precautions for aromatic amines and corrosive solids should be followed.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11][12]
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][10]
-
First Aid:
References
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PubChemLite. (n.d.). This compound (C8H9F2NO). [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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Royal Society of Chemistry. (2016). Supporting information. [Link]
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An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine (CAS No. 886502-00-7)
A Resource for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery
As a Senior Application Scientist, I've witnessed the evolution of medicinal chemistry from broad-spectrum screening to rational, target-based design. In this modern paradigm, the strategic incorporation of fluorine has become one of the most powerful tools in our arsenal. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—allow chemists to meticulously fine-tune a molecule's physicochemical profile.[1][2][3] This guide focuses on a particularly valuable reagent in this class: 3,5-Difluoro-2-methoxybenzylamine. This compound is not merely a reactive handle; it is a carefully designed building block that imparts a specific, advantageous structural motif found in numerous advanced therapeutic candidates.[4] We will delve into its core properties, synthesis, and application, moving beyond simple protocols to explain the causality behind its effective use in the laboratory.
PART 1: Core Compound Profile and Physicochemical Characteristics
A comprehensive understanding of a building block's fundamental properties is the bedrock of successful and reproducible synthesis. This compound is a substituted aromatic amine whose utility is derived from the interplay of its three substituents on the phenyl ring.
Key Physicochemical Data
The following table summarizes the essential properties of this compound, compiled from supplier technical data and public chemical databases.
| Property | Value |
| CAS Number | 886502-00-7 |
| Molecular Formula | C₈H₉F₂NO[5][6] |
| Molecular Weight | 173.16 g/mol [4][5][6] |
| Appearance | Solid[4][5] |
| Melting Point | 32–35°C[4] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N[4][5][6] |
| SMILES | COc1c(F)cc(F)cc1CN[4][5] |
Spectroscopic Signature for Quality Control
Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. The following are the expected spectroscopic characteristics for this compound.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum will feature distinct signals for the methoxy protons (-OCH₃), the benzylic methylene protons (-CH₂NH₂), and the aromatic protons. The aromatic signals will exhibit splitting patterns consistent with the fluorine substitution.
-
¹³C NMR: The carbon spectrum will show unique resonances for each of the eight carbons. The carbons bonded to fluorine will appear as doublets due to C-F coupling.
-
¹⁹F NMR: This spectrum provides direct evidence of fluorination and is crucial for purity assessment, typically showing a single primary resonance for the two equivalent fluorine atoms.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak corresponding to the exact mass of 173.0652.[4][7] Fragmentation patterns can further validate the structure.
-
Infrared (IR) Spectroscopy: Key vibrational bands will include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic groups, C-O stretching of the methoxy ether, and the characteristic, strong C-F stretching bands.
PART 2: Synthesis, Mechanism, and Experimental Protocol
The primary amine functionality of this compound serves as a versatile nucleophilic handle for a variety of chemical transformations, including amide bond formation and reductive amination.[4] Its synthesis typically begins with a more functionalized precursor, such as an aldehyde or nitrile.
Synthetic Strategy: From Aldehyde to Amine
A robust and common laboratory method is the reductive amination of the corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde. This pathway offers high yields and selectivity.
Caption: Workflow for the synthesis via reductive amination.
Detailed Laboratory Protocol
This protocol is a representative methodology. Researchers must conduct their own risk assessment and adhere to all institutional safety guidelines. All operations should be performed in a well-ventilated fume hood.
-
Reaction Setup: To a round-bottom flask charged with methanol (10 mL/mmol of aldehyde), add 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) and ammonium acetate (5.0 eq). Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Formation of Imine: The mixture is stirred for 30-60 minutes to facilitate the in-situ formation of the corresponding imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and should be handled with care. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.
-
Quenching and Work-up: Carefully add 1 M aqueous HCl to quench the reaction and decompose any remaining reducing agent. Adjust the pH to >10 with aqueous NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices
-
Why Ammonium Acetate? It serves as a convenient, solid source of ammonia and a mild acid catalyst to promote imine formation.
-
Why Sodium Cyanoborohydride? NaBH₃CN is a selective reducing agent that is stable in mildly acidic conditions. It preferentially reduces the protonated imine intermediate over the starting aldehyde, preventing the formation of the corresponding alcohol as a major byproduct. This selectivity is the cornerstone of a successful one-pot reductive amination.
-
Why pH Adjustments? The initial acidic quench ensures the complete destruction of the hydride reagent. The subsequent basification is critical to deprotonate the amine product (R-NH₃⁺ -> R-NH₂), rendering it soluble in the organic extraction solvent.
PART 3: Application in Medicinal Chemistry and Drug Design
The true value of this compound lies in its role as a strategic building block for introducing the 3,5-difluoro-2-methoxyphenyl moiety into drug candidates.[4] This specific substitution pattern is not arbitrary; it is engineered to modulate key pharmacological parameters.
The "Fluorine Effect" in Action
-
Metabolic Stability: The C-F bond is exceptionally strong. Replacing a C-H bond at a metabolically vulnerable position with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]
-
Binding Affinity and Lipophilicity: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa and creating favorable dipole-dipole or hydrogen bond interactions with target proteins.[1][3] This often enhances binding affinity and, consequently, potency.[1][3] Judicious fluorination can also increase lipophilicity, which can improve a molecule's ability to cross cellular membranes.[1][4]
-
Conformational Control: The methoxy group ortho to the benzylamine linkage provides steric influence, which can lock the molecule into a specific, biologically active conformation, improving selectivity for the intended target.
From Building Block to Therapeutic Candidate
The primary amine of this compound is the synthetic linchpin, allowing for its conjugation to other molecular fragments, typically via amide bond formation.
Caption: Logical workflow for incorporating the amine into a drug candidate.
This moiety is a known component in the development of potent inhibitors for targets such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and established targets in oncology.[4]
PART 4: Safety, Handling, and Storage
Proper handling of all laboratory chemicals is paramount for researcher safety. While this compound is a building block, it requires careful management.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a flame-retardant lab coat.
-
Handling: As a primary amine, it should be treated as corrosive and potentially irritating.[8] Handle only in a certified chemical fume hood to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a combustible solid.[5]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound. [10][11]
References
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PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Yadav, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
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ChemRxiv. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
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ResearchGate. (2024). Role of Fluorine in Drug Design and Drug Action. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C8H9F2NO). Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
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ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Difluorobenzylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Retrieved from [Link]
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An In-depth Technical Guide to 3,5-Difluoro-2-methoxybenzylamine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Fluorination in Medicinal Chemistry
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Fluorinated aromatic amines, in particular, have emerged as highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive technical overview of 3,5-Difluoro-2-methoxybenzylamine, a versatile building block that embodies the strategic advantages of targeted fluorination.
Molecular Structure and Physicochemical Properties
This compound is a substituted benzylamine with the chemical formula C₈H₉F₂NO.[3] Its structure is characterized by a benzene ring substituted with two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and an aminomethyl group at the 1 position.
| Property | Value | Source |
| CAS Number | 886502-00-7 | [1][3] |
| Molecular Formula | C₈H₉F₂NO | [3] |
| Molecular Weight | 173.16 g/mol | [1][3] |
| InChI | 1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 | |
| SMILES | COc1c(F)cc(F)cc1CN | |
| Form | Solid | |
| Predicted XlogP | 1.0 | [4] |
The presence of two electron-withdrawing fluorine atoms significantly influences the electronic environment of the aromatic ring, while the ortho-methoxy group can exert both inductive and resonance effects, in addition to potential steric influence in reactions involving the adjacent aminomethyl group.[1]
Synthesis of this compound
The primary and most direct route to this compound is through the reductive amination of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde.[1] This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced to the desired amine.
Synthesis of the Precursor: 3,5-Difluoro-2-methoxybenzaldehyde
The key precursor, 3,5-Difluoro-2-methoxybenzaldehyde, can be synthesized via several methods, often starting from more readily available halogenated aromatic compounds. One common strategy is the ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by formylation with N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde
Materials:
-
1,3-Difluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-difluoro-2-methoxybenzene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add DMF (1.2 eq) dropwise, and continue stirring at -78 °C for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 3,5-Difluoro-2-methoxybenzaldehyde, which can be purified by column chromatography.
Reductive Amination to this compound
The conversion of the aldehyde to the primary amine is typically achieved using a source of ammonia and a suitable reducing agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Difluoro-2-methoxybenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) or an excess of aqueous ammonia.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Structural Characterization
The unambiguous identification and purity assessment of this compound are crucial. This is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to coupling with the fluorine atoms. The benzylic protons (CH₂) will appear as a singlet or a finely split multiplet, and the methoxy protons (OCH₃) will be a singlet. The amine protons (NH₂) may appear as a broad singlet. |
| ¹³C NMR | The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic coupling (¹JC-F). The benzylic carbon, methoxy carbon, and aromatic carbons will have chemical shifts influenced by the substituents. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and strong C-F stretching bands. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1] |
While experimental spectra for this specific compound are not widely published, data from the precursor, 3,5-Difluoro-2-methoxybenzaldehyde, can be informative. For instance, the ¹H NMR spectrum of the aldehyde shows characteristic aromatic proton signals and a singlet for the methoxy group and the aldehyde proton.[5] Predicted mass spectrometry data for this compound suggests a [M+H]⁺ peak at m/z 174.07250.[4]
Reactivity and Applications in Drug Discovery
As a primary amine, this compound is a versatile nucleophile and can participate in a wide range of chemical transformations, including amide bond formation, alkylation, and the synthesis of various heterocyclic systems.[1] Its utility as a building block in drug discovery is exemplified by its potential role in the synthesis of complex pharmaceutical agents.
For example, the drug Lifitegrast , used for the treatment of dry eye disease, contains a complex chemical structure.[6][7] While published syntheses of Lifitegrast do not explicitly start from this compound, the structural similarity of this building block to fragments within such complex molecules highlights its potential as a starting material or intermediate in the development of new synthetic routes for existing drugs or in the discovery of novel therapeutic agents.[8][9]
Caption: Reactivity and potential applications of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related compounds, such as other fluorinated and methoxy-substituted benzylamines, suggest that it should be treated as a hazardous substance.[10][11]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Avoid generating dust.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
In case of exposure:
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern offers a strategic combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists aiming to incorporate this promising intermediate into their drug discovery and development programs.
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An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-methoxybenzylamine
Introduction: The Strategic Value of Fluorinated Benzylamines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and the pKa of nearby functional groups.[1] These modifications are critical for optimizing pharmacokinetic and pharmacodynamic profiles, often enhancing a drug candidate's efficacy and in vivo half-life.[1]
Within this context, 3,5-Difluoro-2-methoxybenzylamine emerges as a particularly valuable synthetic building block. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an ortho-methoxy group—offers a nuanced platform for constructing complex molecular architectures.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, designed for researchers and drug development professionals. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer field-proven insights to ensure reproducible and efficient synthesis.
Physicochemical Properties of this compound
A clear understanding of the target compound's properties is essential for synthesis, purification, and downstream applications. The key physicochemical data are summarized below.
| Property | Value | Source |
| CAS Number | 886502-00-7 | [1][2] |
| Molecular Formula | C₈H₉F₂NO | [1][3] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N | [1][3] |
| SMILES | COc1c(F)cc(F)cc1CN | [1][3] |
| Predicted XlogP | 1.0 | [3] |
Synthetic Strategy: A Precursor-Centric Approach
The synthesis of this compound is most efficiently approached by focusing on the preparation of a key intermediate: 3,5-Difluoro-2-methoxybenzaldehyde .[1] Once this aldehyde is obtained, the final aminomethyl functionality can be installed through several reliable and high-yielding methods. This strategy decouples the complexities of aromatic substitution from the final C-N bond formation.
This guide will first detail the synthesis of the aldehyde precursor before exploring the primary pathways to the target amine.
Caption: Workflow for aldehyde precursor synthesis.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1,3-difluoro-2-methoxybenzene and anhydrous Tetrahydrofuran (THF).
-
Cooling: Cool the solution to -75 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF/heptane dropwise, maintaining the internal temperature below -70 °C.
-
Anion Formation: Stir the resulting mixture at -75 °C for 1 hour. The solution will typically change color, indicating the formation of the aryllithium intermediate.
-
Formylation: Slowly add anhydrous N,N-Dimethylformamide (DMF) dropwise, again keeping the temperature below -70 °C.
-
Reaction Completion: Stir the reaction for an additional 15-20 minutes at -70 °C.
-
Quenching: Quench the reaction by the careful addition of acetic acid, followed by water, allowing the mixture to warm to room temperature.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash sequentially with dilute HCl, water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by recrystallization or column chromatography. [4]
Part 2: Conversion of Aldehyde to this compound
With the key aldehyde precursor in hand, the final transformation to the primary amine can be achieved. Direct reductive amination is often the most efficient method.
Route A: Direct Reductive Amination
This powerful one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an imine intermediate, which is immediately reduced in situ to the desired amine. [5][6]The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reagent for this purpose, as it readily reduces the protonated iminium ion intermediate while being slow to react with the starting aldehyde. [5][7]
Caption: Mechanism of direct reductive amination.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve 3,5-Difluoro-2-methoxybenzaldehyde (1.0 equiv) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). [7]2. Ammonia Source: Add an ammonia source. Aqueous ammonia or a solution of ammonia in methanol are common choices. Ammonium acetate can also be used. [1]A slight excess of the amine source is often beneficial.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (approx. 1.3-1.5 equiv) portion-wise to the stirred mixture at room temperature. [7][8]The reaction is typically monitored by TLC or LC-MS.
-
Reaction: Stir the reaction under a nitrogen atmosphere at room temperature for 6-24 hours, or until the starting material is consumed. [8]5. Quenching & Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [8]6. Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by flash column chromatography. [8]
Route B: Synthesis via Oxime Reduction
An alternative, two-step route involves the formation and subsequent reduction of a benzaldehyde oxime. [1]This method is robust and avoids the direct use of ammonia.
Step 1: Oxime Formation The aldehyde is condensed with hydroxylamine hydrochloride in the presence of a mild base.
Step 2: Oxime Reduction The C=N double bond of the oxime is then reduced to the primary amine. Catalytic hydrogenation is a clean and effective method for this transformation.
| Reducing Agent | Conditions | Comments |
| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol, RT, 1-4 atm H₂ | Clean reduction, catalyst can be filtered off. |
| Zinc (Zn) / Acetic Acid | Acetic Acid, gentle heating | A classic chemical reduction method. |
| Sodium borohydride (NaBH₄) / CoCl₂ | Methanol, RT | Effective for oxime reduction. |
Step-by-Step Methodology (Oxime Formation & Reduction):
-
Oxime Synthesis: Dissolve 3,5-Difluoro-2-methoxybenzaldehyde and hydroxylamine hydrochloride in ethanol or a similar protic solvent. Add a base such as sodium acetate or pyridine and stir at room temperature or with gentle heating until the aldehyde is consumed (monitored by TLC). The oxime often precipitates and can be isolated by filtration.
-
Oxime Reduction (Catalytic Hydrogenation): Suspend the isolated oxime in ethanol or methanol in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and shake or stir vigorously at room temperature until hydrogen uptake ceases.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.
Alternative Synthetic Route: Nitrile Reduction
For comprehensive consideration, a viable alternative route involves the reduction of 3,5-difluoro-2-methoxybenzonitrile. [9]While requiring a different precursor, the reduction of a nitrile to a primary amine is a fundamental and high-yielding transformation.
Caption: Synthesis via nitrile reduction pathway.
Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions than oxime reduction would be required.
Safety and Handling
-
Organolithium Reagents: LDA is highly reactive and pyrophoric. It must be handled under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper syringe techniques.
-
Reducing Agents: While NaBH(OAc)₃ is relatively safe, NaBH₄ and LiAlH₄ react violently with water and should be handled with care. Quenching procedures must be performed slowly and at low temperatures.
-
Solvents: Organic solvents like THF, DCE, and DMF are flammable and have associated toxicities. All manipulations should be performed in a well-ventilated fume hood.
-
General Hazards: The target compound and its intermediates should be treated as potentially hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. For related compounds like 3,5-difluorobenzylamine, GHS classifications indicate a risk of severe skin burns and eye damage. [10]
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic organic chemistry principles. The most practical and efficient laboratory-scale approach involves the initial ortho-lithiation and formylation of 1,3-difluoro-2-methoxybenzene to produce the key aldehyde intermediate. Subsequent one-pot direct reductive amination using sodium triacetoxyborohydride offers a mild, selective, and high-yielding route to the final product. The alternative pathway via oxime formation and reduction provides a reliable, albeit longer, alternative. The availability of these robust synthetic strategies solidifies the position of this compound as an accessible and valuable building block for research, discovery, and development in the pharmaceutical and agrochemical industries.
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Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes . Green Chemistry. Available at: [Link]
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Synthesis of (3,5-Difluoro-2-methoxyphenyl)methanamine: A Field-Proven Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract: (3,5-Difluoro-2-methoxyphenyl)methanamine is a valuable fluorinated benzylamine building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its specific substitution pattern—two meta-directing fluorine atoms and an ortho-directing methoxy group—provides a unique electronic and steric profile for molecular design. This guide presents a robust and efficient two-step synthetic pathway commencing from a commercially available precursor. The selected strategy prioritizes operational safety, high yields, and scalability, moving from the synthesis of the key intermediate, 3,5-Difluoro-2-methoxybenzaldehyde, to its subsequent conversion to the target primary amine via direct reductive amination. Each step is accompanied by a detailed mechanistic rationale, a step-by-step experimental protocol, and critical field-proven insights to ensure successful execution.
Strategic Overview: Retrosynthetic Analysis
The synthesis of a primary benzylamine like (3,5-Difluoro-2-methoxyphenyl)methanamine can be approached via two primary retrosynthetic disconnections. The most common strategies involve either the reduction of a C-N triple bond (a nitrile) or the reductive formation of the C-N single bond from a carbonyl precursor (an aldehyde).
-
Nitrile Reduction Pathway: This route involves the synthesis of 3,5-Difluoro-2-methoxybenzonitrile, followed by its reduction using potent hydride reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. While effective, this pathway can involve hazardous reagents (e.g., pyrophoric LiAlH₄) or require high-pressure hydrogenation equipment. Furthermore, side reactions leading to secondary amines can occur if reaction conditions are not strictly controlled.[1]
-
Reductive Amination Pathway: This strategy disconnects the target molecule to 3,5-Difluoro-2-methoxybenzaldehyde and an ammonia source. This modern approach is often preferred due to its operational simplicity and the use of mild, selective reducing agents that are compatible with a wide range of functional groups.[2] Reagents like sodium triacetoxyborohydride [NaBH(OAc)₃] selectively reduce the in-situ-formed imine intermediate without affecting the starting aldehyde, minimizing side-product formation.[3][4]
Considering the superior safety profile, milder reaction conditions, and high selectivity, this guide will focus on the Reductive Amination Pathway .
Caption: Retrosynthetic pathways for the target amine.
Part I: Synthesis of 3,5-Difluoro-2-methoxybenzaldehyde (1)
The cornerstone of this synthesis is the efficient preparation of the aldehyde intermediate. The most logical precursor is 1,3-difluoro-2-methoxybenzene (2,6-difluoroanisole). The synthesis leverages a directed ortho-metalation (DoM) reaction, a powerful tool for regioselective functionalization of aromatic rings.
Mechanistic Rationale
The methoxy group is a potent directed metalation group (DMG). In the presence of a strong lithium amide base like lithium diisopropylamide (LDA), it coordinates the lithium cation, directing the deprotonation to the adjacent ortho position (C6). This occurs because the C6 proton is sterically accessible and acidified by the inductive effects of the methoxy and flanking fluorine atoms. The resulting aryllithium intermediate is a powerful nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to generate the desired aldehyde after an acidic workup.
Detailed Experimental Protocol: Synthesis of (1)
-
Reagents and Equipment:
-
1,3-Difluoro-2-methoxybenzene
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard inert atmosphere glassware (Schlenk line or glovebox), dropping funnel, and magnetic stirrer.
-
-
Procedure:
-
Preparation of LDA: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Lithiation: Prepare a solution of 1,3-difluoro-2-methoxybenzene (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Formation of the aryllithium species is typically rapid.
-
Formylation: Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. A color change and increase in viscosity may be observed. Stir for an additional 1 hour at -78 °C.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow, careful addition of 2 M aqueous HCl until the solution is acidic (pH ~1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product, often an oil or low-melting solid, can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3,5-difluoro-2-methoxybenzaldehyde.[5]
-
Part II: Synthesis of (3,5-Difluoro-2-methoxyphenyl)methanamine (2)
With the aldehyde in hand, the final step is a direct reductive amination. This one-pot procedure combines the aldehyde, an ammonia source, and a selective reducing agent to efficiently form the target primary amine.
Mechanistic Rationale
The reaction proceeds through the initial condensation of the aldehyde (1) with ammonia to form an intermediate hemiaminal, which then dehydrates to form an imine. This equilibrium is often driven forward by the subsequent, irreversible reduction step. Sodium triacetoxyborohydride [NaBH(OAc)₃] is an ideal reagent for this transformation. It is less reactive than sodium borohydride and will not readily reduce the aldehyde starting material.[3] However, it is sufficiently reactive to rapidly reduce the protonated imine (iminium ion), which is more electrophilic than the aldehyde, driving the reaction to completion with high selectivity.[4]
Detailed Experimental Protocol: Synthesis of (2)
-
Reagents and Equipment:
-
3,5-Difluoro-2-methoxybenzaldehyde (1)
-
Ammonium acetate or Ammonium chloride
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware.
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,5-difluoro-2-methoxybenzaldehyde (1.0 equivalent), ammonium acetate (2.0-3.0 equivalents), and anhydrous DCM. Stir the mixture at room temperature to form a suspension.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the suspension in portions over 10-15 minutes. The reaction is typically exothermic, and a cooling bath may be used to maintain room temperature.
-
Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x volumes).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. The resulting crude amine can be purified by flash column chromatography on silica gel (using a DCM/methanol gradient, often with 0.5-1% triethylamine added to the eluent to prevent tailing) to afford the pure (3,5-Difluoro-2-methoxyphenyl)methanamine.
-
Workflow and Data Summary
The complete synthetic process is a streamlined, two-step sequence.
Caption: Two-step synthesis of the target benzylamine.
Table 1: Key Reagent Properties and Functions
| Reagent | Formula | M.W. ( g/mol ) | Role | Key Safety Note |
| n-Butyllithium | C₄H₉Li | 64.06 | Strong Base | Pyrophoric; handle under inert gas. |
| Diisopropylamine | C₆H₁₅N | 101.19 | Base Precursor | Corrosive, flammable liquid. |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Formylating Agent | Teratogen; handle in a fume hood. |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Ammonia Source | Hygroscopic solid. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Water-reactive; liberates flammable gas. |
Table 2: Product and Intermediate Data
| Compound | IUPAC Name | Formula | M.W. ( g/mol ) | Expected Yield |
| 1 | 3,5-Difluoro-2-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | 70-85% |
| 2 | (3,5-Difluoro-2-methoxyphenyl)methanamine | C₈H₉F₂NO | 173.16 | 75-90% |
Safety and Troubleshooting
-
Handling Strong Bases: n-Butyllithium and LDA are highly reactive and moisture-sensitive. All reactions involving these reagents must be conducted under a dry, inert atmosphere (N₂ or Ar) using anhydrous solvents and oven-dried glassware.[6]
-
Temperature Control: The lithiation step is highly exothermic and must be maintained at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Reductive Amination Side Reactions: While direct reductive amination with NaBH(OAc)₃ is highly selective, the formation of a secondary amine (dialkylation) is a potential side reaction. This can often be suppressed by using a molar excess of the ammonia source.[4]
-
Purification of Amines: Primary amines can streak on silica gel during column chromatography. This is typically mitigated by pre-treating the silica with triethylamine or by adding a small percentage (~0.5-1%) of triethylamine or ammonia in methanol to the eluent system.
References
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Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970. [Link]
- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.
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Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Leitch, J. A., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 1534-1541. [Link]
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Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 21(4), 5-11. [Link]
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PubChem. (n.d.). 3,5-difluoro-2-methoxybenzaldehyde. Retrieved from [Link]
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Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3,5-Difluoro-2-methoxybenzylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery and materials science, novel chemical entities like 3,5-Difluoro-2-methoxybenzylamine represent key building blocks. The precise arrangement of its functional groups—a primary amine, a methoxy group, and two fluorine atoms on an aromatic ring—imparts unique electronic and conformational properties. These properties can be pivotal for biological activity and material performance. However, realizing this potential is entirely contingent on the unambiguous confirmation of its chemical structure and purity. The absence of a verified, comprehensive spectroscopic dataset in public domains necessitates a foundational approach to its characterization.
This guide provides an in-depth, methodology-focused framework for acquiring, interpreting, and validating the spectroscopic signature of this compound. We will proceed from the perspective of establishing a self-validating system of analysis, where each piece of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) corroborates the others to build an irrefutable structural proof. The causality behind experimental choices is emphasized, reflecting a field-proven approach to analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound with hydrogen, carbon, and fluorine, a multi-nuclear approach is not just beneficial; it is essential. The interplay of couplings between these nuclei provides a detailed map of the molecular connectivity.
Predicted NMR Signatures
Before entering the lab, a theoretical analysis based on established chemical shift theory and substituent effects allows us to predict the spectrum. This predictive step is crucial for efficient and accurate interpretation of the experimental data.
¹H NMR: The proton spectrum is expected to show four distinct signals: the two aromatic protons, the benzylic (CH₂) protons, the methoxy (OCH₃) protons, and the amine (NH₂) protons.
-
Aromatic Protons (H-4, H-6): These will appear as a complex multiplet due to couplings to each other and to the neighboring fluorine atoms.
-
Benzylic Protons (-CH₂NH₂): Expected to be a singlet, or a triplet if coupled to the NH₂ protons. Its chemical shift will be downfield (~3.8-4.0 ppm) due to the adjacent nitrogen and aromatic ring.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically around 3.9 ppm.[1]
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range (0.5-5.0 ppm).[2] Its position and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR: The carbon spectrum will display all eight unique carbon atoms. The carbons directly bonded to fluorine will show large one-bond C-F couplings.
-
Aromatic Carbons: Six distinct signals are expected. C-2, C-3, and C-5 will be significantly influenced by their direct attachment to electronegative oxygen or fluorine atoms.
-
Benzylic Carbon (-CH₂NH₂): Expected in the 40-50 ppm range.
-
Methoxy Carbon (-OCH₃): Typically found around 55-60 ppm.[1]
¹⁹F NMR: This is a powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][4]
-
Two signals are expected for the two non-equivalent fluorine atoms at C-3 and C-5. Their chemical shifts will be informative of the electronic environment.
-
These signals will be split into multiplets due to couplings to the aromatic protons. Interpreting these couplings is key to confirming the substitution pattern.[5]
| Table 1: Predicted NMR Spectroscopic Data for this compound | | :--- | :--- | :--- | :--- | | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Couplings (J in Hz) | | ¹H | ~7.0 - 7.3 | m (multiplet) | ⁴J(H-H), ³J(H-F), ⁴J(H-F) | | | ~3.9 | s (singlet) | N/A | | | ~3.8 - 4.0 | s or t | ²J(H-N) if resolved | | | ~1.5 - 3.0 | br s (broad singlet) | N/A | | ¹³C | ~150-160 (C-F) | d (doublet) | ¹J(C-F) ~240-250 | | | ~140-150 (C-O) | s | | | | ~110-130 (Ar-C) | m | Multiple C-F couplings | | | ~55-60 (-OCH₃) | q (quartet) | ¹J(C-H) ~145 | | | ~40-50 (-CH₂) | t (triplet) | ¹J(C-H) ~140 | | ¹⁹F | -110 to -140 | m | ³J(F-H), ⁴J(F-F) |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible data. The choice of solvent is the first critical decision.
Protocol Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6][7] Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.
-
Expert Insight: If the amine protons are of particular interest and exchange broadening is an issue, using DMSO-d₆ will slow down the proton exchange and often resolve the NH₂ signal as a sharper multiplet.
-
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8] Solid impurities will degrade spectral quality by distorting the magnetic field homogeneity.[9]
-
Instrumentation & Setup:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic signals.
-
¹⁹F NMR Acquisition: Acquire a 1D fluorine spectrum. This is a highly sensitive nucleus, so acquisition is typically fast.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (30-60 minutes) is typically required.[6]
-
2D NMR for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): To establish H-H coupling networks, particularly to confirm the relationship between the two aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) H-C correlations. This is critical for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C-2 carbon are definitive proof of their connectivity.
-
Data Interpretation and Validation
The acquired spectra must be processed (Fourier transform, phase correction, baseline correction) and referenced. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is a common secondary reference.[10]
-
Self-Validation: The structure is confirmed when all data points converge. For example, the proton at H-6 should show a correlation in the HMBC spectrum to the benzylic carbon (a 3-bond correlation). The fluorine at F-5 should show a strong coupling to H-4 and H-6 in the ¹⁹F and ¹H spectra. The integration of the ¹H signals must correspond to the number of protons (2H aromatic, 3H methoxy, 2H benzylic, 2H amine). Any deviation signals a potential impurity or structural misassignment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. It is an essential and efficient component of a comprehensive characterization workflow.
Expected Vibrational Modes
The structure of this compound contains several IR-active bonds that will produce characteristic absorption bands.
| Table 2: Predicted FTIR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | | Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands for a primary amine)[11][12] | | Amine (N-H) | Scissoring (Bend) | 1580 - 1650[2] | | Aromatic C-H | Stretch | 3000 - 3100 | | Aliphatic C-H (CH₂ & CH₃) | Stretch | 2850 - 3000 | | Aromatic C=C | Ring Stretch | 1500 - 1600[11] | | Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275[12][13] | | Carbon-Fluorine (C-F) | Stretch | 1100 - 1350 (strong) | | Aromatic C-N | Stretch | 1250 - 1335[12] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
Protocol Steps:
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and crystal-related absorptions from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams or a single drop if liquid) of the neat sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis to prevent cross-contamination.
Spectral Interpretation
The resulting spectrum should be compared against the predicted values in Table 2. The presence of two distinct, sharp-to-medium peaks in the 3300-3500 cm⁻¹ region would provide strong evidence for the primary amine (R-NH₂).[12] The C-F and C-O stretches will likely appear as strong, complex bands in the 1100-1350 cm⁻¹ region. The combination of all these bands provides a unique fingerprint for the molecule.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers corroborating structural evidence through the analysis of fragmentation patterns.
Expected Molecular Ion and Fragmentation
-
Molecular Weight: The calculated monoisotopic mass of C₈H₉F₂NO is 173.0652 g/mol . High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm.
-
Molecular Ion Peak (M⁺˙): In an electron ionization (EI) experiment, the molecular ion peak should be observed at m/z = 173.
-
Key Fragmentation: The most likely fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom (benzylic cleavage).[14][15][16] This would result in the loss of the aminomethyl radical (•CH₂NH₂) to form a highly stable difluoro-methoxybenzyl cation at m/z = 143. Another common fragmentation for benzylamines is the loss of ammonia (NH₃), which can occur from the protonated molecule [MH]⁺ in soft ionization techniques like electrospray ionization (ESI).[14][17]
Experimental Protocol: GC-MS or LC-MS
The choice of technique depends on the volatility and thermal stability of the compound.
Protocol Steps (GC-MS Example):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system.
-
Gas Chromatography (GC): Use a standard non-polar column (e.g., DB-5ms) and a temperature ramp (e.g., 50°C to 250°C at 10°C/min) to separate the analyte from any potential impurities.
-
Mass Spectrometry (MS): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
Data Analysis
The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for the target compound. The mass spectrum corresponding to this peak should display the molecular ion at m/z 173 and the key fragment ions. The presence of the m/z 143 fragment would be a strong confirmation of the benzylamine scaffold.
Integrated Spectroscopic Workflow and Validation
No single technique provides absolute proof. True structural confirmation comes from the synergistic integration of all data. The workflow below illustrates this self-validating process.
Caption: Integrated workflow for the spectroscopic validation of this compound.
Conclusion
The structural elucidation of a novel compound like this compound is a systematic process of evidence accumulation. By following the detailed protocols and interpretive frameworks outlined in this guide, researchers can generate a robust and verifiable dataset. The convergence of data from multi-nuclear NMR, FTIR, and Mass Spectrometry provides the highest level of confidence in the compound's identity and purity. This rigorous analytical foundation is indispensable for its successful application in research and development, ensuring that subsequent biological or material studies are based on a molecule of known and verified structure.
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Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2006). ResearchGate. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2019). National Institutes of Health (NIH). [Link]
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Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. (1993). PubMed. [Link]
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Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. (2010). Journal of the American Society for Mass Spectrometry. [Link]
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Copies of 1H, 13C, 19F NMR spectra. (n.d.). University of the Basque Country. [Link]
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19Fluorine NMR. (n.d.). Michigan State University. [Link]
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Small molecule NMR sample preparation. (2023). University of Maryland, Baltimore. [Link]
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The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2008). ResearchGate. [Link]
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FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. (2024). ResearchGate. [Link]
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3,5-Difluoro-2-methoxybenzylamine safety data sheet
An In-depth Technical Guide to the Safe Handling of 3,5-Difluoro-2-methoxybenzylamine
For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical reagents is paramount. This compound is a fluorinated aromatic amine, a class of compounds critical in medicinal chemistry for its ability to modulate physicochemical properties such as metabolic stability, lipophilicity, and basicity.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of handling this compound, grounded in the principles of causality and self-validating safety protocols.
Chemical and Physical Identity
A precise understanding of a compound's properties is the foundation of its safe handling. This compound is a solid compound whose identity is established by several key identifiers.
| Identifier | Value |
| Chemical Name | (3,5-Difluoro-2-methoxyphenyl)methanamine[2][3] |
| Synonyms | 3,5-Difluoro-2-methoxybenzenemethanamine[3] |
| CAS Number | 886502-00-7[1][3] |
| Molecular Formula | C₈H₉F₂NO[2][3] |
| Molecular Weight | 173.16 g/mol [1] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N[1] |
| Physical Property | Value |
| Appearance | Solid |
| Flash Point | 68 °C / 154.4 °F[4] |
| Water Solubility | Insoluble (predicted to have low water solubility)[5] |
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is not fully available, the existing information from supplier safety data sheets classifies it as a hazardous substance requiring careful handling.[4] The primary hazards are associated with its corrosive nature.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[6][7] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage.[8] |
The corrosive properties imply that upon contact, the chemical can cause irreversible damage to skin, eyes, and mucous membranes. The lack of a complete toxicological profile necessitates a conservative approach, treating the compound as potentially harmful if ingested or inhaled, with symptoms of overexposure possibly including headache, dizziness, nausea, and vomiting.[4]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to protection, combining engineering controls and PPE, is essential. The causality for these recommendations is to create a reliable barrier between the researcher and the chemical.
-
Engineering Controls : All handling of this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood. This is the primary line of defense to prevent inhalation of any dust or aerosols. An eyewash station and safety shower must be immediately accessible.[5]
-
Eye and Face Protection : Chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[9]
-
Skin Protection :
-
Gloves : Wear nitrile or other chemically resistant gloves. It is critical to inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for extended operations.
-
Lab Coat : A flame-resistant lab coat with sleeves fully extended and fastened is required to protect against skin contact.
-
-
Respiratory Protection : If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Caption: Decision Tree for Spill Response Protocol.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide (CO₂), dry chemical powder, or chemical foam. [4]A water mist can be used to cool containers but may not be effective for extinguishing the fire itself. [4]* Specific Hazards : The material is combustible and containers may explode when heated. [4]* Hazardous Combustion Products : Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF). [4]Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [4]
Waste Disposal and Transportation
-
Disposal : All waste containing this chemical must be treated as hazardous. Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains. [5][6]* Transportation : While specific transport information can vary, similar corrosive amines are often classified under UN numbers like UN2735 (AMINES, LIQUID, CORROSIVE, N.O.S.) or UN3259 (AMINES, SOLID, CORROSIVE, N.O.S.), with a hazard class of 8 (Corrosive materials). [5][6]
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The Strategic Imperative of Fluorination in Benzylamine Derivatives: A Technical Guide for Drug Discovery
Abstract
The deliberate incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry. Among the myriad of structural classes, benzylamine derivatives have proven to be exceptionally receptive to this strategy, leading to significant advancements in drug design and development. This technical guide provides an in-depth exploration of the role of fluorination in benzylamine derivatives for researchers, scientists, and drug development professionals. We will dissect the profound influence of fluorine on the physicochemical and pharmacological properties of these molecules, detail robust synthetic methodologies, and present case studies that underscore the transformative potential of this approach. By synthesizing field-proven insights with fundamental chemical principles, this guide aims to equip scientists with the knowledge to rationally design and execute fluorination strategies for the next generation of benzylamine-based therapeutics.
The Multifaceted Influence of Fluorine in Medicinal Chemistry
Fluorine, the most electronegative element, is far more than a simple hydrogen bioisostere. Its introduction into a drug candidate, particularly on a benzylamine scaffold, can induce a cascade of beneficial changes in pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] These alterations are not accidental but are the direct result of fluorine's unique atomic and electronic characteristics.
Modulation of Physicochemical Properties
The strategic placement of fluorine can fine-tune several key molecular parameters that are critical for a molecule's journey through the body and its interaction with a biological target.
-
Basicity (pKa): The amine functional group is central to the character of benzylamine derivatives. Its basicity (pKa) is a critical determinant of its ionization state at physiological pH, which in turn affects solubility, cell membrane permeability, and receptor binding.[3][4][6][7] The powerful electron-withdrawing inductive effect of fluorine can significantly lower the pKa of a nearby benzylamine, reducing its basicity.[5][6][8] This modulation can be a powerful tool to enhance oral bioavailability by increasing the population of the neutral, more membrane-permeable form of the drug in the gastrointestinal tract.[5][7]
-
Lipophilicity (LogP): The impact of fluorination on lipophilicity is highly context-dependent.[9][10] A single fluorine substitution on an aromatic ring often leads to a slight increase in LogP.[6] However, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can substantially increase lipophilicity, which can enhance membrane partitioning and blood-brain barrier penetration.[11][12] Careful consideration of the degree and position of fluorination is crucial to strike the right balance, as excessive lipophilicity can lead to undesirable properties such as poor solubility and increased metabolic clearance.[13]
-
Conformational Control: Fluorine substitution can exert significant control over molecular conformation through stereoelectronic effects, such as the gauche effect.[6][7][8] This phenomenon describes the tendency of a C-F bond to align itself gauche to a vicinal C-O or C-N bond. This conformational biasing can lock the molecule into a more bioactive conformation, thereby enhancing its binding affinity and selectivity for its target protein.[1][6]
Enhancement of Pharmacokinetic Profile (ADME)
One of the most celebrated applications of fluorination is the enhancement of a drug's metabolic stability.[1][2][6][14][15][16]
-
Blocking Metabolic Oxidation: The carbon-hydrogen (C-H) bond is often a primary site of metabolic attack by cytochrome P450 (CYP) enzymes, leading to rapid drug clearance. The carbon-fluorine (C-F) bond is significantly stronger and less susceptible to oxidative cleavage.[6][7] Replacing a metabolically labile hydrogen atom, particularly at a benzylic position, with fluorine can effectively block this metabolic pathway, prolonging the drug's half-life and improving its overall exposure.[6][7][16] This strategy has been successfully employed to improve the metabolic stability of numerous drug candidates.[1][17][18]
The interplay of these effects is visually summarized in the logical relationship diagram below:
Caption: The cascading effects of fluorination on a benzylamine drug candidate.
Synthetic Methodologies for Fluorinated Benzylamine Derivatives
The rational design of fluorinated benzylamines is predicated on the availability of robust and versatile synthetic methods. Recent years have seen significant advances in fluorination chemistry, expanding the medicinal chemist's toolkit.[1][3]
Aromatic Ring Fluorination
Introducing fluorine onto the phenyl ring of a benzylamine derivative is a common strategy.
-
Nucleophilic Aromatic Substitution (SNAr): This approach is effective for activated aromatic systems, such as those bearing a nitro group ortho or para to a leaving group (e.g., a halogen). A protocol for the synthesis of an N-benzylated 2-nitroaniline derivative, a precursor to fluorinated benzylamines, is illustrative.[19]
Experimental Protocol: Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline [19]
-
To a solution of (3,5-bis(trifluoromethyl)phenyl)methanamine (10 mmol) and 1-fluoro-2-nitrobenzene (10 mmol) in anhydrous DMF (20 mL), add potassium carbonate (10 mmol).
-
Stir the mixture at 25 °C for 72 hours.
-
Dilute the reaction mixture with water (40 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
-
-
Sandmeyer-type Fluorination: For less activated systems, the conversion of an aniline to a diazonium salt followed by treatment with a fluoride source (e.g., in a Balz-Schiemann reaction) is a classic method. More modern copper-mediated fluoro-deamination protocols offer a milder and more general alternative.[20]
Benzylic Position Fluorination
Direct fluorination at the benzylic C(sp3)-H position is a powerful strategy for blocking metabolic oxidation.[6][21]
-
Deoxyfluorination of Benzylic Alcohols: A two-step approach involving the generation of a benzylic alcohol metabolite followed by deoxyfluorination is a viable route. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation.[17]
-
Direct C-H Fluorination: Recent advances have enabled the direct conversion of benzylic C-H bonds to C-F bonds.[21][22] These methods often employ electrophilic fluorine sources like Selectfluor® in combination with a catalyst or promoter.[22][23][24] A protocol for the direct α-fluorination of phenylacetic acids, which can be precursors to benzylamines, highlights this approach.[23]
Experimental Protocol: Direct Benzylic C-H Fluorination of a Phenylacetic Acid Derivative [23]
-
Combine the phenylacetic acid derivative (1 equiv), 4-(dimethylamino)pyridine (DMAP, 2 equiv), and Selectfluor® (1.2 equiv) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature until completion, monitoring by TLC or NMR.
-
Purify the product via column chromatography.
-
The general workflow for synthesizing and evaluating a fluorinated benzylamine derivative is depicted below.
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The Strategic Impact of Fluorination on the Physicochemical Properties of Aromatic Amines: A Guide for Drug Development
Introduction: The Understated Power of a Single Atom
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] Among the various molecular scaffolds, fluorinated aromatic amines represent a particularly vital class of intermediates and active pharmaceutical ingredients (APIs). Their prevalence stems from the profound, and often predictable, influence that fluorine substitution exerts on a molecule's core physicochemical properties.[1][2] This guide provides an in-depth analysis of these properties, offering researchers and drug development professionals a framework for understanding and leveraging the "fluorine effect" to optimize drug candidates. We will explore the causal mechanisms behind changes in basicity (pKa), lipophilicity (logP), and metabolic stability, supported by field-proven experimental protocols and quantitative data.
Electronic Effects: The Inductive Control of Basicity (pKa)
The introduction of fluorine, the most electronegative element, onto an aromatic ring dramatically alters the electronic landscape of the aniline moiety. This is primarily due to fluorine's powerful electron-withdrawing inductive effect (-I), which significantly impacts the basicity of the amino group.[1][3][4]
The Mechanism of pKa Modulation
The basicity of an aromatic amine is determined by the availability of the nitrogen atom's lone pair of electrons to accept a proton. Fluorine's strong inductive effect pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom.[3] This reduction in electron density on the nitrogen makes the lone pair less available for protonation, resulting in a lower pKa (i.e., a weaker base).[1]
The position of the fluorine substituent is critical and dictates the magnitude of this effect. The inductive effect diminishes with distance, making the ortho position the most impactful for pKa reduction, followed by meta, and then para.[5] While fluorine also possesses a weak resonance-donating effect (+R), its inductive effect is overwhelmingly dominant in the case of anilines.
Caption: Fluorine as a metabolic shield in aromatic amines.
Caveats and Considerations
While effective, this strategy is not without potential pitfalls. In some cases, oxidative defluorination can still occur, potentially leading to the formation of reactive metabolites. [6]Therefore, early and thorough metabolic stability tests are crucial to de-risk compounds where fluorine has been introduced to block a metabolic "soft spot." [6]
Intermolecular Interactions: The Role of Hydrogen Bonding
The ability of covalently bound fluorine to act as a hydrogen bond acceptor is a topic of ongoing discussion. [7]While weaker than traditional hydrogen bonds with oxygen or nitrogen, C-F···H-X interactions can be significant, especially when multiple fluorine atoms are involved. [7][8]These interactions can influence a molecule's conformation, binding affinity to its target protein, and overall solubility. [8][9][10]Proximal electron-withdrawing groups can weaken the strength of the organofluorine hydrogen bond. [9]
Experimental Protocols: Self-Validating Methodologies
Accurate determination of physicochemical properties is paramount. The following protocols describe robust, self-validating systems for measuring pKa and logP.
Protocol: pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the determination of the pKa at the half-equivalence point.
Objective: To determine the acid dissociation constant (pKa) of a fluorinated aromatic amine.
Methodology:
-
Preparation: Accurately weigh ~10-20 mg of the fluorinated amine and dissolve it in a suitable co-solvent system (e.g., 50% methanol/water) if aqueous solubility is low. [11]Use a calibrated pH meter.
-
Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
pKa Determination: Identify the equivalence point (the point of steepest inflection). The pH at the half-equivalence point (where half of the amine has been protonated) is equal to the pKa of the conjugate acid. [12] System Validation: The accuracy of the method is validated by the clear sigmoidal shape of the titration curve and the sharpness of the inflection point. Periodic calibration of the pH meter with standard buffers is mandatory.
Protocol: logP Determination by Reverse-Phase HPLC
This is a high-throughput method that correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. [13][14] Objective: To determine the logP of a fluorinated aromatic amine.
Methodology:
-
Calibration Standards: Prepare a series of 5-7 standard compounds with well-established logP values that bracket the expected logP of the analyte.
-
Sample Preparation: Dissolve the fluorinated amine and each standard compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4).
-
Injection: Inject equal volumes of each standard and the analyte solution onto the HPLC system.
-
-
Data Collection: Record the retention time (t_R) for each compound.
-
Analysis:
-
Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot the known logP values of the standards (y-axis) against their corresponding log(k') values (x-axis).
-
Perform a linear regression to generate a calibration curve.
-
-
logP Calculation: Use the log(k') of the fluorinated amine and the equation of the calibration curve to calculate its logP. [15][16][17] System Validation: The method is validated by the linearity of the calibration curve (R² > 0.98). The inclusion of standards ensures that the system is performing correctly and that the determined logP is accurate within the calibrated range.
Caption: Workflow for logP determination via RP-HPLC.
Conclusion
The strategic fluorination of aromatic amines is a powerful and nuanced approach in drug design. By understanding the fundamental physicochemical consequences—the inductive modulation of pKa, the complex effects on logP, and the capacity for metabolic shielding—researchers can make more informed decisions during lead optimization. The robust experimental protocols provided herein serve as a foundation for generating reliable, high-quality data to guide these decisions. As the quest for safer and more effective medicines continues, the judicious application of fluorine will undoubtedly remain a key strategy in the medicinal chemist's toolkit.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3,5-Difluoro-2-methoxybenzylamine
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of synthetic methodologies for the derivatization of 3,5-Difluoro-2-methoxybenzylamine, a key building block in modern medicinal chemistry. The strategic incorporation of the 3,5-difluoro-2-methoxyphenyl moiety is of significant interest for the development of novel therapeutic agents, as this substitution pattern can enhance metabolic stability, modulate basicity, and improve membrane permeability.[1][2] This document details field-proven protocols for the synthesis of the parent amine and its subsequent transformation into amides, N-alkylated derivatives, and sulfonamides. The causality behind experimental choices, optimization strategies, and the logic of procedural steps are explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Strategic Importance and Physicochemical Profile
This compound serves as a critical starting material for introducing a unique fluorinated scaffold into target molecules. The primary amine group provides a versatile reactive handle for a multitude of chemical transformations central to drug discovery, such as amide bond formation and reductive amination.[1][3]
The strategic placement of fluorine atoms and a methoxy group on the phenyl ring imparts specific properties:
-
Metabolic Stability: The substitution of hydrogen with fluorine can block sites of metabolic oxidation, a common strategy to increase the in vivo half-life of a drug candidate.[1]
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the benzylamine nitrogen, which can be crucial for optimizing binding interactions with biological targets.[1]
-
Lipophilicity and Conformation: Fluorine substitution often increases lipophilicity, potentially improving a molecule's ability to cross cellular membranes. The ortho-methoxy group can induce steric hindrance and exert a competing electron-donating resonance effect, influencing the molecule's conformation and reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol [1] |
| SMILES | COc1c(F)cc(F)cc1CN[1] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N[1] |
| Predicted XlogP | 1.0[4] |
| Appearance | Solid[1] |
Data sourced from PubChem and other chemical suppliers.[1][4]
Synthesis of the Core Building Block
The most direct and established route to this compound is through the reductive amination of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde.[1] This two-step conceptual process involves first synthesizing the aldehyde and then converting it to the primary amine.
Precursor Synthesis: 3,5-Difluoro-2-methoxybenzaldehyde
The aldehyde precursor is typically prepared from more accessible halogenated aromatics. A common strategy is the formylation of 1,3-difluoro-2-methoxybenzene. This can be achieved via methods like the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[1][5] The directing effect of the methoxy group ensures high regioselectivity in these reactions.
Reductive Amination to the Primary Amine
Reductive amination is a powerful method for forming amines from carbonyl compounds.[3][6] In this key step, the aldehyde reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Caption: Synthesis workflow for the core building block.
Protocol 1: General Procedure for Reductive Amination of 3,5-Difluoro-2-methoxybenzaldehyde
This protocol describes a general method using sodium borohydride, a common and effective reducing agent.
Materials:
-
3,5-Difluoro-2-methoxybenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium acetate or aqueous ammonia
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add an ammonia source, such as ammonium acetate (5-10 eq), to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and prevents runaway reduction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Partition the residue between an organic solvent (DCM or EtOAc) and water. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified further by column chromatography on silica gel if necessary.
Key Derivatization Strategies and Protocols
The primary amine of this compound is a nucleophile that readily participates in several key bond-forming reactions.
Amide Bond Formation (Acylation)
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry.[7] This reaction couples the amine with a carboxylic acid, requiring a coupling agent to activate the carboxylic acid by converting its hydroxyl group into a better leaving group.[1]
Caption: General scheme for amide bond formation.
Table 2: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Full Name | Byproducts | Key Advantage |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea[1] | Byproducts are easily removed by aqueous workup.[1] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High efficiency, mild conditions, and broad scope.[7] |
| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU)[1] | Effective but DCU byproduct can be difficult to remove. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) related | Powerful reagent, good for hindered couplings. |
Protocol 2: EDC/HOBt Mediated Amide Coupling
This is a classic, reliable method known for its efficiency and the ease of byproduct removal.[7]
Materials:
-
This compound
-
Carboxylic acid of interest
-
EDC hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
A tertiary amine base, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF, add the tertiary amine base (2.0-3.0 eq).
-
Cool the mixture to 0 °C.
-
Add EDC hydrochloride (1.2 eq) portion-wise. Trustworthiness: HOBt is added to suppress side reactions and minimize racemization if the carboxylic acid is chiral.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
N-Alkylation and Reductive Amination
Introducing alkyl groups to the amine nitrogen generates secondary or tertiary amines, significantly expanding the chemical space and allowing for fine-tuning of a molecule's properties. This can be achieved either by direct alkylation with an alkyl halide or via reductive amination with an aldehyde or ketone.
Caption: Pathways for N-alkylation and reductive amination.
Protocol 3: Reductive Amination with Carbonyl Compounds
This protocol is one of the most versatile and widely used methods for forming C-N bonds.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for imines/iminium ions, and does not reduce the starting aldehyde or ketone.[8]
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, optional for ketones)
Procedure:
-
Combine this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCE or THF.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
Add NaBH(OAc)₃ in a single portion. Expertise: This reagent is tolerant of mild acid and can be added directly to the imine-forming mixture, simplifying the procedure into a one-pot reaction.
-
Stir at room temperature for 4-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to yield the N-alkylated amine.
References
-
Pashko, M., Granat, D., Leha, D., Yagupolskii, Y., Volochnyuk, D., & Ryabukhin, S. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
-
Pashko, M., Granat, D., Leha, D., Yagupolskii, Y., Volochnyuk, D., & Ryabukhin, S. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
ResearchGate. (2025). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
-
PubMed. (2020). Synthesis of 2'-Deoxyuridine Modified with a 3,5-Difluoro-4-Methoxybenzylidene Imidazolinone Derivative for Incorporation into Oligonucleotide Probes for Detection of HER2 Breast Cancer Marker. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). Difluoroalkylation of Tertiary Amides and Lactams by an Iridium-Catalyzed Reductive Reformatsky Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
PubMed Central (NIH). (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]
-
Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]
-
PubChem. (n.d.). This compound (C8H9F2NO). Retrieved from [Link]
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- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes & Protocols: 3,5-Difluoro-2-methoxybenzylamine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorination and Methoxy Substitution in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine atoms and methoxy groups into drug candidates is a cornerstone of rational design. Fluorine, with its small size and high electronegativity, offers a powerful tool to modulate a molecule's physicochemical properties.[1] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to improve membrane permeability.[1][2][3]
Concurrently, the methoxy group is a prevalent feature in numerous approved drugs, valued for its ability to influence ligand-target binding, improve physicochemical characteristics, and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[4] It can act as a hydrogen bond acceptor and its steric and electronic properties can be crucial for achieving the desired biological activity and pharmacokinetic profile.[4]
3,5-Difluoro-2-methoxybenzylamine emerges as a particularly valuable building block by combining these strategic elements. It provides a scaffold that integrates the metabolic and electronic benefits of difluorination with the conformational and binding contributions of an ortho-methoxy group.[2] The primary amine functionality serves as a versatile synthetic handle, allowing for its straightforward incorporation into a wide array of molecular architectures, most notably through amide bond formation, a ubiquitous reaction in drug discovery.[2][3] This guide provides a detailed overview of the properties, synthesis, and key applications of this building block for researchers in drug development.
Physicochemical Profile and Structural Rationale
The unique arrangement of substituents in this compound dictates its reactivity and utility. The two electron-withdrawing fluorine atoms decrease the electron density of the aromatic ring and modulate the basicity (pKa) of the benzylic amine.[2] This modulation is critical in drug design, as it influences binding interactions with biological targets and pharmacokinetic properties.[2] The ortho-methoxy group exerts a competing electron-donating resonance effect while also potentially introducing steric constraints that can be exploited to achieve specific molecular conformations.[2]
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO | [2][5][6] |
| Molecular Weight | 173.16 g/mol | [2][5][6] |
| Appearance | Solid | [2][5] |
| CAS Number | 886502-00-7 | [2] |
| SMILES | COc1c(F)cc(F)cc1CN | [2][5][7] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N | [2][5][7] |
Synthesis of this compound
The primary route for synthesizing this building block is through the transformation of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde.[2] Below are two validated protocols.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient and widely used method for forming amines. This one-pot process involves the initial formation of an imine from the aldehyde and an ammonia source, followed by its immediate reduction to the target amine.
Caption: Workflow for Reductive Amination Synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (MeOH, ~0.2 M), add a source of ammonia, such as ammonium acetate (5-10 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise over 30 minutes. Alternatively, for a greener approach, catalytic hydrogenation using H₂ gas and a catalyst like Palladium on carbon (Pd/C) can be employed.[2]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of water. Reduce the volume of the solvent in vacuo. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure this compound.
Protocol 2: Synthesis via Oxime Reduction
An alternative two-step method involves the formation and subsequent reduction of an oxime intermediate.[2] This can be advantageous if the reductive amination conditions are not compatible with other functional groups.
Caption: Two-Step Synthesis via Oxime Reduction.
Step-by-Step Methodology:
-
Oxime Formation: Dissolve 3,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq) in a mixture of ethanol and water. Add a base, such as sodium acetate or pyridine, and heat the mixture to reflux for 1-3 hours.[2]
-
Isolation of Oxime: Upon completion, cool the reaction mixture. The oxime product often precipitates and can be collected by filtration. If not, the product can be extracted with an organic solvent.
-
Oxime Reduction: Dissolve the isolated 3,5-Difluoro-2-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent like ethanol or acetic acid.
-
Reduction: Add a reducing agent. Catalytic hydrogenation using Raney Nickel or Pd/C under a hydrogen atmosphere is a common and effective method.[2] Other reagents like Zinc in acetic acid can also be used.
-
Work-up and Purification: After the reaction is complete, filter off the catalyst (if used). Neutralize the solution and extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. Purify the final product by column chromatography or distillation as needed.
Key Applications and Protocols in Medicinal Chemistry
The primary amine of this compound is a nucleophilic handle that enables its facile incorporation into lead compounds.
Application 1: Amide Bond Formation
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry projects.[3] This building block is an ideal amine component for coupling with carboxylic acids to generate novel benzamide derivatives. This motif is present in numerous biologically active molecules.
Caption: General Scheme for Amide Bond Formation.
General Protocol for Amide Coupling (HATU):
-
Activation of Carboxylic Acid: In a dry reaction flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add a solution of this compound (1.0-1.2 eq) in the same solvent to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.
Structure-Activity Relationship (SAR) Insights
The 3,5-difluoro-2-methoxyphenyl moiety is a privileged scaffold found in various biologically active compounds, including potent cyclin-dependent kinase (CDK) inhibitors used in cancer therapy research.[2] When incorporated into a larger molecule, this group can impart specific SAR benefits:
-
Metabolic Stability: The fluorine atoms can shield adjacent positions on the aromatic ring from metabolic oxidation by Cytochrome P450 enzymes, potentially increasing the half-life of a drug candidate.[1]
-
Binding Interactions: The fluorine atoms can participate in non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity. The methoxy group can serve as a hydrogen bond acceptor.[4]
-
Conformational Control: The ortho-methoxy group can influence the preferred conformation of the benzylamine side chain relative to the phenyl ring, which can be critical for optimal orientation within a protein's binding pocket.
Conclusion
This compound represents a high-value, strategic building block for medicinal chemistry and drug discovery. Its unique combination of fluorine and methoxy substituents provides a powerful tool for chemists to optimize the potency, selectivity, and pharmacokinetic properties of new therapeutic agents. The straightforward and robust protocols for its synthesis and subsequent derivatization, particularly through amide bond formation, make it an accessible and indispensable component in the modern drug discovery toolkit.
References
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Synthesis of 3,5-Difluoro-4-methoxybenzyl-2-nitroaniline - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
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This compound (C8H9F2NO) - PubChemLite. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
The role of the methoxy group in approved drugs - PubMed. (2024, July 5). PubMed. Retrieved January 22, 2026, from [Link]
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Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - Journal of Organic and Pharmaceutical Chemistry. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]
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2-Methoxybenzylamine | C8H11NO | CID 81292 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. (n.d.). Google Patents.
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Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (2017, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]
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Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PubMed Central. (n.d.). NCBI. Retrieved January 22, 2026, from [Link]
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Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024, June 20). SpringerLink. Retrieved January 22, 2026, from [Link]
-
3-Methoxybenzylamine (CAS 5071-96-5): Properties, Applications, and Synthesis Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
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A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC - NIH. (2021, August 8). NCBI. Retrieved January 22, 2026, from [Link]
-
3,5-difluoro-2-methoxybenzaldehyde (C8H6F2O2) - PubChemLite. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
-
3,5-difluoro-4-methoxybenzylamine (C8H9F2NO) - PubChemLite. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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Application Note: Leveraging 3,5-Difluoro-2-methoxybenzylamine for Accelerated Drug Discovery via Parallel Synthesis
Abstract
In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount to identifying novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic evaluation of structure-activity relationships (SAR).[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3,5-Difluoro-2-methoxybenzylamine as a key building block in parallel synthesis campaigns. We present optimized, high-throughput protocols for two of the most robust and versatile reactions in medicinal chemistry: amide bond formation and reductive amination.[2][3] The protocols are designed for a 96-well plate format, facilitating the streamlined production of diverse compound arrays for downstream screening and hit-to-lead optimization.
Introduction: The Strategic Advantage of Fluorinated Scaffolds
The incorporation of fluorine into drug candidates is a well-established strategy to enhance key pharmacological properties.[4] Fluorine's unique electronic properties and small steric footprint can significantly improve metabolic stability, membrane permeability, and binding affinity.[5] this compound is a particularly valuable building block, offering a trifecta of desirable features:
-
Metabolic Blocking: The fluorine atoms at the 3 and 5 positions can block sites of oxidative metabolism on the aromatic ring, potentially increasing the compound's half-life.
-
Modulated Basicity: The electron-withdrawing nature of the fluorine atoms subtly modulates the basicity of the benzylamine, which can be critical for optimizing interactions with biological targets and improving pharmacokinetic profiles.[6]
-
Synthetic Versatility: The primary amine functionality serves as a versatile handle for a wide range of chemical transformations, making it an ideal starting point for library synthesis.[7]
This guide focuses on leveraging these attributes in a parallel synthesis format to rapidly generate libraries of novel compounds.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is crucial for successful reaction setup and execution.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂NO | [8] |
| Molecular Weight | 173.16 g/mol | [8] |
| Appearance | Solid | [8] |
| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N | [9] |
| CAS Number | 886502-00-7 | [6] |
Parallel Synthesis Workflow Overview
The general workflow for utilizing this compound in a parallel synthesis campaign is depicted below. This process is designed for efficiency and scalability, allowing for the generation of a large number of analogs with minimal manual intervention.
Caption: High-throughput parallel synthesis workflow.
Protocol 1: Parallel Amide Bond Formation
Amide bond formation is one of the most frequently utilized reactions in pharmaceutical development.[10] This protocol is optimized for the parallel synthesis of an amide library in a 96-well plate format using a robust coupling agent.
Rationale
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency, rapid reaction times, and low rates of racemization, making it ideal for high-throughput applications.[11] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the formation of salts during the reaction. Dichloromethane (DCM) is chosen as the solvent due to its ability to dissolve a wide range of substrates and its ease of removal.
Materials and Equipment
-
This compound
-
A diverse set of carboxylic acids (88 unique structures for a full plate)
-
HATU
-
DIPEA
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Centrifugal evaporator
-
Preparative HPLC-MS for purification
Experimental Protocol
Stock Solution Preparation:
-
Amine Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Carboxylic Acid Array: Prepare 0.2 M stock solutions of a diverse library of carboxylic acids in anhydrous DCM in a 96-well plate format.
-
HATU Solution: Prepare a 0.22 M stock solution of HATU in anhydrous DCM.
-
DIPEA Solution: Prepare a 0.6 M stock solution of DIPEA in anhydrous DCM.
Reaction Setup (in a 96-well reaction block):
-
To each well of the reaction block, add 100 µL (20 µmol, 1.0 equiv) of the corresponding carboxylic acid stock solution from the array plate.
-
Add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution to each well.
-
Add 100 µL (22 µmol, 1.1 equiv) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (60 µmol, 3.0 equiv) of the DIPEA stock solution to each well.
-
Seal the reaction block with a sealing mat and shake at room temperature for 16 hours.
Workup and Purification:
-
After the reaction is complete, remove the solvent from each well using a centrifugal evaporator.
-
Redissolve the residue in each well in 500 µL of DMSO.
-
Purify the compounds using an automated parallel preparative HPLC-MS system with mass-triggered fractionation.[12][13]
Caption: Workflow for parallel amide bond formation.
Protocol 2: Parallel Reductive Amination
Reductive amination is a highly effective method for forming C-N bonds and is a cornerstone of library synthesis for generating secondary amines.[14][15]
Rationale
This protocol utilizes sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reducing agent that is particularly effective for the in-situ reduction of imines formed from aldehydes/ketones and amines.[14] It is tolerant of many functional groups and does not reduce the starting carbonyl compounds, which minimizes side reactions. The reaction is performed in a one-pot fashion, which is ideal for high-throughput formats.
Materials and Equipment
-
This compound
-
A diverse set of aldehydes or ketones (88 unique structures for a full plate)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
96-well reaction block with sealing mat
-
Multichannel pipette or automated liquid handler
-
Quenching plate (e.g., containing saturated aqueous NaHCO₃)
-
Liquid-liquid extraction system or manual multichannel extraction
-
Centrifugal evaporator
-
Preparative HPLC-MS for purification
Experimental Protocol
Stock Solution Preparation:
-
Amine Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DCE.
-
Carbonyl Array: Prepare 0.2 M stock solutions of a diverse library of aldehydes or ketones in anhydrous DCE in a 96-well plate format.
Reaction Setup (in a 96-well reaction block):
-
To each well of the reaction block, add 100 µL (20 µmol, 1.0 equiv) of the corresponding aldehyde/ketone stock solution from the array plate.
-
Add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution to each well.
-
Allow the mixture to stand for 20 minutes to facilitate imine formation.
-
In a separate dry plate, weigh out sodium triacetoxyborohydride (STAB) (8.5 mg, 40 µmol, 2.0 equiv) into each well.
-
Transfer the reaction mixtures to the plate containing STAB.
-
Seal the reaction block and shake at room temperature for 24 hours.
Workup and Purification:
-
Carefully add 200 µL of saturated aqueous NaHCO₃ to each well to quench the reaction.
-
Add 400 µL of DCM to each well, seal, and shake vigorously to extract the product.
-
Allow the layers to separate and carefully transfer the organic (bottom) layer to a new 96-well plate.
-
Remove the solvent from each well using a centrifugal evaporator.
-
Redissolve the residue in each well in 500 µL of DMSO for purification by automated parallel preparative HPLC-MS.[7]
Caption: Workflow for parallel reductive amination.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique combination of fluorination and a reactive primary amine handle allows for the rapid generation of diverse compound libraries with potentially enhanced pharmacological properties. The detailed protocols for parallel amide bond formation and reductive amination provided herein offer a robust framework for scientists to efficiently explore new chemical space and accelerate the identification of promising new therapeutic candidates. The adaptability of these protocols to automated platforms further enhances their utility in a high-throughput discovery environment.
References
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Application Notes and Protocols for the Reaction of 3,5-Difluoro-2-methoxybenzylamine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 3,5-Difluoro-2-methoxybenzylamine in Modern Drug Discovery
This compound is a key structural motif and a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms and a methoxy group onto the benzylamine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. Fluorine substitution can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[1] The methoxy group further influences the molecule's conformation and electronic properties. Consequently, this substituted benzylamine is a valuable intermediate for the synthesis of a wide range of biologically active compounds.
This comprehensive guide provides detailed application notes and protocols for the reaction of this compound with various classes of electrophiles, including acylating, alkylating, and sulfonylating agents. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for researchers in their synthetic endeavors.
Understanding the Reactivity of this compound
The reactivity of this compound is primarily governed by the nucleophilicity of the primary amine and the electronic effects of the substituents on the aromatic ring.
-
Nucleophilic Amine: The primary benzylic amine is the main site of reaction with electrophiles. The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers.
-
Electronic Effects of Substituents:
-
Fluorine Atoms: The two fluorine atoms at the 3- and 5-positions are strongly electron-withdrawing due to their high electronegativity (inductive effect, -I). This effect reduces the electron density of the aromatic ring and can slightly decrease the basicity and nucleophilicity of the benzylic amine.[1]
-
Methoxy Group: The methoxy group at the 2-position exhibits a dual electronic effect. It has an electron-donating resonance effect (+R) and an electron-withdrawing inductive effect (-I). The resonance effect increases electron density at the ortho and para positions, while the inductive effect is weaker. The interplay of these effects influences the overall electronic character of the molecule.[1]
-
The combination of these electronic factors makes the amino group of this compound a moderately reactive nucleophile, capable of participating in a variety of synthetic transformations under appropriate conditions.
Caption: Electronic influences on this compound reactivity.
Protocols for Electrophilic Reactions
The following sections provide detailed protocols for the reaction of this compound with common classes of electrophiles. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
N-Acylation: Synthesis of Amides
N-acylation is a fundamental transformation that converts the primary amine into a stable amide linkage, a common feature in many pharmaceutical compounds.
Protocol 1.1: Acylation with an Acyl Chloride (e.g., Benzoyl Chloride)
This classic method offers high yields and is broadly applicable. The use of a base is crucial to neutralize the HCl byproduct.
-
Materials and Reagents:
-
This compound
-
Benzoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the mixture. An exothermic reaction may be observed; maintain the temperature with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(3,5-difluoro-2-methoxybenzyl)benzamide.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to dissolve reactants and prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine or DIPEA | Scavenges the HCl generated during the reaction, driving it to completion. |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of acyl chloride and base | Ensures complete consumption of the starting amine. |
N-Alkylation: Synthesis of Secondary Amines
N-alkylation introduces an alkyl group onto the nitrogen atom, a key step in building more complex molecular scaffolds.
Protocol 2.1: Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)
This method involves the nucleophilic substitution of a halide by the amine. A non-nucleophilic base is essential to prevent side reactions.
-
Materials and Reagents:
-
This compound
-
Benzyl bromide
-
Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask.
-
Slowly add benzyl bromide (1.1 eq) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 8-16 hours. Monitor the reaction progress by TLC.[2][3]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-1-(3,5-difluoro-2-methoxyphenyl)methanamine.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | K₂CO₃ or NaH | A non-nucleophilic base is required to deprotonate the amine without competing in the alkylation.[2] |
| Temperature | 60-80 °C | Heating is often necessary to overcome the moderate nucleophilicity of the amine.[3] |
| Stoichiometry | Slight excess of alkyl halide | Drives the reaction towards the desired product. |
N-Sulfonylation: Synthesis of Sulfonamides
The formation of a sulfonamide linkage is a common strategy in medicinal chemistry to introduce a stable, hydrogen-bond donating and accepting group.
Protocol 3.1: Sulfonylation with a Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride)
This reaction is analogous to N-acylation and typically proceeds efficiently in the presence of a base.
-
Materials and Reagents:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield N-(3,5-difluoro-2-methoxybenzyl)-4-methylbenzenesulfonamide.
-
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | An inert solvent that dissolves the reactants. |
| Base | Pyridine or TEA | Acts as a catalyst and scavenges the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. |
| Stoichiometry | Slight excess of sulfonyl chloride and base | Ensures complete reaction of the starting amine. |
Experimental Workflow and Characterization
A typical experimental workflow for the synthesis and characterization of derivatives of this compound is outlined below.
Caption: A generalized experimental workflow for the synthesis and analysis.
Characterization of Products:
The successful synthesis of the desired products should be confirmed by a combination of spectroscopic and physical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Appearance of new signals corresponding to the acyl, alkyl, or sulfonyl group and a shift in the benzylic CH₂ protons.
-
¹³C NMR: Appearance of new carbon signals from the added electrophile and shifts in the signals of the parent benzylamine.
-
¹⁹F NMR: The two fluorine signals should remain, though their chemical shifts may be slightly altered.
-
-
Mass Spectrometry (MS): Confirmation of the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point is indicative of a pure crystalline solid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory; handle with care.
-
Alkyl halides can be toxic and should be handled with caution.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized molecules. The protocols outlined in this guide provide a solid foundation for its use in N-acylation, N-alkylation, and N-sulfonylation reactions. By understanding the underlying principles of its reactivity and carefully controlling reaction conditions, researchers can effectively utilize this important intermediate in the development of novel compounds for drug discovery and other applications.
References
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
Sources
Application Notes and Protocols for the N-Alkylation of 3,5-Difluoro-2-methoxybenzylamine
Introduction: The Strategic Importance of N-Alkylated Benzylamines in Medicinal Chemistry
N-substituted benzylamines are a cornerstone in the architecture of numerous biologically active molecules, forming the structural core of a vast array of pharmaceuticals and agrochemicals.[1] The strategic introduction of alkyl groups onto the nitrogen atom of a benzylamine scaffold allows for the fine-tuning of its physicochemical properties, such as lipophilicity, basicity, and conformational flexibility. These modifications are critical in optimizing a compound's pharmacokinetic and pharmacodynamic profile, ultimately influencing its efficacy and safety.
The subject of this guide, 3,5-Difluoro-2-methoxybenzylamine, is a particularly valuable building block. The presence of two electron-withdrawing fluorine atoms on the aromatic ring can enhance metabolic stability and binding affinity, while the ortho-methoxy group can influence the molecule's conformation and electronic properties.[2] The N-alkylation of this primary amine opens a gateway to a diverse chemical space, enabling the synthesis of novel molecular entities with potential therapeutic applications. This document provides a detailed exploration of the synthetic strategies for the N-alkylation of this compound, with a focus on reductive amination and direct alkylation, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Understanding the Mechanistic Landscape: Reductive Amination vs. Direct Alkylation
The two primary pathways for the N-alkylation of primary amines like this compound are reductive amination and direct alkylation with alkyl halides. The choice between these methods is often dictated by the desired substitution pattern, the nature of the alkylating agent, and the need to control side reactions, particularly over-alkylation.[3]
Reductive Amination: A Controlled and Versatile Approach
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines.[4] It is a two-step process that involves the initial reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[5][6][7] A key advantage of this method is its ability to avoid the over-alkylation that can plague direct alkylation methods.[3][8]
The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the imine.[5] This intermediate is then selectively reduced by a suitable reducing agent.
Diagram 1: Generalized Mechanism of Reductive Amination
Caption: The two-stage process of reductive amination.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a widely used reagent for this purpose due to its mildness and selectivity.[9][10][11] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB does not readily reduce aldehydes and ketones at a significant rate.[8][11]
Direct Alkylation: A Straightforward but Potentially Problematic Route
Direct N-alkylation involves the reaction of the amine with an alkyl halide in the presence of a base.[12] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide.
While seemingly straightforward, direct alkylation of primary amines is often complicated by over-alkylation.[3] The secondary amine product formed is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially even a quaternary ammonium salt. Controlling the stoichiometry and reaction conditions is crucial to minimize these side products.[3]
Diagram 2: The Challenge of Over-alkylation in Direct N-Alkylation
Caption: The competing reaction pathways leading to over-alkylation.
Experimental Protocols
Protocol 1: Reductive Amination of this compound with an Aldehyde using Sodium Triacetoxyborohydride
This protocol describes a general and reliable one-pot procedure for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as a catalyst for less reactive carbonyls)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the amine in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[9][13]
-
Add the aldehyde (1.0-1.2 eq) to the solution. If the aldehyde is less reactive, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added.[4][10]
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause some effervescence.
-
Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Self-Validation and Trustworthiness:
-
The progress of the reaction should be monitored to ensure complete consumption of the starting amine and imine intermediate.
-
The workup with saturated sodium bicarbonate is crucial to neutralize any remaining acetic acid and quench the reducing agent.
-
Characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm its identity and purity.
Diagram 3: Experimental Workflow for Reductive Amination
Caption: A step-by-step workflow for the reductive amination protocol.
Protocol 2: Direct N-Alkylation of this compound with an Alkyl Halide
This protocol outlines a general procedure for the direct mono-N-alkylation of this compound. To favor mono-alkylation, it is often advantageous to use the amine as the limiting reagent and add the alkylating agent slowly.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Ethyl acetate or dichloromethane for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a non-nucleophilic base such as potassium carbonate (2.0-3.0 eq).
-
Add an anhydrous polar aprotic solvent like acetonitrile or DMF.
-
Stir the suspension at room temperature.
-
Slowly add the alkyl halide (1.0-1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-N-alkylated product, separating it from any di-alkylated side product.
Self-Validation and Trustworthiness:
-
Careful monitoring of the reaction is crucial to minimize the formation of the di-alkylated product.
-
The use of a sufficient excess of a solid, non-nucleophilic base is important to neutralize the hydrogen halide formed during the reaction.
-
Purification by column chromatography is often necessary to separate the desired mono-alkylated product from unreacted starting material and over-alkylation products.
Data Presentation: A Comparative Overview
The following table provides a generalized summary of expected outcomes for the N-alkylation of this compound based on the described protocols. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.
| Method | Alkylating Agent | Reducing Agent/Base | Solvent | Typical Yield (%) | Key Considerations |
| Reductive Amination | Isobutyraldehyde | NaBH(OAc)₃ | DCE | 80-95 | Excellent for mono-alkylation; mild conditions. |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | 75-90 | Generally high yielding and clean reactions. |
| Direct Alkylation | Benzyl Bromide | K₂CO₃ | Acetonitrile | 60-80 | Risk of over-alkylation; requires careful control. |
| Direct Alkylation | Ethyl Iodide | K₂CO₃ | DMF | 50-70 | Potential for di-alkylation is higher with reactive alkyl halides. |
Conclusion and Future Perspectives
The N-alkylation of this compound is a pivotal transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. Reductive amination using sodium triacetoxyborohydride stands out as a superior method for achieving controlled mono-alkylation with high yields and selectivity. While direct alkylation offers a more straightforward approach, it necessitates careful optimization to mitigate the inherent risk of over-alkylation. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize a diverse range of N-alkylated derivatives of this valuable fluorinated benzylamine, thereby accelerating the discovery of new chemical entities with desired biological activities.
References
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- Organic Chemistry Tutor. (n.d.). Reductive Amination.
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- Myers, A. G. (n.d.). Reductive Amination. Chem 115, Harvard University.
- Chemistry Steps. (n.d.). Reductive Amination.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- ChemicalBook. (2024). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
- Wikipedia. (n.d.). Sodium triacetoxyborohydride.
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- Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Touchette, K. M. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Pearson. (n.d.). Reductive amination. Study Prep.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- BenchChem. (2025). Preventing over-alkylation in benzylamine synthesis.
- Papp, G., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(15), 13031-13038.
- Pearson. (2024). Direct alkylation. Study Prep.
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
- Das, A., & Chatani, N. (2021). Rh(I)- and Rh(II)-catalyzed C–H alkylation of benzylamines with alkenes and its application in flow chemistry. Organic & Biomolecular Chemistry, 19(4), 847-851.
- Wang, D., et al. (2022).
- Parris, C. L., & Christenson, R. M. (1961). Acrylamide, N-benzyl-. Organic Syntheses, 41, 1.
- Huckabee, B. K., et al. (2002). Preparation of N-benzylamines. U.S.
- BenchChem. (n.d.). This compound.
- Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry.
- ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?
- ResearchGate. (n.d.). Important biologically active N-alkylated amines.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline.
- PubChem. (n.d.). 3,5-difluoro-2-methoxybenzaldehyde.
- PubChem. (n.d.). 3,5-difluoro-4-methoxybenzylamine.
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Application Notes & Protocols: Acylation Reactions of 3,5-Difluoro-2-methoxybenzylamine
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of 3,5-Difluoro-2-methoxybenzylamine
This compound is a highly valuable building block in contemporary synthetic chemistry, particularly within pharmaceutical and agrochemical research. The strategic placement of its functional groups—a nucleophilic primary amine, two electron-withdrawing fluorine atoms, and an ortho-methoxy group—offers a unique combination of properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in target molecules, while the methoxy group can influence conformation and solubility.[1]
Acylation of the primary amine is a fundamental transformation that converts this building block into a diverse array of N-substituted amides. The amide bond is a cornerstone of peptide chemistry and is prevalent in a vast number of biologically active compounds.[2][3] This guide provides a detailed exploration of the principles, strategies, and protocols for the successful acylation of this compound.
Mechanistic Foundations of N-Acylation
The acylation of this compound, like other primary amines, proceeds via a nucleophilic addition-elimination mechanism .[4][5] The reaction is initiated by the attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group to yield the stable amide product.
Figure 1: General mechanism of nucleophilic addition-elimination for amine acylation.
The reactivity of the benzylamine is modulated by its substituents. The two fluorine atoms are strongly electron-withdrawing, which slightly decreases the basicity and nucleophilicity of the amino group.[1] Conversely, the ortho-methoxy group provides a modest electron-donating effect through resonance, though it may also introduce some steric hindrance. Understanding these electronic and steric factors is key to selecting the appropriate reaction conditions.
Core Components of the Acylation Reaction
Acylating Agents: A Comparative Overview
The choice of acylating agent is the most critical decision and is dictated by the desired reactivity and the tolerance of other functional groups.
-
Acyl Halides (e.g., Acyl Chlorides): These are among the most reactive acylating agents.[6] Their high electrophilicity ensures rapid and often complete conversion, even with moderately deactivated amines. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine (forming an unreactive ammonium salt).[2]
-
Acid Anhydrides: Anhydrides are excellent acylating agents that are generally less reactive and easier to handle than acyl chlorides.[7] The reaction produces a carboxylic acid as a byproduct, which also requires a base for neutralization. They are a preferred choice for achieving high yields under milder conditions.[8][9][10]
The Role of Bases and Catalysts
-
Bases: A base is almost always required to scavenge the acidic byproduct (HCl or R-COOH). Common choices include tertiary amines like triethylamine (Et₃N) or pyridine. An excess of the starting amine can sometimes be used to act as the base, though this is less efficient. Inorganic bases like sodium bicarbonate may also be used in aqueous or biphasic systems.[9]
-
Catalysts: For less reactive systems or to accelerate the reaction, a catalyst can be employed. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst often used in small quantities alongside a stoichiometric base.[11] In some cases, Lewis acids like iodine have been shown to catalyze N-acylation reactions effectively.[12]
Solvent Selection
The solvent should be inert to the reactants and capable of dissolving the starting materials.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.[13]
-
Solvent-Free Conditions: For certain reactions, especially those using solid-supported catalysts, solvent-free conditions offer a greener and more efficient alternative.[11][12]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the acylation of this compound using two common classes of acylating agents.
Protocol 1: Acylation with an Acyl Chloride (Schotten-Baumann Conditions)
This protocol describes the synthesis of N-(3,5-difluoro-2-methoxybenzyl)benzamide using benzoyl chloride.
Reaction Scheme: (3,5-F₂, 2-MeO-C₆H₂)-CH₂-NH₂ + C₆H₅-CO-Cl --(Et₃N, DCM)--> (3,5-F₂, 2-MeO-C₆H₂)-CH₂-NH-CO-C₆H₅ + Et₃N·HCl
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 173.16 | 1.00 g | 5.78 | 1.0 |
| Benzoyl Chloride | 140.57 | 0.89 g (0.74 mL) | 6.35 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 0.88 g (1.21 mL) | 8.67 | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.78 mmol) and dichloromethane (20 mL).
-
Base Addition: Add triethylamine (1.21 mL, 8.67 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add a solution of benzoyl chloride (0.74 mL, 6.35 mmol) in DCM (5 mL) dropwise to the stirred amine solution over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide by recrystallization from ethanol/water or by flash column chromatography on silica gel.
Safety Precautions: Acyl chlorides are corrosive and lachrymatory. Triethylamine is flammable and has a strong odor. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 2: Acylation with an Acid Anhydride
This protocol details the synthesis of N-(3,5-difluoro-2-methoxybenzyl)acetamide using acetic anhydride.
Reaction Scheme: (3,5-F₂, 2-MeO-C₆H₂)-CH₂-NH₂ + (CH₃CO)₂O --(Pyridine, DCM)--> (3,5-F₂, 2-MeO-C₆H₂)-CH₂-NH-CO-CH₃ + CH₃COOH
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
|---|---|---|---|---|
| This compound | 173.16 | 1.00 g | 5.78 | 1.0 |
| Acetic Anhydride | 102.09 | 0.65 g (0.60 mL) | 6.35 | 1.1 |
| Pyridine | 79.10 | 0.69 g (0.70 mL) | 8.67 | 1.5 |
| Dichloromethane (DCM) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: In a dry 100 mL round-bottom flask, dissolve this compound (1.00 g, 5.78 mmol) in dichloromethane (20 mL).
-
Base Addition: Add pyridine (0.70 mL, 8.67 mmol) and stir the solution at room temperature.
-
Anhydride Addition: Add acetic anhydride (0.60 mL, 6.35 mmol) dropwise to the solution. The reaction may be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with 20 mL of DCM.
-
Transfer to a separatory funnel and wash sequentially with 1M HCl (3 x 20 mL) to remove pyridine, followed by water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
-
Purification: The resulting crude product is often of high purity. If necessary, it can be purified further by recrystallization.
General Workflow and Data Summary
The overall process for a typical acylation experiment follows a standardized workflow to ensure reproducibility and purity.
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The Strategic Application of 3,5-Difluoro-2-methoxybenzylamine in the Synthesis of Bioactive Molecules: A Guide for Researchers
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity, offer medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Within this context, 3,5-Difluoro-2-methoxybenzylamine has emerged as a critical building block, providing a gateway to a class of bioactive molecules with significant therapeutic potential. This guide provides an in-depth exploration of the application of this versatile amine in the synthesis of high-value bioactive compounds, with a particular focus on the development of next-generation kinase inhibitors. We will delve into the causality behind its synthetic utility, provide detailed experimental protocols, and contextualize its application within relevant biological pathways.
The 3,5-Difluoro-2-methoxyphenyl Moiety: A Key to Unlocking Potency and Selectivity
The true value of this compound lies in its ability to introduce the 3,5-difluoro-2-methoxyphenyl group into a target molecule. This specific substitution pattern is not arbitrary; it is the result of meticulous structure-activity relationship (SAR) studies that have identified it as a "privileged scaffold" in certain classes of enzyme inhibitors.
Causality behind the Moiety's Efficacy:
-
Metabolic Stability: The fluorine atoms at the 3- and 5-positions serve as metabolic blockers. By replacing hydrogen atoms at these positions, the molecule is less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug deactivation. This leads to an extended in vivo half-life and improved bioavailability.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, influencing their ionization state and ability to form key hydrogen bonds or other interactions within the target protein's binding pocket. The ortho-methoxy group can also play a crucial role in orienting the molecule for optimal binding.
-
Conformational Rigidity: The presence of the ortho-methoxy group can introduce a degree of steric hindrance, which can restrict the rotation of the phenyl ring. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity.
A prime example of the successful application of this moiety is in the development of inhibitors for oncogenic proteins like Cyclin-Dependent Kinases (CDKs) and the notoriously "undruggable" KRAS G12C mutant.
Application in the Synthesis of a KRAS G12C Inhibitor Analogue
The KRAS protein is a central node in signaling pathways that control cell growth and proliferation.[1][2] Mutations in the KRAS gene, particularly the G12C mutation, are found in a significant percentage of non-small cell lung, colorectal, and pancreatic cancers, making it a high-priority target for cancer therapy.[3] The groundbreaking discovery of covalent inhibitors that bind to the mutant cysteine at position 12 has revolutionized the field. Many of these inhibitors feature the 3,5-difluoro-2-methoxyphenyl group to enhance their therapeutic properties.
While the commercial synthesis of the FDA-approved KRAS G12C inhibitor Sotorasib (AMG 510) follows a specific route, the following protocol illustrates a representative synthesis of a key amide intermediate for a KRAS G12C inhibitor analogue, demonstrating the utility of this compound.
Experimental Protocol: Synthesis of N-((3,5-difluoro-2-methoxyphenyl)methyl)acrylamide
This protocol details the synthesis of a key intermediate that contains the acrylamide "warhead" necessary for covalent binding to the Cys12 residue of KRAS G12C, attached to the this compound scaffold.
Reaction Scheme:
Sources
Application Note: Reductive Amination Protocols Utilizing 3,5-Difluoro-2-methoxybenzylamine
Introduction: The Strategic Importance of Fluorinated Benzylamines
In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological profiles.[1] The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[2][3] The 3,5-difluoro-2-methoxybenzyl motif, in particular, offers a compelling combination of these attributes. The difluoro substitution pattern deactivates the aromatic ring towards oxidative metabolism, while the ortho-methoxy group can modulate conformation and electronic properties.[3][4]
3,5-Difluoro-2-methoxybenzylamine is therefore a highly valuable building block for introducing this strategic motif into target molecules. One of the most robust and widely utilized methods for this purpose is reductive amination.[5][6] This reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound (an aldehyde or ketone) with an amine, followed by the reduction of the intermediate imine or iminium ion.[7][8] It is a preferred method in pharmaceutical chemistry due to its high efficiency, operational simplicity, and broad functional group tolerance.[5][9]
This application note provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the successful application of this compound in reductive amination reactions. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step guidance for execution, workup, and troubleshooting.
The Mechanism: A Tale of Two Steps in One Pot
Reductive amination is a sequential process that begins with the nucleophilic attack of the amine on a carbonyl compound to form a hemiaminal, which then dehydrates to an imine. Under the mildly acidic conditions often used, this imine is protonated to form a highly electrophilic iminium ion. It is this iminium ion that is the key intermediate targeted by the reducing agent.
Caption: General experimental workflow for STAB-mediated reductive amination.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the aldehyde or ketone (1.1 equiv) and this compound (1.0 equiv). Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M concentration relative to the amine).
-
Reagent Addition: Begin stirring the solution at room temperature. Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) to the mixture portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps control any initial exotherm and ensures smooth initiation. For less reactive substrates, particularly ketones, the addition of glacial acetic acid (1.5 equiv) as a catalyst may be beneficial to accelerate iminium ion formation. [10]3. Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 24 hours.
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Stir vigorously for 15-30 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic phase with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.
Protocol 2: Alternative Method using Sodium Cyanoborohydride (NaBH₃CN)
This method is useful but requires careful pH control and handling due to the toxicity of cyanide.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the carbonyl compound (1.1 equiv) in methanol (MeOH).
-
pH Adjustment: Add a sufficient amount of acetic acid to adjust the pH of the solution to between 4 and 5. This is crucial for promoting iminium formation while minimizing reduction of the carbonyl starting material. [11]3. Reduction: Add NaBH₃CN (1.2 equiv) to the solution and stir at room temperature.
-
Monitoring and Workup: Monitor the reaction as described in Protocol 1. Upon completion, carefully concentrate the solvent. The workup involves partitioning the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., NaHCO₃ or dilute NaOH) to neutralize the acid and remove cyanide salts. [12][13]Proceed with extraction and purification as previously described.
Data and Expected Outcomes
The following table provides representative conditions and expected outcomes for the reductive amination of this compound with model carbonyl substrates using the STAB protocol.
| Carbonyl Substrate | Equiv. | Reducing Agent | Solvent | Time (h) | Temp (°C) | Typical Yield |
| Cyclohexanone | 1.1 | NaBH(OAc)₃ (1.4 eq) | DCE | 4 | 25 | >90% |
| 4-Methoxybenzaldehyde | 1.1 | NaBH(OAc)₃ (1.4 eq) | DCM | 2 | 25 | >95% |
| Acetophenone | 1.2 | NaBH(OAc)₃ (1.5 eq) + AcOH (1.5 eq) | DCE | 18 | 25 | 75-85% |
| Isovaleraldehyde | 1.1 | NaBH(OAc)₃ (1.4 eq) | DCM | 3 | 25 | >90% |
Troubleshooting and Key Insights
-
Incomplete Reaction/Stalling: If the reaction stalls with starting material still present, a small additional charge of the reducing agent (0.2-0.3 equiv) can be added. For ketones, adding catalytic acetic acid post-initiation can also drive the reaction to completion.
-
Imine Impurity in Product: A persistent imine impurity indicates incomplete reduction. [12][13]This can be addressed by increasing the amount of reducing agent or extending the reaction time. Ensure the reducing agent is of high quality and anhydrous.
-
Purification Challenges: The basicity of the final amine product allows for an acid-base extraction to remove non-basic impurities. However, if the starting carbonyl also contains a basic group, chromatography is necessary. [5]The product can be "salted out" by adding HCl to an organic solution to precipitate the hydrochloride salt, which can then be isolated and free-based. [13]* Substrate Reactivity: Electron-rich aldehydes react faster than electron-poor ones. [5]Ketones are generally less reactive than aldehydes and often require a catalyst (acetic acid) and longer reaction times. [10]
References
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- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Reductive Amination - Common Conditions.
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- This compound | 886502-00-7. Benchchem.
- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Struggling with Reductive Amination: Tips for Isol
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.).
- Application Note – Reductive Amin
- Struggling with Reductive Amination: Tips for Isol
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Reductive Amin
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI.
- Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modific
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
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The Strategic Deployment of Fluorinated Benzylamines in Cross-Coupling Reactions: A Guide for Drug Discovery Professionals
Introduction: The Fluorine Advantage in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists.[1] More than half of all new small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on a compound's pharmacokinetic and pharmacodynamic profile.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow for the fine-tuning of metabolic stability, binding affinity, lipophilicity, and bioavailability.[2][3] Fluorinated benzylamines, in particular, have emerged as versatile building blocks, enabling the introduction of these desirable properties into a wide array of molecular architectures.[4]
This technical guide provides a comprehensive overview of the application of fluorinated benzylamines in several cornerstone cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and deaminative cross-coupling strategies, providing quantitative data and visual workflows to empower you to effectively leverage these powerful synthetic transformations.
Deaminative Cross-Coupling: Transforming an Amine into a Versatile Leaving Group
One of the most innovative strategies for the functionalization of benzylamines involves a deaminative approach, where the primary amine is converted in situ into a good leaving group, facilitating C-C bond formation. This method is particularly powerful as it utilizes the readily available amine functionality as a synthetic handle for late-stage diversification.
Causality Behind the Experimental Choices
The success of this reaction hinges on the efficient in situ generation of a diazonium species from the primary benzylamine.[5] Traditional methods for diazotization often require strongly acidic conditions, which can be incompatible with sensitive functional groups. A significant advancement in this area is the use of organic nitrites, such as isoamyl nitrite, under basic or metal-free conditions.[2][5] The arylboronic acid not only serves as the coupling partner but also acts as a Lewis acid to facilitate the diazotization, obviating the need for harsh mineral acids.[2] The choice of a non-coordinating, aprotic solvent like chloroform is crucial to prevent unwanted side reactions of the highly reactive diazonium intermediate.
Reaction Mechanism: A Metal-Free Pathway
The reaction proceeds through the formation of a diazonium salt from the fluorinated benzylamine and isoamyl nitrite. This is followed by the coupling with the arylboronic acid, which forges the new C-C bond and releases nitrogen gas.
Caption: Metal-free deaminative cross-coupling workflow.
Quantitative Data: Substrate Scope of Deaminative Coupling
The following table summarizes the performance of various fluorinated benzylamines in the deaminative coupling with phenylboronic acid.
| Entry | Benzylamine Substrate | Yield (%) |
| 1 | 2-Fluorobenzylamine | 70 |
| 2 | 3-Fluorobenzylamine | 83 |
| 3 | 4-Fluorobenzylamine | 85 |
| 4 | 4-(Trifluoromethyl)benzylamine | 78 |
| 5 | 4-(Trifluoromethoxy)benzylamine | 81 |
| 6 | 4-(Difluoromethoxy)benzylamine | 75 |
| 7 | 4-(Trifluoromethylsulfane)benzylamine | 72 |
Data synthesized from literature reports.[5]
Experimental Protocol: Deaminative Coupling of 4-(Trifluoromethyl)benzylamine with Phenylboronic Acid
Materials:
-
4-(Trifluoromethyl)benzylamine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (0.5 mmol, 0.5 equiv)
-
Isoamyl nitrite (1.25 mmol, 1.25 equiv)
-
Sodium carbonate (0.5 mmol, 0.5 equiv)
-
Chloroform (1.25 mL)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add 4-(trifluoromethyl)benzylamine (1.0 mmol), phenylboronic acid (0.5 mmol), and sodium carbonate (0.5 mmol).
-
Add chloroform (1.25 mL) to the vial.
-
Add isoamyl nitrite (1.25 mmol) to the mixture.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture can be directly purified by flash column chromatography on silica gel to afford the desired diarylmethane product.
Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. While traditionally used for C(sp²)-C(sp²) couplings, recent advancements have extended its utility to the coupling of C(sp³)-hybridized electrophiles, such as fluorinated benzyl halides, with arylboronic acids or their derivatives.
Causality Behind the Experimental Choices
The choice of a palladium catalyst and a suitable phosphine ligand is paramount for a successful Suzuki-Miyaura coupling. For C(sp³)-C(sp²) couplings involving benzyl halides, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to promote the oxidative addition of the benzyl halide to the Pd(0) center and prevent β-hydride elimination.[6] The use of a base, typically a carbonate like cesium carbonate, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[6] A mixed solvent system, such as THF/water, is often used to solubilize both the organic and inorganic reagents.[6]
Reaction Mechanism: The Palladium Catalytic Cycle
The reaction is initiated by the oxidative addition of the fluorinated benzyl halide to a Pd(0) species. This is followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Quantitative Data: Suzuki-Miyaura Coupling of Fluorinated Benzyl Bromides
The following table showcases the yields for the Suzuki-Miyaura coupling of various fluorinated benzyl bromides with potassium aryltrifluoroborates.
| Entry | Benzyl Bromide Substrate | Aryltrifluoroborate Partner | Yield (%) |
| 1 | 4-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | 85 |
| 2 | 4-Fluorobenzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 82 |
| 3 | 4-Fluorobenzyl bromide | Potassium 4-chlorophenyltrifluoroborate | 75 |
| 4 | 2-Fluorobenzyl bromide | Potassium phenyltrifluoroborate | 78 |
| 5 | 4-(Trifluoromethyl)benzyl bromide | Potassium phenyltrifluoroborate | 88 |
Data synthesized from literature reports.[6]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzyl Bromide with Potassium Phenyltrifluoroborate
Materials:
-
4-Fluorobenzyl bromide (0.5 mmol, 1.0 equiv)
-
Potassium phenyltrifluoroborate (0.505 mmol, ~1.0 equiv)
-
Cesium carbonate (1.5 mmol, 3.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%)
-
THF/H₂O (10:1, 5 mL)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, combine 4-fluorobenzyl bromide (0.5 mmol), potassium phenyltrifluoroborate (0.505 mmol), cesium carbonate (1.5 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol).
-
Add the THF/H₂O solvent mixture (5 mL).
-
Seal the tube and heat the reaction mixture to 77 °C for 23 hours.
-
After cooling to room temperature, dilute the mixture with water (2 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds with Fluorinated Benzylamines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] In the context of our topic, fluorinated benzylamines can serve as the amine coupling partner, reacting with aryl halides or triflates to produce N-aryl-N-(fluorobenzyl)amines. These products are valuable scaffolds in medicinal chemistry.
Causality Behind the Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are effective in promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[9] A strong, non-nucleophilic base such as cesium carbonate is required to deprotonate the amine and form the palladium-amido complex.[9] Anhydrous, aprotic solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.
Reaction Mechanism: The Palladium-Amido Pathway
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then reacts with the fluorinated benzylamine in the presence of a base to form a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the desired N-arylated product and regenerates the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data: Buchwald-Hartwig Amination with Benzylamine
While specific data for a wide range of fluorinated benzylamines in Buchwald-Hartwig reactions is less consolidated in single reports, the general applicability to benzylamine itself is well-established. The following table provides representative yields for the coupling of benzylamine with various aryl sulfonates.
| Entry | Aryl Sulfonate | Yield (%) |
| 1 | Phenyl perfluorooctanesulfonate | 61 |
| 2 | 4-Methoxyphenyl perfluorooctanesulfonate | 65 |
| 3 | 4-Chlorophenyl perfluorooctanesulfonate | 58 |
Data synthesized from a study on aryl perfluorooctanesulfonates.[9]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorophenyl Perfluorooctanesulfonate with Benzylamine
Materials:
-
4-Chlorophenyl perfluorooctanesulfonate (0.20 mmol, 1.0 equiv)
-
Benzylamine (0.40 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.03 mmol, 15 mol%)
-
BINAP (0.04 mmol, 20 mol%)
-
Cesium carbonate (0.29 mmol, 1.45 equiv)
-
Toluene (3 mL)
Procedure:
-
To an oven-dried flask under a nitrogen atmosphere, add the aryl sulfonate (0.20 mmol), Pd(OAc)₂ (0.03 mmol), BINAP (0.04 mmol), and cesium carbonate (0.29 mmol).
-
Add a solution of benzylamine (0.40 mmol) in toluene (3 mL).
-
Heat the reaction mixture at 90 °C for 48 hours.
-
After cooling to room temperature, the reaction mixture can be directly loaded onto a silica gel column for purification.
Conclusion and Future Outlook
The cross-coupling reactions of fluorinated benzylamines represent a powerful and versatile toolkit for the modern medicinal chemist. The ability to strategically introduce fluorine-containing moieties through robust and well-understood C-C and C-N bond-forming reactions is critical for the development of next-generation therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space enabled by these valuable building blocks. Future developments in this field will likely focus on the use of more sustainable and earth-abundant metal catalysts, as well as the expansion of photoredox and electrochemical methods to further broaden the scope and applicability of these transformative reactions.
References
-
Molander, G. A., & Elia, M. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 74(23), 9198–9206. [Link]
- Apollo Scientific. (2026).
-
Kvasovs, N., & Jirgensons, A. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science, 14(7), 1709–1714. [Link]
-
Kvasovs, N., & Jirgensons, A. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science, 14(7), 1709–1714. [Link]
- Taylor & Francis. (2015). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
-
Standley, E. A., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(47), 19020–19023. [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Kvasovs, N., & Jirgensons, A. (2023). Deaminative coupling of benzylamines and arylboronic acids. RSC Publishing. [Link]
-
Lin, G.-W., et al. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
-
Zhang, H., et al. (2022). Control experiments and NIR photocatalytic C-N coupling of benzylamines... ResearchGate. [Link]
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Zultanski, S. L., & MacMillan, D. W. C. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Nature, 558(7710), 423–428. [Link]
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Tyagi, V., & Van der Donk, W. A. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(12), 4165–4171. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Arylboronic acid scope of the deaminative coupling between benzylamines... ResearchGate. [Link]
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Molander, G. A., & Elia, M. D. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
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Lin, W., & Curran, D. P. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 12(11), 2445–2453. [Link]
- BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. BenchChem.
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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ResearchGate. (n.d.). Deaminative coupling of benzylamines and arylboronic acids. ResearchGate. [Link]
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Wang, Z., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters, 25(34), 6348–6353. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
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Amanote Research. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl. Amanote Research. [Link]
- BenchChem. (2025). Application Notes and Protocols: Nickel(2+) Benzenesulfonate and its Derivatives as Catalysts in Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of Bromoalkynes. BenchChem.
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Vasilopoulos, A., & Golden, D. L. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(15), 5753–5757. [Link]
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Tobisu, M., et al. (2022). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 18, 1269–1275. [Link]
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Fairlamb, I. J. S., et al. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Organometallics, 42(16), 2139–2151. [Link]
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Zhang, X., et al. (2023). Nickel-catalysed enantioselective cross-electrophile coupling reaction with the retention of the β-fluorine atom. Organic Chemistry Frontiers, 10(20), 5035–5041. [Link]
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Politanskaya, L. V., et al. (2020). Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions. Molecules, 25(22), 5462. [Link]
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ResearchGate. (n.d.). Synthesis of Fluorinated Compounds by Nickel-Catalyzed Defluorinative Cross-Coupling Reactions. ResearchGate. [Link]
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Diao, T., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7796–7800. [Link]
-
Vasilopoulos, A., & Golden, D. L. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters. [Link]
-
Ventre, S., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(18), 5930–5933. [Link]
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Yan, Z.-M., et al. (2024). Photoredox-Catalyzed Allylic C-H Fluorosulfonylation of Alkenes: Accessing Allyl Sulfonyl Fluorides. ChemRxiv. [Link]
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Gimaldinov, M., et al. (2024). Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Difluoro-2-methoxybenzylamine
Welcome to the technical support center for the synthesis of 3,5-Difluoro-2-methoxybenzylamine. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally similar fluorinated benzylamines. The unique electronic properties conferred by fluorine atoms make these compounds valuable building blocks in medicinal chemistry and materials science.[1] However, these same properties can introduce specific challenges during synthesis.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory work.
I. Common Synthetic Pathways
The synthesis of this compound typically originates from a corresponding benzonitrile or benzaldehyde precursor. Understanding these primary routes is crucial for troubleshooting, as the challenges often relate to the specific functional group transformation being employed.
Caption: Primary synthetic routes to the target amine.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is formatted as a series of questions addressing specific problems you may encounter.
Route A: Nitrile Reduction Challenges
Question 1: My catalytic hydrogenation of 3,5-difluoro-2-methoxybenzonitrile is slow, incomplete, or has stalled. What's going on?
Answer: This is a common issue that can stem from several factors related to the catalyst, substrate, or reaction conditions.
-
Probable Cause 1: Catalyst Inactivation. The catalyst is the heart of the reaction. Platinum group metal (PGM) catalysts (like Pd, Pt) or nickel-based catalysts (like Raney® Ni) are frequently used.[2][3] These can be deactivated by impurities in your starting material, solvent, or hydrogen gas stream. Sulfur or halide impurities are notorious poisons. The methoxy group on the ring, while generally stable, could potentially chelate to the metal surface under certain conditions, hindering catalytic turnover.
-
Troubleshooting Steps:
-
Verify Substrate Purity: Ensure your 3,5-difluoro-2-methoxybenzonitrile is free from impurities, particularly those from its own synthesis. Recrystallization or column chromatography of the starting material may be necessary.
-
Use High-Purity Reagents: Employ high-purity, dry solvents and ensure your hydrogen source is clean.
-
Increase Catalyst Loading: As a first pass, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome minor inhibition.
-
Change the Catalyst: Raney® Nickel is often effective for nitrile hydrogenations and can be less sensitive to certain poisons than PGM catalysts.[3] The combination of Raney® Ni with potassium borohydride in ethanol has been reported as a mild and efficient system for reducing nitriles to primary amines.[4][5]
-
-
Probable Cause 2: Insufficient Hydrogen Pressure or Agitation. The reaction is a triphasic system (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient mass transfer is critical.
-
Troubleshooting Steps:
-
Increase H₂ Pressure: If your equipment allows, increasing the hydrogen pressure (e.g., from 50 psi to 100 psi) increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.
-
Improve Agitation: Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid transfer.
-
Question 2: I'm observing significant formation of secondary amines (e.g., bis(3,5-difluoro-2-methoxybenzyl)amine). How can I suppress this?
Answer: The formation of secondary amines is the most common side reaction in nitrile reductions. It occurs when the initially formed primary amine attacks the intermediate imine, which is more electrophilic than the starting nitrile.
-
Causality: The reaction proceeds via an intermediate imine. If the concentration of the primary amine product builds up, it can compete with hydrogen as a nucleophile, attacking the imine to form a secondary amine after reduction.
-
Troubleshooting Steps:
-
Add Ammonia: The most effective and widely used method to suppress secondary amine formation is to conduct the hydrogenation in the presence of ammonia.[3] Ammonia is used in large excess (often as a saturated solution in an alcohol like methanol or ethanol). It shifts the equilibrium away from the formation of the secondary amine by competing for the imine intermediate.
-
Use Acidic Conditions: Running the reaction in an acidic medium (e.g., ethanolic HCl) protonates the primary amine product as it forms, rendering it non-nucleophilic and preventing it from reacting with the imine intermediate. The product is then isolated as the hydrochloride salt.
-
Employ Hydride Reagents: Switching from catalytic hydrogenation to a chemical hydride reagent like borane (BH₃·THF) or lithium aluminum hydride (LAH) can sometimes provide better selectivity for the primary amine, as the reaction conditions are different.[6][7] Borane-based reductions of nitriles are well-documented and often show good functional group tolerance.[6][8]
-
Question 3: I'm seeing evidence of defluorination in my product mass spectrum. How can I prevent this?
Answer: Hydrodefluorination (HDF) is a known challenge in the hydrogenation of fluorinated aromatic compounds.[9] It is particularly prevalent with palladium catalysts.
-
Causality: The C-F bond, while strong, can be cleaved on highly active catalyst surfaces, especially at elevated temperatures and pressures. Palladium is particularly effective at C-X hydrogenolysis.
-
Troubleshooting Steps:
-
Change the Catalyst: Switch from Palladium (Pd) to Platinum (Pt), Rhodium (Rh), or Raney® Nickel (Ra-Ni). These catalysts generally show lower activity for hydrodefluorination.
-
Milder Conditions: Reduce the reaction temperature and hydrogen pressure to the minimum required for a reasonable reaction rate.
-
Use a Chemical Reductant: Move away from catalytic hydrogenation entirely. Borane reagents (e.g., BH₃·THF, ammonia borane) do not typically cause defluorination and are excellent alternatives for reducing nitriles.[6]
-
| Method Comparison for Nitrile Reduction | Pros | Cons | Key Considerations |
| Catalytic Hydrogenation (Pd, Pt, Ni) | Atom economical, clean workup | Risk of defluorination (esp. Pd), catalyst poisoning, secondary amine formation | Requires pressure equipment; use of ammonia or acid is critical for selectivity.[3] |
| Hydride Reduction (LAH, BH₃) | High reactivity, avoids defluorination | Stoichiometric waste, requires anhydrous conditions, careful quenching | Borane reagents often offer better functional group tolerance than LAH.[6][7][8] |
Route B: Reductive Amination Challenges
Question 4: My reductive amination of 3,5-difluoro-2-methoxybenzaldehyde is giving me the corresponding alcohol as a major byproduct. Why?
Answer: The formation of 3,5-difluoro-2-methoxybenzyl alcohol indicates that the reduction of the aldehyde is occurring faster than the formation and/or reduction of the intermediate imine/iminium ion.
-
Causality: Reductive amination is a tandem reaction. First, the aldehyde reacts with an amine source (like ammonia or ammonium acetate) to form an imine in equilibrium. This imine is then reduced. If the reducing agent is too reactive (e.g., NaBH₄), it can reduce the aldehyde directly before it has a chance to form the imine.[10][11]
-
Troubleshooting Steps:
-
Use a Selective Reducing Agent: The key is to use a hydride donor that is selective for the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose.[12][13] It is less reactive than NaBH₄ and works well under the slightly acidic conditions that favor iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is another classic choice for this transformation.[10]
-
Control the pH: The formation of the imine is typically catalyzed by mild acid. Adding a stoichiometric amount of acetic acid can accelerate imine formation, favoring the desired reaction pathway.[13]
-
Pre-form the Imine: In some cases, it can be beneficial to stir the aldehyde and amine source (e.g., ammonium acetate in methanol) for a period (e.g., 30-60 minutes) to allow the imine equilibrium to be established before adding the reducing agent.
-
Caption: Decision tree for alcohol byproduct in reductive amination.
General Purification Challenges
Question 5: My final product is difficult to purify by standard silica gel chromatography. It streaks badly or doesn't move from the baseline. What are my options?
Answer: Primary benzylamines are basic and polar, which often leads to poor behavior on standard silica gel, an acidic stationary phase. Strong interactions cause significant tailing or irreversible adsorption.
-
Troubleshooting Steps:
-
Acid/Base Extraction: An effective purification method is a liquid-liquid acid/base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane). Extract with dilute aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.[14] Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified free amine back into an organic solvent.[14][15]
-
Deactivate the Silica: If chromatography is necessary, you can "deactivate" the silica gel. Pre-treating the silica gel with a small amount of a volatile base like triethylamine (typically 0.5-1% v/v in the eluent) can cap the acidic silanol groups and dramatically improve peak shape.
-
Alternative Chromatography:
-
Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.
-
Reverse-Phase (C18): If the compound is sufficiently non-polar, reverse-phase chromatography using acetonitrile/water or methanol/water gradients can be very effective.
-
HILIC: For very polar compounds that do not retain on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase with a high organic mobile phase.[16]
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What is a reliable starting material for the synthesis?
-
Both 3,5-difluoro-2-methoxybenzonitrile and 3,5-difluoro-2-methoxybenzaldehyde are viable precursors. The choice often depends on commercial availability and cost. The synthesis of the aldehyde precursor from 1,3-difluoro-2-methoxybenzene via formylation has been described.[1]
-
-
Q2: Are there any specific safety concerns?
-
Catalytic Hydrogenation: Handling hydrogen gas under pressure requires appropriate equipment (e.g., a Parr shaker or autoclave) and safety protocols. Some catalysts, like Raney® Nickel, can be pyrophoric and must be handled with care, typically under a layer of solvent.
-
Hydride Reagents: Reagents like LAH and borane complexes react violently with water and must be used under strictly anhydrous conditions. Quenching procedures must be performed carefully and at low temperatures.
-
Fluorinated Aromatics: While the target molecule's toxicity profile may not be fully established, it is prudent to handle all fluorinated organic compounds with care, using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.
-
-
Q3: Can the nitrile group hydrolyze under my reduction conditions?
-
Hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a potential side reaction, especially if water is present under acidic or basic conditions at elevated temperatures.[17][18][19][20] Under most standard catalytic hydrogenation or borane reduction conditions, which are typically run in organic solvents, hydrolysis is not a major concern unless significant water contamination is present.
-
IV. Example Protocol: Reduction of 3,5-Difluoro-2-methoxybenzonitrile using Borane
This protocol is provided as a representative example of a chemical reduction that avoids many of the pitfalls of catalytic hydrogenation, such as defluorination.
Materials:
-
3,5-Difluoro-2-methoxybenzonitrile
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
3 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,5-difluoro-2-methoxybenzonitrile (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 5-10 mL per gram of nitrile).
-
Addition of Reductant: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M solution of BH₃·THF (approx. 1.5 - 2.0 eq) via syringe. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction back to 0 °C. Very slowly and carefully add 3 M HCl to quench the excess borane and hydrolyze the intermediate borane-amine complex. Caution: Vigorous hydrogen evolution. Continue adding acid until the solution is acidic (pH ~1-2).
-
Workup: Stir the mixture at room temperature for 1 hour. Remove the THF under reduced pressure.
-
Extraction: Add ethyl acetate to the remaining aqueous residue. The product will remain in the aqueous layer as the hydrochloride salt. Separate the layers and discard the organic layer (this contains non-basic impurities).
-
Free-Basing: Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the solution is strongly basic (pH > 12).
-
Isolation: Extract the aqueous layer three times with fresh portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, the product can be further purified by vacuum distillation or one of the chromatography methods described in Question 5.
V. References
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved January 21, 2026, from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Sieland, B., Hoppe, A. J., Stepen, A. J., & Paradies, J. (2022). Stoichiometric reductions of benzonitrile (4 a). (yields determined by ¹H NMR with hexamethylbenzene as internal standard). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The history and future challenges associated with the hydrogenation of vinyl fluorides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
What can I use to purify polar reaction mixtures? (2023, July 11). Biotage. Retrieved January 21, 2026, from [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson. Retrieved January 21, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Method for the production of primary amines by hydrogenating nitriles. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Hydrogenation of fluorinated molecules: an overview. (2021, June 1). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
How to purify Benzylamine? : r/OrganicChemistry. (n.d.). Reddit. Retrieved January 21, 2026, from [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. (2020, October 3). Quora. Retrieved January 21, 2026, from [Link]
-
Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors. (n.d.). Sravathi. Retrieved January 21, 2026, from [Link]
-
Benzylamines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Queen's University Belfast Research Portal. Retrieved January 21, 2026, from [Link]
-
The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Hydrolysis of Nitriles. (2018, April 21). YouTube. Retrieved January 21, 2026, from [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved January 21, 2026, from [Link]
-
Wu, B., et al. (n.d.). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. ARKAT USA, Inc. Retrieved January 21, 2026, from [Link]
-
Reusability of the Pd/Al2O3 catalyst for the reduction of benzonitrile... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
For highly polar compound, how to do the purification? (2018, April 25). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. (n.d.). Redalyc. Retrieved January 21, 2026, from [Link]
-
Catalytic two-electron reduction of dioxygen catalysed by metal-free[7]triphyrin(2.1.1). (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996, May 1). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018, July 2). Periodica Polytechnica. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Synthesis of Difluoromethoxy-Containing Compounds
Welcome to the technical support center for the synthesis of difluoromethoxy-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the incorporation of the valuable -OCF₂H moiety. As Senior Application Scientists, we have compiled this resource based on a combination of established literature and practical field experience to ensure you can navigate the complexities of difluoromethoxylation with confidence.
The difluoromethoxy group is a highly sought-after functional group in modern medicinal chemistry due to its unique ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity.[1][2] However, its synthesis is not always straightforward and can be accompanied by a range of side reactions that diminish yield and complicate purification. This guide provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific, frequently observed problems during difluoromethoxylation reactions. We delve into the root causes of these side reactions and provide actionable, step-by-step protocols to overcome them.
Question 1: My reaction with a phenol and a difluorocarbene precursor is giving low yield, and I observe significant decomposition of my starting material. What is happening?
Answer: This is a common issue when using difluorocarbene-based methods, especially with reagents like chlorodifluoromethane (CHF₂Cl) or fluoroform (CHF₃). The likely culprit is the competing reaction of the difluorocarbene intermediate with the base or water in the reaction medium.[3][4]
Root Cause Analysis:
Difluorocarbene (:CF₂) is a highly reactive electrophilic species. It is typically generated in situ by the deprotonation of a precursor followed by α-elimination.[4][5] For example, with fluoroform:
CHF₃ + OH⁻ ⇌ ⁻CF₃ + H₂O ⁻CF₃ → :CF₂ + F⁻
The intended reaction is the trapping of this carbene by your phenoxide nucleophile. However, several side reactions can dominate if conditions are not optimal:
-
Hydrolysis of Difluorocarbene: In aqueous or protic media, difluorocarbene can be hydrolyzed to formate, consuming the key intermediate and reducing the yield of your desired product.[3]
-
Reaction with Excess Base: The base used to deprotonate the phenol and generate the carbene can also react with the carbene itself.
Visualizing the Competing Pathways
Caption: Competing reaction pathways for difluorocarbene.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).[6] This minimizes the competing hydrolysis of the difluorocarbene.
-
Optimize the Base: The choice and stoichiometry of the base are critical.
-
Use a strong, non-nucleophilic base to deprotonate the phenol efficiently at the start of the reaction.
-
Avoid a large excess of base, which can promote side reactions.
-
For reactions involving fluoroform, a two-phase system (e.g., water/dioxane) with KOH can be effective, as the phase separation can modulate the concentration of hydroxide in the organic phase.[4]
-
-
Control Reagent Addition: Add the difluorocarbene precursor slowly to the solution containing the activated phenoxide. This ensures that the generated carbene is more likely to be trapped by the high concentration of the desired nucleophile rather than by water or excess base.
-
Consider Alternative Reagents: If issues persist, switching to a different difluorocarbene precursor that operates under milder or non-aqueous conditions may be beneficial. For example, S-(difluoromethyl)sulfonium salts can be effective in the presence of lithium hydroxide.[7]
Question 2: When using difluoromethyltriflate (HCF₂OTf) with my electron-rich phenol, I get a significant amount of an aryl-triflate (ArOTf) byproduct. How can I avoid this?
Answer: The formation of aryl-triflate is a known side reaction with HCF₂OTf, particularly with electron-rich or sterically unhindered phenols.[3] This occurs due to a competing nucleophilic attack of the phenoxide on the sulfur atom of the triflate group, rather than on the intended difluoromethyl carbon.
Root Cause Analysis:
The HCF₂OTf reagent presents two electrophilic sites: the carbon of the difluoromethyl group and the sulfur of the triflate group. While attack at the carbon leads to the desired O-difluoromethylation, attack at the sulfur results in O-sulfonylation, generating the aryl-triflate byproduct. Electron-donating groups on the phenol increase the nucleophilicity of the phenoxide, making the competing attack at the sulfur more pronounced.
Visualizing the Mechanistic Divergence
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Technical Support Center: A Researcher's Guide to Handling and Storing Fluorinated Aromatic Amines
Welcome to the Technical Support Center for the safe and effective handling of fluorinated aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive compounds. The following information synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.
Section 1: Understanding the Core Hazards
Fluorinated aromatic amines, while invaluable in pharmaceutical and materials science, present a distinct set of hazards that demand rigorous safety protocols. Their chemical properties, a hybrid of aromatic amines and organofluorine compounds, necessitate a comprehensive understanding of their reactivity, toxicity, and environmental impact.
1.1. Health Risks: Beyond Standard Amine Toxicity
Aromatic amines are known for their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen. This can lead to symptoms like cyanosis (blue-colored blood), headaches, dizziness, and in severe cases, cardiac arrhythmias and spasms. Fluorination can further modify the toxicological profile of these molecules. While the strong carbon-fluorine bond often increases thermal stability, the overall health risks associated with per- and polyfluoroalkyl substances (PFAS), a broad class that includes some fluorinated compounds, are significant.[1][2] Studies have linked exposure to certain PFAS to reproductive and developmental issues, an increased risk of some cancers, and immune system suppression.[3][4]
Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, as well as via inhalation or ingestion.[5] Therefore, minimizing direct contact and airborne exposure is paramount.
1.2. Chemical Reactivity and Incompatibility
The reactivity of fluorinated aromatic amines is a critical consideration for both storage and experimental design. Like their non-fluorinated counterparts, they can react violently with strong oxidizing agents such as perchlorates, peroxides, and nitrates.[6] They are also incompatible with strong acids and bases.[7][8]
A crucial and often overlooked aspect is their sensitivity to light and air.[6] Over time, exposure can lead to oxidation and resinification, resulting in a red-brown discoloration of the sample and the formation of impurities that can compromise experimental results.
Section 2: Standard Operating Procedures for Safe Handling
Adherence to well-defined Standard Operating Procedures (SOPs) is non-negotiable when working with fluorinated aromatic amines. These procedures should be documented and readily accessible to all laboratory personnel.[7]
2.1. Engineering Controls: Your First Line of Defense
-
Fume Hoods: All manipulations of volatile fluorinated aromatic amines or reactions involving these compounds must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]
-
Glove Boxes: For particularly hazardous, air-sensitive, or moisture-sensitive compounds, the use of a glove box with an inert atmosphere is highly recommended.[7]
2.2. Personal Protective Equipment (PPE): A Comprehensive Barrier
The appropriate selection and consistent use of PPE are essential to prevent exposure.[7]
| PPE Category | Specifications and Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement. For tasks with a significant splash risk, a face shield should be worn in addition to goggles.[7][9] |
| Hand Protection | The choice of gloves depends on the specific compound and any solvents used.[7] While nitrile gloves may offer short-term protection, butyl, neoprene, or Viton gloves are often recommended for handling aniline and its derivatives.[8][10] Always consult the glove manufacturer's compatibility chart. |
| Body Protection | A fully buttoned, flame-resistant lab coat should be worn over long pants and closed-toe shoes.[10] For larger-scale operations or in the event of a significant spill, a chemical-resistant suit may be necessary.[11] |
| Respiratory Protection | If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[6] All personnel requiring respirators must be medically cleared, trained, and fit-tested.[6] |
2.3. Prudent Practices for Handling
-
Always handle and open containers with care to avoid splashes or the release of vapors.
-
Thoroughly wash hands and skin after handling the product.[6]
-
Avoid eating, drinking, or smoking in areas where these chemicals are used.[6]
-
Keep containers tightly closed when not in use.[8]
Section 3: Storage Protocols for Maintaining Chemical Integrity
Proper storage is crucial for ensuring the stability and purity of fluorinated aromatic amines, as well as for preventing hazardous situations.
3.1. General Storage Guidelines
-
Location: Store in a cool, dry, and well-ventilated area.[7][12]
-
Segregation: Keep them away from incompatible materials, including strong acids, bases, and oxidizing agents.[7][8][12]
-
Ignition Sources: Store away from sources of heat, sparks, and open flames.[8]
-
Light and Air: Protect from direct sunlight and air exposure to prevent degradation.[6][13] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for sensitive compounds.
-
Labeling: All containers must be clearly labeled with the chemical name and associated hazards.[7]
3.2. Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Cool, ambient temperature. Avoid freezing. | Prevents degradation and pressure buildup. Some aromatic amines can polymerize upon heating. |
| Atmosphere | Inert gas (Nitrogen or Argon) for long-term storage. | Minimizes oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, original container.[8][14] Amber glass is preferred. | Prevents contamination, leaks, and light-induced degradation. |
| Secondary Containment | Use secondary containment, such as a polypropylene tub, especially when storing in areas with limited space.[8] | Provides an extra layer of protection against spills and leaks. |
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the handling and use of fluorinated aromatic amines.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | - Discard the discolored reagent if purity is critical. - For less sensitive applications, consider purification by distillation or chromatography. - In the future, store the compound under an inert atmosphere and in an amber vial. |
| Inconsistent Reaction Yields | Impurities in the starting material due to improper storage. | - Verify the purity of the amine before use (e.g., via NMR or GC-MS). - If necessary, purify the amine. - Review and improve storage protocols. |
| Formation of Insoluble Particles | Polymerization or degradation. | - Filter the solution before use, but be aware that soluble oligomers may still be present. - It is generally best to use a fresh, pure sample. |
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I store fluorinated aromatic amines in a refrigerator?
It is generally not recommended to store liquid aromatic amines in a standard laboratory refrigerator unless it is specifically designed to be spark-proof. Vapors can accumulate and potentially ignite from the refrigerator's internal light or compressor.[15] Store in a designated flammable storage cabinet.[8]
Q2: What is the best way to clean up a small spill of a fluorinated aromatic amine?
For a small spill (one that can be cleaned up in under 10 minutes by trained personnel), absorb the material with an inert substance like vermiculite or sand.[8][10][16] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[8][16] Ensure you are wearing appropriate PPE, including chemical-resistant gloves and splash goggles.[10]
Q3: How should I dispose of waste containing fluorinated aromatic amines?
Fluorinated aromatic amine waste should be treated as hazardous waste.[6] It must be collected in a clearly labeled, sealed container.[14] Do not pour it down the drain.[14] Follow your institution's and local regulations for hazardous waste disposal. This may involve incineration at a licensed facility.[17][18]
Q4: I've noticed a faint, fishy odor in the lab. What should I do?
A fishy odor is characteristic of many volatile amines and could indicate a leak or spill. Immediately check all containers of aromatic amines to ensure they are tightly sealed. If a spill is found, follow the appropriate spill cleanup procedure. If the source of the odor cannot be identified, notify your laboratory supervisor or safety officer.
Section 6: Emergency Procedures
6.1. Accidental Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water at an emergency eyewash station for at least 15 minutes.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention.
6.2. Spill Response
The "Three C's" of spill response are Control, Contain, and Clean up.[19]
-
Minor Spill: (As described in the FAQs) Can be managed by trained lab personnel.
-
Major Spill: (Larger than one liter, highly toxic, or poses an immediate fire hazard)[19]
Visual Aids
Experimental Workflow: Handling Fluorinated Aromatic Amines
Caption: A typical workflow for safely handling fluorinated aromatic amines.
Decision Tree: Storage of Fluorinated Aromatic Amines
Caption: A decision-making guide for the proper storage of fluorinated aromatic amines.
References
-
SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Our Current Understanding of the Human Health and Environmental Risks of PFAS. Retrieved from [Link]
-
PFAS-Free. (2024). Why PFAS-Free Matters: The Environmental and Health Impacts of Fluorinated Chemicals. Retrieved from [Link]
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Washington State University. (n.d.). Aniline. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
National Institutes of Health. (2022). Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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University of Alabama at Birmingham. (2024). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]
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National Institutes of Health. (n.d.). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]
-
GOV.UK. (2014). [Withdrawn] How to dispose of industrial solvents that contain F gas. Retrieved from [Link]
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American Chemical Society. (2026). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Retrieved from [Link]
-
Cargo Handbook. (n.d.). Aniline. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Retrieved from [Link]
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ResearchGate. (n.d.). Are Fluoropolymers Really of Low Concern for Human and Environmental Health and Separate from Other PFAS?. Retrieved from [Link]
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American Chemical Society. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Retrieved from [Link]
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Frontiers. (n.d.). Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. Retrieved from [Link]
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American Chemical Society. (2026). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Groups | Organic Letters. Retrieved from [Link]
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GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]
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PubMed. (2014). Fluorinated aromatic amino acids are sensitive 19F NMR probes for bromodomain-ligand interactions. Retrieved from [Link]
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United States Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
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NCERT. (n.d.). Amines. Retrieved from [Link]
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ResearchGate. (2025). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry | Request PDF. Retrieved from [Link]
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Promag Enviro Systems. (n.d.). Chemical Resistance Chart. Retrieved from [Link]
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Lab Manager. (2025). PFAS Destruction Method Recovers Valuable Fluorine. Retrieved from [Link]
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Bal Seal Engineering Company, Inc. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]
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YouTube. (2020). Anhydrous Ammonia PPE. Retrieved from [Link]
-
Hydroflotech. (n.d.). Chemical Resistance Tables. Retrieved from [Link]
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Overcoming low yield in fluorinated benzylamine synthesis
<Technical Support Center: Overcoming Low Yield in Fluorinated Benzylamine Synthesis
Introduction
Fluorinated benzylamines are critical building blocks in modern medicinal chemistry and drug development.[1] The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] However, the synthesis of these compounds is often plagued by low yields, presenting a significant challenge for researchers. This guide provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to address common issues encountered during the synthesis of fluorinated benzylamines, with a primary focus on the widely used reductive amination pathway.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemical principles and actionable solutions.
Q1: My reductive amination of a fluorinated benzaldehyde is stalling or resulting in a low yield. What are the likely causes and how can I resolve this?
Possible Causes & Solutions:
-
Reduced Aldehyde Reactivity: The electron-withdrawing nature of fluorine substituents can decrease the reactivity of the aldehyde's carbonyl group.[3]
-
Solution: To overcome this, consider activating the carbonyl group by adding a catalytic amount of acid, such as acetic acid or sulfuric acid, to the reaction mixture.[3] This protonates the carbonyl oxygen, making the carbon more electrophilic.
-
-
Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine may not favor the imine intermediate, especially if water is not effectively removed.[4]
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. Some may not be potent enough or may lead to side reactions.
Q2: I'm observing significant hydrodefluorination as a side reaction. How can I prevent this?
Understanding the Problem:
Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a known side reaction in transition-metal-catalyzed reactions involving fluoroaromatics.[6][7][8][9][10] This can be particularly problematic during catalytic hydrogenation.
Prevention Strategies:
-
Avoid Harsh Catalytic Hydrogenation: If possible, steer clear of high-pressure hydrogenation with catalysts like palladium on carbon (Pd/C), especially at elevated temperatures, as these conditions can promote C-F bond cleavage.
-
Choose a Milder Reducing Agent: Opt for chemical hydride reagents like STAB or NaBH₃CN, which are less prone to causing hydrodefluorination compared to catalytic hydrogenation.[1][4]
-
Catalyst Selection: If catalytic transfer hydrogenation is the chosen method, the catalyst system is crucial. Certain ruthenium and iridium complexes have shown good activity and selectivity in the hydrodefluorination of fluoroaromatics.[9] Careful selection and optimization of the catalyst and reaction conditions are essential.
Q3: Purification of my fluorinated benzylamine is challenging due to persistent impurities. What are the best purification strategies?
Common Impurities and Purification Techniques:
-
Unreacted Aldehyde: Can often be removed by forming a bisulfite adduct.
-
Over-alkylation Products (Dibenzylamine): This is more common in direct alkylation methods but can sometimes occur in reductive amination.[11]
-
Solution: Careful control of stoichiometry is key.[11] For purification, column chromatography is often effective.
-
-
Solvent-Related Impurities: Some solvents can react with reagents. For example, NaH in DMF can generate dimethylamine, which can then be benzylated.[12]
-
General Purification Strategy for Amines:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl).[14] The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basification and Re-extraction: The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be re-extracted with an organic solvent.[14]
-
Distillation or Crystallization: For liquid products, vacuum distillation can be effective.[15] Solid products can often be purified by recrystallization.[12][13]
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the benzene ring affect the reactivity of the benzylamine?
The position of the fluorine atom has a significant impact on the basicity and nucleophilicity of the amine due to a combination of inductive and resonance effects.[16]
-
ortho (2-fluoro): The strong electron-withdrawing inductive effect (-I) is dominant, significantly reducing the electron density on the nitrogen and thus its basicity.[16]
-
meta (3-fluoro): The inductive effect is still present but weaker than in the ortho position. The resonance effect is not a factor at the meta position.[16]
-
para (4-fluoro): Both the -I and the electron-donating resonance effect (+M) are at play. The +M effect partially counteracts the -I effect, leading to a higher electron density on the nitrogen compared to the ortho and meta isomers.[16]
General Trend of Basicity: Benzylamine > 4-Fluorobenzylamine > 3-Fluorobenzylamine > 2-Fluorobenzylamine
Q2: What are the pros and cons of different synthetic routes to fluorinated benzylamines?
| Synthetic Route | Pros | Cons |
| Reductive Amination | Generally good yields, one-pot procedure, applicable to a wide range of substrates.[1][4][5] | Can be sensitive to reaction conditions, potential for side reactions like over-alkylation.[4][11] |
| Nucleophilic Substitution of Fluorinated Benzyl Halides | Straightforward reaction. | Can be prone to over-alkylation, benzyl halides can be lachrymatory.[11] |
| Gabriel Synthesis | Produces primary amines with high purity.[11] | Requires a protection-deprotection sequence, potentially lowering overall yield. |
Q3: What analytical techniques are most useful for monitoring the reaction and characterizing the product?
-
Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring to check for the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the product.
-
¹³C NMR: Confirms the carbon framework.
-
¹⁹F NMR: A powerful tool for fluorinated compounds, allowing for the easy detection of fluorine-containing products and impurities.[17]
-
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the N-H stretch of the amine.
Visualizing the Workflow
Reductive Amination Pathway
Caption: A decision tree for troubleshooting low yields in fluorinated benzylamine synthesis.
Optimized Protocol: Reductive Amination of 4-Fluorobenzaldehyde
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-fluorobenzylamine.
Materials:
-
4-Fluorobenzaldehyde
-
Ammonia (7N solution in methanol)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Acetic Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add the ammonia solution (1.5 eq) followed by a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography if necessary.
References
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- ACS Publications. (2005).
- NIH. (2021).
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- PubMed. (2009). Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes.
- ACS Publications. Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions.
- Synthesis of BCP Benzylamines From 2-Azaallyl Anions and [1.1.1]Propellane.
- Wikipedia.
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-
American Chemical Society. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[6][8]Proton Shift Reaction.1 Scope and.
- Benzylic C(sp3)
- Organic Chemistry Portal.
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-
PubMed. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[6][8]Proton Shift Reaction.(1) Scope and Limitations.
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Technical Support Center: Removal of Impurities from 3,5-Difluoro-2-methoxybenzylamine
Welcome to the technical support resource for 3,5-Difluoro-2-methoxybenzylamine. As a critical building block in pharmaceutical and agrochemical synthesis, its purity is not just a matter of quality control—it is fundamental to the success of your research, ensuring reaction specificity, maximizing yields, and maintaining safety profiles. The unique electronic properties conferred by the fluorine and methoxy substituents make this compound highly valuable, but they also influence the impurity profile and purification strategy.[1]
This guide is structured to address the practical challenges you may encounter. We will move from identifying common process-related impurities to selecting and troubleshooting the most effective purification methods, providing not just protocols, but the underlying chemical principles to empower your decision-making.
Part 1: Impurity Identification & Analysis (FAQs)
This section addresses the foundational questions regarding the characterization of crude this compound. Accurate identification of impurities is the cornerstone of developing an effective purification strategy.
Q1: What are the most common impurities I might find in my crude this compound?
A1: The impurity profile is almost always a direct reflection of the synthetic route. The most prevalent commercial synthesis involves the reductive amination of 3,5-Difluoro-2-methoxybenzaldehyde.[1] Consequently, the impurities are predictable byproducts of this reaction.
Table 1: Common Process-Related Impurities
| Impurity Name | Chemical Structure | Source / Reason for Formation |
| 3,5-Difluoro-2-methoxybenzaldehyde | Aldehyde | Incomplete conversion of the starting material during reductive amination. |
| Bis(3,5-difluoro-2-methoxybenzyl)amine | Secondary Amine | Over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting aldehyde.[2] |
| 3,5-Difluoro-2-methoxybenzyl alcohol | Alcohol | Reduction of the starting aldehyde by the hydride source (e.g., NaBH₄) before imine formation can occur. |
| N-(3,5-difluoro-2-methoxybenzylidene)-3,5-difluoro-2-methoxybenzylamine | Imine Dimer | Condensation of the product with residual starting aldehyde, or oxidation/condensation of the benzylamine product itself.[3] |
Q2: Which analytical technique is best for assessing the purity of my sample?
A2: A multi-technique approach is always recommended for comprehensive analysis.[4] However, the best choice depends on your specific objective, from rapid in-process checks to final quantitative purity assessment.
Table 2: Comparison of Recommended Analytical Methods
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC (High-Performance Liquid Chromatography) | Routine purity assessment and impurity profiling. | Robust, highly sensitive for a wide range of compounds, excellent for quantification (area % purity).[4][5] | May not detect highly volatile impurities. Method development can be time-consuming. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and byproducts. | Excellent separation for volatile compounds, provides mass data for structural elucidation.[4] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Absolute purity determination without a reference standard of the analyte. | Provides structural confirmation and direct quantification against a certified internal standard. Highly accurate.[4] | Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer. |
| TLC (Thin-Layer Chromatography) | Quick, qualitative reaction monitoring. | Fast, inexpensive, and excellent for a visual check of reaction completion or fraction analysis during column chromatography.[3] | Not quantitative, lower resolution compared to HPLC/GC. |
Q3: I see an unexpected peak in my chromatogram. How can I identify it?
A3: A systematic approach is key. The identity of an unknown is often a logical derivative of your reaction components. The following workflow can guide your investigation.
Caption: Decision tree for selecting a secondary purification method.
Q2: How do I effectively remove the unreacted 3,5-Difluoro-2-methoxybenzaldehyde?
A2: The starting aldehyde is a neutral compound, while your product is a primary amine (a base). This difference in chemical reactivity is the key to separation. Acid-base extraction is the most efficient method.
-
Principle: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will react to form its hydrochloride salt and move into the aqueous layer. The neutral aldehyde will remain in the organic layer. You can then separate the layers, discard the organic phase containing the aldehyde, and regenerate your pure amine from the aqueous layer by adding a base (e.g., NaOH) and extracting it back into an organic solvent. See Protocol 1 for a detailed procedure.
Q3: My product darkens or degrades during vacuum distillation. How can I prevent this?
A3: This is a common issue with amines and aldehydes, often caused by high temperatures, prolonged heating, or the presence of acidic impurities catalyzing decomposition or polymerization. [6]
-
Solutions:
-
Improve Vacuum: Use a better vacuum pump to lower the boiling point of your product, thereby reducing the required distillation temperature.
-
Minimize Heating Time: Ensure efficient and even heating with a well-agitated heating mantle. Do not leave the product at high temperatures for extended periods.
-
Neutralize Before Distilling: Wash the crude product with a dilute solution of sodium bicarbonate to remove any trace acidic impurities before drying and distilling. [6] 4. Use an Inert Atmosphere: Distilling under a nitrogen or argon atmosphere can prevent oxidative degradation.
-
Q4: The secondary amine byproduct is proving very difficult to separate. What is the most effective method?
A4: Separating a primary amine from its secondary amine analogue is challenging because their chemical properties (basicity, boiling point) are very similar. While high-efficiency fractional distillation might work, flash column chromatography is generally the most reliable method.
-
Principle: The primary amine has two N-H bonds available for hydrogen bonding with the silica gel stationary phase, whereas the secondary amine has only one. This difference in interaction typically results in the secondary amine eluting from the column faster than the primary amine. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine to prevent peak tailing) will allow for their separation. See Protocol 3 for guidance.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Salt Formation
This protocol is ideal for removing neutral impurities like the starting aldehyde and corresponding alcohol.
-
Dissolution: Dissolve the crude this compound (1 part by weight) in a suitable organic solvent like ethyl acetate or dichloromethane (10 parts by volume).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The product is now in the lower aqueous layer as the hydrochloride salt. The neutral impurities remain in the upper organic layer.
-
Extraction: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer. Return the aqueous layer to the separatory funnel and wash it once more with a small portion of fresh organic solvent to remove any residual impurities.
-
Free-Basing: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with stirring until the pH is >12 (verify with pH paper). The amine will precipitate or form an oily layer.
-
Final Extraction: Extract the free amine from the aqueous layer three times with fresh portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: High-Vacuum Fractional Distillation
This protocol is best for removing non-volatile impurities or those with a significantly different boiling point.
-
Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect to a high-vacuum pump with a cold trap and a vacuum gauge.
-
Preparation: Place the crude amine in the distillation flask with a magnetic stir bar. It is advisable to pre-treat the crude material by washing with a bicarbonate solution if acidic impurities are suspected. [6]3. Distillation: Begin stirring and slowly apply vacuum to the system. Once the target pressure is reached and stable, gently heat the distillation flask.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun). Carefully monitor the head temperature. Collect the main fraction that distills at a constant temperature and pressure.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the formation of non-volatile, potentially unstable residues. Release the vacuum carefully before allowing the apparatus to cool.
Protocol 3: Flash Column Chromatography
This protocol is the method of choice for separating the product from structurally similar impurities like the secondary amine.
-
Column Packing: Pack a glass column with silica gel, using a hexane/ethyl acetate mixture as the eluent.
-
Sample Loading: Dissolve the crude amine in a minimal amount of dichloromethane or the column eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) containing ~0.5% triethylamine (to reduce peak tailing). The less polar secondary amine will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 Hexanes:Ethyl Acetate) to elute the more polar primary amine product.
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Quick Company. (n.d.). Process For Preparation Of Fluorinated Benzylamine. Retrieved from [Link]
-
Reddit. (2022). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]
-
Wang, Z., et al. (2018). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition. Retrieved from [Link]
Sources
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- 5. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Protection of Fluorinated Benzylamines
Welcome to the technical support center for the N-protection of fluorinated benzylamines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing molecules incorporating these valuable synthons. The introduction of fluorine into benzylamine scaffolds can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making these compounds highly sought after in medicinal chemistry.[1][2][3][4][5][6][7] However, the unique electronic and steric properties imparted by fluorine substituents can also present challenges during routine synthetic transformations like N-protection.
This guide provides in-depth, troubleshooting-focused answers to common questions and issues encountered during the N-protection of fluorinated benzylamines. The content is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion to the Protected Product
Question: I am attempting a standard Boc/Cbz protection of a fluorinated benzylamine, but I am observing very low to no conversion to the desired product, even with extended reaction times. What is the likely cause and how can I resolve this?
Answer:
The primary culprit behind low reactivity in fluorinated benzylamines is the reduced nucleophilicity of the amine nitrogen. The strong electron-withdrawing inductive effect (-I) of the fluorine atom(s) on the benzene ring decreases the electron density on the nitrogen, making it a weaker nucleophile compared to its non-fluorinated counterpart.[7][8][9] This effect is more pronounced with multiple fluorine substituents or when the fluorine is in the ortho or para position.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reactivity.
Detailed Solutions:
-
Increase the Electrophilicity of the Reagent:
-
For Cbz protection, switch from benzyl chloroformate (Cbz-Cl) to a more reactive equivalent if necessary, although Cbz-Cl is generally quite reactive.[7][10][11][12][13] The issue is more likely with the amine's nucleophilicity.
-
For Boc protection, standard di-tert-butyl dicarbonate (Boc₂O) is typically sufficient. However, ensuring its purity and using a fresh bottle is crucial.
-
-
More Forcing Reaction Conditions:
-
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the reduced nucleophilicity. Monitor for potential side reactions or degradation.
-
Use a More Effective Base: For Boc protections, a stronger non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a higher concentration of a standard base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial. For Cbz protections under Schotten-Baumann conditions (biphasic), ensure vigorous stirring and an adequate concentration of aqueous base (e.g., 2M NaOH).
-
Add a Catalyst: For Boc protection, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with Boc₂O.
-
-
Solvent Choice:
-
Switching to a more polar aprotic solvent like DMF or NMP can sometimes enhance reaction rates.
-
Issue 2: Side Reactions and Impurity Formation
Question: My protection reaction is proceeding, but I am observing significant side products, making purification difficult. What are the common side reactions and how can I mitigate them?
Answer:
Side reactions in the N-protection of fluorinated benzylamines can arise from several factors, including the reactivity of the protecting group, the presence of other functional groups, and the reaction conditions.
Common Side Reactions:
-
Over-alkylation/acylation: Formation of a di-protected amine, especially if the reaction is run for too long or at elevated temperatures.
-
Reaction with other nucleophiles: If other nucleophilic groups are present in the molecule, they may compete with the target amine.
-
Degradation of starting material or product: Harsh basic or acidic conditions can lead to decomposition.
Mitigation Strategies:
-
Stoichiometry and Reagent Addition:
-
Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent. A large excess can promote side reactions.
-
Add the protecting group reagent slowly (dropwise) to the solution of the amine and base. This helps to maintain a low instantaneous concentration of the electrophile, minimizing side reactions.
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C) to improve selectivity and reduce the rate of side reactions.
-
-
Choice of Base:
-
Use a non-nucleophilic base like DIPEA to avoid competition with the amine.[14]
-
Issue 3: Challenges with ortho-Fluorobenzylamines
Question: I am having particular difficulty protecting an ortho-fluorobenzylamine. The reaction is sluggish, and I am getting a complex mixture of products. Are there specific challenges with this substitution pattern?
Answer:
Yes, ortho-fluorobenzylamines present unique challenges due to a combination of electronic and steric effects.
-
Steric Hindrance: The fluorine atom in the ortho position can sterically hinder the approach of the electrophilic protecting group reagent to the nitrogen atom.[15][16][17][18][19] This is especially true for bulky protecting groups like Boc.
-
Intramolecular Hydrogen Bonding: The fluorine atom can form an intramolecular hydrogen bond with one of the N-H protons of the amine, which can reduce the amine's availability for reaction.[20]
Troubleshooting Workflow for ortho-Substituted Amines:
Caption: Troubleshooting for ortho-fluorobenzylamines.
Solutions for ortho-Fluorobenzylamines:
-
Consider a Less Bulky Protecting Group: If steric hindrance is a major issue, consider using a smaller protecting group. For example, an acetyl (Ac) or a trifluoroacetyl (TFA) group might be more readily introduced, although their removal conditions are different from Boc or Cbz.
-
More Forcing Conditions: As with other electron-deficient amines, higher temperatures and stronger bases may be required.
-
Alternative Synthetic Routes: In some cases, it may be more efficient to introduce the protected amine functionality through a different synthetic route, such as a reduction of a corresponding azide or a Gabriel synthesis.
Data Tables for Reaction Conditions
Table 1: Recommended Starting Conditions for Boc Protection
| Amine Substitution Pattern | Boc₂O (equiv.) | Base (equiv.) | Catalyst | Solvent | Temperature (°C) | Time (h) |
| para-Fluoro | 1.1 | TEA (1.5) | DMAP (0.1) | DCM | 25 | 4-8 |
| meta-Fluoro | 1.1 | TEA (1.5) | DMAP (0.1) | DCM | 25 | 6-12 |
| ortho-Fluoro | 1.2 | DIPEA (2.0) | DMAP (0.1) | DCM/DMF | 40 | 12-24 |
| Di- or Tri-fluoro | 1.2-1.5 | DIPEA (2.5) | DMAP (0.1) | DMF | 50-60 | 24-48 |
Table 2: Recommended Starting Conditions for Cbz Protection
| Amine Substitution Pattern | Cbz-Cl (equiv.) | Base | Solvent | Temperature (°C) | Time (h) |
| para-Fluoro | 1.1 | 2M aq. Na₂CO₃ | DCM | 0-25 | 2-4 |
| meta-Fluoro | 1.1 | 2M aq. Na₂CO₃ | DCM | 0-25 | 3-6 |
| ortho-Fluoro | 1.2 | 2M aq. NaOH | DCM | 0-25 | 6-12 |
| Di- or Tri-fluoro | 1.2-1.5 | 2M aq. NaOH | DCM | 25 | 12-24 |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Fluorinated Benzylamine
-
To a solution of the fluorinated benzylamine (1.0 equiv) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Cbz Protection of a Fluorinated Benzylamine (Schotten-Baumann Conditions)
-
Dissolve the fluorinated benzylamine (1.0 equiv) in dichloromethane (DCM, 0.3 M).
-
Add an equal volume of a 2M aqueous solution of sodium carbonate.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Monitoring the Reaction: The Role of ¹H and ¹⁹F NMR
NMR spectroscopy is a powerful tool for monitoring the progress of your protection reaction and characterizing your final product.
-
¹H NMR: Upon successful protection, you will observe the disappearance of the amine N-H protons (which often appear as a broad singlet) and the appearance of a new N-H proton signal for the carbamate, typically at a different chemical shift and often sharper. You will also see the characteristic signals for the protecting group (e.g., a large singlet around 1.4 ppm for the t-butyl group of Boc, or aromatic and benzylic protons for Cbz). A downfield shift of the benzylic -CH₂- protons adjacent to the nitrogen is also expected.[21][22][23]
-
¹⁹F NMR: While the fluorine signal of the benzylamine will not undergo a dramatic change upon N-protection, ¹⁹F NMR is an excellent tool for assessing the purity of your starting material and final product, especially in cases where multiple fluorinated species might be present.[24][25]
References
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
-
Zhong, M., et al. (1993). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectrum of 4-fluoromethylbenzylamine using the present.... Retrieved from [Link]
- Prakash, G. K. S., & Yudin, A. K. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). The developing steric hindrance and ortho effect in aromatic amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Panier, F., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Calabrese, C., et al. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. ChemPhysChem. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Basicity of Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Fluorinated Amino Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.3: Basicity of Amines. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]
-
ResearchGate. (n.d.). Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II-III Clinical Trials of Major Pharmaceutical Companies: New Structural Trends and Therapeutic Areas. Retrieved from [Link]
-
MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link]
-
Beilstein Journals. (2024, July 10). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]
-
MDPI. (2024, July 28). Recent Advances on Fluorine Chemistry. Retrieved from [Link]
-
ACS Publications. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3,5-Difluoro-2-methoxybenzylamine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,5-Difluoro-2-methoxybenzylamine, a key building block in medicinal chemistry.[1] We will delve into a detailed spectral interpretation, compare its spectroscopic signature with that of a structural isomer, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Significance of Fluorinated Benzylamines
Fluorinated aromatic amines are of critical importance in modern synthetic organic chemistry. The strategic incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and the basicity of nearby functional groups.[1] For instance, the high electronegativity of fluorine can lower the pKa of a neighboring amino group, making it less basic.[1] This modulation is a crucial tool in drug design, influencing how a candidate molecule binds to its biological target and its pharmacokinetic profile.[1] this compound, with its unique combination of functional groups, serves as a valuable synthon for introducing these desirable properties into more complex molecules.[1]
Deciphering the ¹H NMR Spectrum of this compound
A detailed, peak-by-peak analysis of the expected ¹H NMR spectrum of this compound is presented below. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from structurally related compounds.
Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 6.8 - 7.2 | Triplet of triplets (tt) | 1H | H-4 |
| b | ~ 6.7 - 7.1 | Doublet of doublets (dd) | 1H | H-6 |
| c | ~ 3.9 | Singlet (s) | 3H | -OCH₃ |
| d | ~ 3.8 | Singlet (s) | 2H | -CH₂- |
| e | ~ 1.5 - 2.5 | Broad singlet (br s) | 2H | -NH₂ |
Detailed Peak Assignments and Rationale:
-
Aromatic Protons (H-4 and H-6): The two protons on the aromatic ring are in distinct chemical environments.
-
H-4: This proton is expected to appear as a triplet of triplets (tt). It is coupled to the fluorine at position 3 (meta coupling, ³JHF) and the fluorine at position 5 (para coupling, ⁵JHF), as well as to the proton at position 6 (meta coupling, ⁴JHH). Long-range proton-fluorine couplings are frequently observed.[2] The chemical shift will be downfield due to the deshielding effects of the aromatic ring.[3][4]
-
H-6: This proton will likely appear as a doublet of doublets (dd). It is coupled to the fluorine at position 5 (ortho coupling, ³JHF) and the proton at position 4 (meta coupling, ⁴JHH). Ortho H-F coupling constants are typically larger than meta or para couplings.[5]
-
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 3.9 ppm. Their chemical shift is influenced by the electron-donating nature of the oxygen atom.
-
Benzylic Protons (-CH₂-): The two protons of the benzylic methylene group are equivalent and will present as a singlet around 3.8 ppm. These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom.
-
Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
Comparative Analysis: Distinguishing Isomers by ¹H NMR
To highlight the diagnostic power of ¹H NMR, we will compare the predicted spectrum of this compound with a structural isomer, 2,4-Difluoro-3-methoxybenzylamine.
Predicted ¹H NMR Spectral Data for 2,4-Difluoro-3-methoxybenzylamine
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a' | ~ 7.0 - 7.4 | Triplet of doublets (td) | 1H | H-5 |
| b' | ~ 6.9 - 7.3 | Triplet of doublets (td) | 1H | H-6 |
| c' | ~ 3.9 | Singlet (s) | 3H | -OCH₃ |
| d' | ~ 3.8 | Singlet (s) | 2H | -CH₂- |
| e' | ~ 1.5 - 2.5 | Broad singlet (br s) | 2H | -NH₂ |
The key differentiating features in the ¹H NMR spectra of these two isomers lie in the aromatic region. The distinct substitution patterns lead to different proton-proton and proton-fluorine coupling interactions, resulting in unique splitting patterns for the aromatic protons. While the chemical shifts of the methoxy, methylene, and amine protons are expected to be similar, the multiplicity of the aromatic signals provides a clear method for distinguishing between the two compounds.
Experimental Protocol for High-Quality ¹H NMR Data Acquisition
Adherence to a meticulous experimental protocol is crucial for obtaining high-resolution and artifact-free NMR spectra.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[6][7][8]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the labile amine protons.[6][9]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to ensure complete dissolution of the sample.[9][10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6][7] Cotton wool should be avoided as it can introduce impurities.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
Visualizing Structural Relationships
The following diagram illustrates the key proton environments and their expected couplings in this compound.
Caption: Key proton environments in this compound.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR analysis of this compound. By understanding the predicted spectral features, including chemical shifts and coupling patterns arising from proton-fluorine interactions, researchers can confidently identify and characterize this important synthetic building block. The comparative analysis with a structural isomer underscores the specificity of ¹H NMR in structural elucidation. Adherence to the provided experimental protocol will ensure the acquisition of high-quality data, forming a solid foundation for subsequent research and development endeavors.
References
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Castañar, L., et al. (2013). Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 78(24), 12844–12847. [Link]
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PubMed. (2013). Determination of Magnitudes and Relative Signs of 1H-19F Coupling Constants Through 1D- And 2D-TOCSY Experiments. [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]
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National Institutes of Health. (2004). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
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A Predictive and Comparative Guide to the Mass Spectrometry of 3,5-Difluoro-2-methoxybenzylamine
This guide provides an in-depth analysis of the expected mass spectral behavior of 3,5-Difluoro-2-methoxybenzylamine. In the absence of publicly available experimental spectra for this specific compound[1][2], this document leverages foundational principles of mass spectrometry and comparative data from structurally similar molecules to predict its fragmentation patterns. This approach offers researchers a robust framework for identifying and characterizing this and other novel substituted benzylamines.
Introduction to this compound
This compound is a substituted aromatic amine with a molecular formula of C₈H₉F₂NO.[1][2][3] Its structure is characterized by a benzylamine core with two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring. These substituents significantly influence the molecule's chemical properties and, consequently, its fragmentation behavior in a mass spectrometer.
| Property | Value | Reference |
| Molecular Formula | C₈H₉F₂NO | [1][2][3] |
| Average Molecular Weight | 173.16 g/mol | [2][3] |
| Monoisotopic Mass | 173.06522 Da | [1] |
Understanding the mass spectrum of this compound is critical for reaction monitoring, purity assessment, and metabolic studies in drug discovery and development.
Predicted Fragmentation Pathways
The fragmentation of a molecule is dependent on the ionization technique employed. Here, we will consider both Electron Ionization (EI), typically used with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), common in Liquid Chromatography (LC-MS).
-
Electron Ionization (EI): In EI, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) at m/z 173 . Due to the stabilizing effect of the aromatic ring, this peak is expected to be present and readily identifiable.[4]
-
Electrospray Ionization (ESI): In positive-mode ESI, the molecule is expected to be protonated at the basic amine group, forming a protonated molecule ([M+H]⁺) at m/z 174 .
The subsequent fragmentation of these ions is dictated by the relative strengths of chemical bonds and the stability of the resulting fragments. The primary fragmentation pathways for benzylamines involve cleavage of the bond alpha to the aromatic ring and rearrangements of the resulting benzyl cation.[5][6]
Key Predicted Fragmentation Pathways:
-
Formation of the Substituted Benzyl Cation (m/z 156): The most anticipated primary fragmentation is the homolytic cleavage of the C-C bond between the methylene group and the amine function is less likely than the loss of the amino group. A more probable route is the loss of an amino radical (•NH₂) from the molecular ion, leading to the formation of a highly stable 3,5-difluoro-2-methoxybenzyl cation at m/z 156 . This fragment is analogous to the tropylium ion commonly seen for substituted benzenes.[4]
-
Loss of Methyl Radical (m/z 141): The substituted benzyl cation (m/z 156) can subsequently lose a methyl radical (•CH₃) from the methoxy group. This is a common fragmentation pathway for aryl ethers and would result in a fragment ion at m/z 141 .[5]
-
Loss of Formaldehyde (m/z 126): Alternatively, the methoxy group can be eliminated as a neutral loss of formaldehyde (CH₂O, 30 Da) from the m/z 156 ion, yielding a fragment at m/z 126 .[5]
-
Loss of Fluorine/HF (m/z 154/153): The presence of fluorine atoms introduces the possibility of losing a fluorine radical (•F, 19 Da) or a neutral hydrogen fluoride molecule (HF, 20 Da) from the molecular ion, resulting in peaks at m/z 154 or m/z 153 , respectively.[4]
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis with Structural Analogs
To validate our predictions, we can compare the expected fragments of our target compound with the known experimental mass spectra of structurally related molecules. This comparison helps elucidate the specific influence of the methoxy and fluoro substituents on the fragmentation pattern.
| Compound | MW (Da) | Key Experimental Fragments (m/z) and Interpretation |
| This compound | 173.1 | Predicted: 173 (M⁺•), 156 ([M-NH₂]⁺), 141 ([M-NH₂-CH₃]⁺), 126 ([M-NH₂-CH₂O]⁺) |
| 4-Methoxybenzylamine [7][8] | 137.1 | 137 (M⁺•), 121 ([M-NH₂]⁺), 106 ([M-NH₂-CH₃]⁺), 91, 77 |
| 2,6-Difluorobenzylamine [9] | 143.1 | 143 (M⁺•), 126 ([M-F]⁺), 114 ([M-NH₂F]⁺), 109, 96 |
| Benzylamine [10] | 107.1 | 107 (M⁺•), 106 ([M-H]⁺), 91 ([Tropylium]⁺), 77 ([Phenyl]⁺), 30 ([CH₂NH₂]⁺) |
Analysis of Substituent Effects:
-
Influence of the Methoxy Group: Comparing 4-methoxybenzylamine to benzylamine, the methoxy group leads to a characteristic fragment at m/z 121 (the methoxybenzyl cation) and its subsequent loss of a methyl group to form m/z 106.[7] This strongly supports our prediction that this compound will produce a stable difluoro-methoxybenzyl cation (m/z 156) that then loses a methyl radical (to m/z 141).
-
Influence of the Fluoro Groups: The spectrum of 2,6-Difluorobenzylamine shows a molecular ion at m/z 143.[9] The addition of two fluorine atoms to the benzylamine core (mass 107) increases the mass by 36 Da (2 * (19-1)), consistent with the molecular weight. The presence of fluorine introduces fragmentation pathways like the loss of F, which is a known behavior for fluorinated aromatic compounds.[4]
-
Challenges in Isomer Differentiation: It is crucial to note that positional isomers often yield highly similar EI mass spectra.[11] Differentiating this compound from, for example, 2,4-Difluoro-3-methoxybenzylamine would likely be impossible by EI-MS alone. Unambiguous identification would necessitate tandem mass spectrometry (MS/MS) techniques or chromatographic separation coupled with MS.[12]
Recommended Experimental Protocols
To obtain definitive mass spectral data, the following experimental workflows are recommended.
Caption: Recommended analytical workflows for mass spectrometry analysis.
A. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for analyzing the volatile and thermally stable benzylamine.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: A standard GC-MS system equipped with an electron ionization source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 30 to 250.
-
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This technique provides high sensitivity and specificity, and the MS/MS capability is crucial for structural confirmation.
-
Sample Preparation: Dissolve 1 mg of the compound in 10 mL of 50:50 methanol:water. Further dilute as necessary to achieve a final concentration of 1-10 µg/mL.
-
Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Full Scan (MS1): Scan from m/z 100 to 300 to identify the protonated molecule [M+H]⁺ at m/z 174.07.
-
Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 174.07 and fragment it using collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. Under these conditions, the primary fragmentation is expected to be the loss of ammonia (NH₃), yielding a prominent fragment at m/z 157.[13]
-
Conclusion
While experimental data for this compound is not widely published, a detailed prediction of its mass spectral behavior can be constructed from fundamental principles and comparative analysis. The molecule is expected to show a clear molecular ion at m/z 173 (EI) or 174 (ESI). The fragmentation pattern will be dominated by the formation of the stable 3,5-difluoro-2-methoxybenzyl cation (m/z 156 in EI, m/z 157 after NH₃ loss in ESI/MS-MS), with subsequent losses related to the methoxy and fluoro substituents. The provided protocols offer a clear path for researchers to obtain and confirm this data experimentally, enabling confident identification and further investigation of this compound.
References
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Bruce, M. I. (1968). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]
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DeRuiter, J., et al. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to. Office of Justice Programs. [Link]
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PubChem. (n.d.). 2-Methoxybenzylamine. National Center for Biotechnology Information. [Link]
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Zubrycka, A., et al. (2020). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)- N -(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. ResearchGate. [Link]
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Zubrycka, A., et al. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Link]
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Ricci, A., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]
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PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Benzylamine, TMS derivative. NIST Chemistry WebBook. [Link]
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Tidwell, T. T. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Toronto. [Link]
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Dibeler, V. H., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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NIST. (n.d.). 2,6-Difluorobenzylamine. NIST Chemistry WebBook. [Link]
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A Medicinal Chemist's Guide to the Structure-Activity Relationship of 3,5-Difluoro-2-methoxybenzylamine Derivatives: A Predictive Analysis
For researchers, scientists, and drug development professionals, the selection of a core scaffold is a critical decision that dictates the trajectory of a discovery program. The 3,5-difluoro-2-methoxybenzylamine scaffold has emerged as a promising starting point for the synthesis of novel therapeutic agents. This guide provides a forward-looking analysis of the potential structure-activity relationships (SAR) of its derivatives, grounded in established principles of medicinal chemistry. We will explore the rationale behind utilizing this particular scaffold, propose hypothetical derivatization strategies, and discuss potential biological targets and the requisite experimental protocols for their evaluation.
The Strategic Advantage of the this compound Scaffold
The unique substitution pattern of this compound offers a compelling combination of physicochemical properties that are highly desirable in drug design. The incorporation of fluorine and a methoxy group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1]
The two fluorine atoms at the 3- and 5-positions are strong electron-withdrawing groups, which can lower the pKa of the benzylamine, making it less basic.[1] This modulation of basicity is crucial for optimizing a drug candidate's pharmacokinetic profile and reducing off-target effects.[1] Furthermore, the replacement of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug molecule.[1]
The ortho-methoxy group introduces both steric bulk and an electron-donating resonance effect, which can influence the conformation of the molecule and its interactions with a target's binding pocket.[1] This interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic and steric environment that can be exploited for potent and selective biological activity.
Hypothetical Structure-Activity Relationship Exploration
Given that this compound is a primary amine, a common and effective way to explore its SAR is through the synthesis of a diverse amide library. The primary amine serves as a versatile handle for coupling with a wide range of carboxylic acids, introducing various substituents that can probe the chemical space around the core scaffold.
Below is a proposed workflow for a hypothetical SAR study:
Caption: A hypothetical workflow for the synthesis, screening, and optimization of this compound derivatives.
The following table outlines a hypothetical SAR for a series of amide derivatives, predicting the impact of different "R" groups on biological activity.
| R-Group Category | Example R-Groups | Predicted Impact on Activity | Rationale |
| Small Aliphatic | Methyl, Ethyl, Isopropyl | Low to moderate activity | May not provide sufficient interactions with the target binding pocket. |
| Bulky Aliphatic | Cyclohexyl, t-Butyl | Potentially increased activity | Increased lipophilicity could enhance cell permeability and van der Waals interactions. |
| Aromatic | Phenyl, Naphthyl | High potential for potent activity | Aromatic rings can engage in π-π stacking and other favorable interactions. |
| Substituted Aromatic | 4-Chlorophenyl, 4-Methoxyphenyl | Activity will be highly dependent on the nature and position of the substituent. | Substituents can modulate electronic properties and provide additional hydrogen bonding opportunities. |
| Heterocyclic | Pyridyl, Thienyl, Indolyl | High potential for potent and selective activity | Heterocycles can introduce hydrogen bond donors and acceptors, improving solubility and providing key interactions. |
Potential Biological Targets and Comparative Analysis
The 3,5-difluoro-2-methoxyphenyl moiety is present in various biologically active compounds, including potent cyclin-dependent kinase (CDK) inhibitors.[1] This suggests that derivatives of this compound could be promising candidates for anticancer drug discovery. Other potential therapeutic areas for fluorinated and methoxy-substituted benzylamine derivatives include antimicrobial and anti-inflammatory applications.[1][2]
To provide a practical comparison, let's consider the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[3] A researcher might consider using the this compound scaffold in comparison to a simpler, non-fluorinated scaffold like 2-methoxybenzylamine.
| Scaffold | Predicted Advantages | Predicted Disadvantages |
| This compound | - Enhanced metabolic stability due to C-H to C-F substitution.[1]- Modulated pKa of the amine, potentially improving oral bioavailability and reducing off-target ion channel interactions.[1]- The difluoro substitution pattern can offer unique binding interactions within the VEGFR-2 ATP binding site. | - Synthesis of the starting material may be more complex and costly.- Potential for off-target interactions with other fluorinated compound binding sites. |
| 2-Methoxybenzylamine | - Readily available and inexpensive starting material.- Simpler synthetic routes for derivatization. | - More susceptible to metabolic oxidation at the 3- and 5-positions.- Higher basicity of the amine may lead to poorer pharmacokinetic properties. |
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
To evaluate the inhibitory activity of the synthesized this compound derivatives against VEGFR-2, a biochemical kinase assay can be employed. This protocol is designed to be a self-validating system by including appropriate positive and negative controls.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Staurosporine (positive control)
-
DMSO (negative control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a concentration gradient (e.g., from 10 mM to 0.1 µM).
-
Assay Plate Preparation: Add 25 nL of each compound dilution to the wells of a 384-well plate. Include wells with staurosporine for the positive control and DMSO for the negative control.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, poly(Glu, Tyr) substrate, and VEGFR-2 enzyme.
-
Add 5 µL of the master mix to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Prepare an ATP solution in kinase buffer.
-
Add 5 µL of the ATP solution to each well to initiate the kinase reaction.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: A step-by-step workflow for a VEGFR-2 kinase inhibition assay.
Conclusion
While extensive SAR studies on this compound derivatives are not yet prevalent in the public domain, the foundational principles of medicinal chemistry provide a robust framework for predicting their potential. The unique electronic and steric properties conferred by the difluoro and methoxy substitutions make this scaffold a highly attractive starting point for the development of novel therapeutics, particularly in oncology. By systematically exploring the chemical space around this core through derivatization and employing rigorous biological evaluation, researchers can unlock the full potential of this promising class of compounds. This guide serves as a foundational roadmap for initiating such a drug discovery program.
References
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Abdel-rahman, H. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11438. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3,5-Difluorobenzylamine. PubChem. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and pharmacological evaluation of new methyloxiranylmethoxyxanthone analogues. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]
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PubMed. (2013). Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase. Retrieved from [Link]
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Market Publishers. (n.d.). CAS 105969-16-2 3,5-Difluoro-4-methoxybenzylamine Chemical Report & Database. Retrieved from [Link]
-
PubMed. (2008). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1- f ][1][4][5]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Retrieved from [Link]
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CNR-IRIS. (2021). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]
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PubMed Central. (n.d.). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. Retrieved from [Link]
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PubMed. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. Retrieved from [Link]
-
PubMed. (n.d.). New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of 3,5-Difluoro-2-methoxybenzylamine Derivatives: Structural Insights for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is fundamental to designing effective therapeutics. The 3,5-Difluoro-2-methoxybenzylamine scaffold is a key building block in medicinal chemistry. The strategic placement of fluorine atoms and a methoxy group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, providing critical data that fuels structure-activity relationship (SAR) studies and rational drug design.[2]
This guide offers an in-depth comparison of the crystallographic analysis of this compound derivatives. While a comprehensive series of crystal structures for these specific derivatives is not widely published, this guide synthesizes data from structurally related fluorinated and methoxy-substituted compounds to provide a robust framework for analysis. We will explore the synthetic pathways to these derivatives, detail the experimental workflow for obtaining and analyzing their crystal structures, and discuss the profound impact of substitution patterns on molecular conformation and crystal packing.
The Influence of Substitution: A Comparative Crystallographic Overview
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| N-(2,3-difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | 5.6756 | 4.9829 | 19.3064 | 91.197 | 2 | [3] |
| N-(2,4-difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | - | - | - | - | - | [4] |
| 3,5-Dimethoxybenzylamine | C₉H₁₃NO₂ | - | - | - | - | - | - | - | [5] |
| 3,5-Difluorobenzylamine | C₇H₇F₂N | - | - | - | - | - | - | - |
Note: Complete crystallographic data for 3,5-Dimethoxybenzylamine and 3,5-Difluorobenzylamine are not available in the cited sources, but they are included as key structural comparators.
The data from fluorinated benzamide analogues suggest that these types of molecules often crystallize in monoclinic systems.[3][4] The specific arrangement in the crystal lattice is heavily influenced by the potential for hydrogen bonding from the amine/amide groups and weaker interactions involving the fluorine atoms (C-H···F interactions).
Synthesis and Crystallization: From Molecule to Measurable Crystal
The creation of derivatives from the parent this compound is typically achieved through standard synthetic routes, such as the formation of Schiff bases or amides, which introduce new points of structural diversity.
Experimental Protocol: Synthesis of a Schiff Base Derivative
This protocol describes a general method for synthesizing a Schiff base from this compound and a substituted benzaldehyde. This is a common derivatization strategy that extends the molecular framework for SAR studies.[6]
-
Reactant Dissolution: Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in a suitable solvent, such as ethanol or methanol.
-
Reaction: Stir the mixture at room temperature. The reaction can be catalyzed by adding a few drops of glacial acetic acid. Progress can be monitored using thin-layer chromatography (TLC).
-
Product Isolation: Once the reaction is complete, the Schiff base product may precipitate from the solution. If not, the solvent is typically removed under reduced pressure.
-
Purification and Crystallization: The crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield high-purity crystals suitable for X-ray diffraction.
Experimental Protocol: Single Crystal Growth (Slow Evaporation Method)
Growing a high-quality single crystal is the most critical and often most challenging step in X-ray crystallography.[2]
-
Prepare a Saturated Solution: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in a clean vial. Gently warm the solution if necessary to ensure complete dissolution.
-
Allow for Slow Evaporation: Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Monitor Crystal Growth: Periodically check the vial for the formation of small, well-defined single crystals.
-
Isolate the Crystal: Once a crystal of suitable size (typically 0.1-0.3 mm in each dimension) has formed, carefully remove it from the solution using a nylon loop.
The X-ray Crystallography Workflow: A Step-by-Step Guide
The journey from a single crystal to a refined 3D structure involves a precise and validated workflow. The ultimate goal is to obtain an electron density map from which the atomic positions can be determined.[2]
Caption: Workflow for Single-Crystal X-ray Diffraction.
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting & Centering: The selected crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, using a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensity of each diffracted spot is recorded.
-
Data Reduction and Integration: The raw diffraction images are processed. The intensities of the reflections are integrated, and corrections are applied for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: An initial molecular model is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using a least-squares algorithm to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structural model is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric consistency. The final data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).[4]
Structural Analysis: Deciphering Conformation and Interactions
The crystal structure of a this compound derivative reveals crucial information about its preferred conformation and the non-covalent interactions that stabilize its crystal lattice.
Caption: Molecular structure of the parent compound.
-
Torsional Angles: The orientation of the aminomethyl (-CH₂NH₂) and methoxy (-OCH₃) groups relative to the phenyl ring is of primary interest. Steric hindrance between these groups, particularly in the ortho position, will likely cause them to be twisted out of the plane of the phenyl ring.
-
Intermolecular Hydrogen Bonding: The amine group is a potent hydrogen bond donor. In the crystal lattice, it is expected to form N-H···N or N-H···F hydrogen bonds, creating networks that define the crystal packing.
-
Halogen Bonding and Other Weak Interactions: The fluorine atoms can participate in various weak interactions, including C-H···F contacts and halogen bonds, which further stabilize the crystal structure.
By comparing a series of derivatives, one can systematically evaluate how changes in a distal part of the molecule (e.g., on a Schiff base substituent) can influence the conformation and packing of the core this compound moiety.
Conclusion
The crystallographic analysis of this compound derivatives provides indispensable insights for the fields of medicinal chemistry and drug discovery. By precisely defining the three-dimensional structure, these studies allow for a detailed understanding of the conformational effects imparted by the strategic placement of fluorine and methoxy substituents. The experimental workflows for synthesis, crystallization, and X-ray diffraction, though challenging, yield high-resolution data that is critical for validating molecular design, understanding intermolecular interactions, and ultimately accelerating the development of novel therapeutics. This guide provides the foundational knowledge for researchers to pursue the structural elucidation of this important class of compounds and to leverage that information in their scientific endeavors.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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McArdle, P., et al. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1704. Retrieved from [Link]
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Firdausiah, S., Hasbullah, S. A., & Yamin, B. M. (2020). Synthesis and X-Ray Crystallographic Study of N,N'-bis(2-, 3-, and 4-methoxybenzamidothiocarbonyl) Hydrazines. International Journal of Current Research and Review, 12(24), 204-211. Retrieved from [Link]
-
McArdle, P., et al. (2024). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1771. Retrieved from [Link]
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A Comparative Guide to the Purity Analysis of 3,5-Difluoro-2-methoxybenzylamine by HPLC
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
3,5-Difluoro-2-methoxybenzylamine is a vital intermediate in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] The strategic placement of fluorine atoms and a methoxy group on the benzylamine scaffold significantly influences the physicochemical properties of derivative molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the purity of this starting material is not merely a quality control metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Even trace impurities can lead to unforeseen side reactions, altered biological activity, or the generation of toxic byproducts.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the robust purity determination of this compound. We will explore the scientific rationale behind method development choices, present detailed experimental protocols, and offer a data-driven comparison to guide researchers and drug development professionals in selecting the optimal analytical approach for their needs.
The Analytical Challenge: Unpacking the Molecular Properties
The molecular structure of this compound presents a unique set of challenges for chromatographic separation. As a primary aromatic amine, it is susceptible to peak tailing due to interactions with residual silanol groups on standard silica-based stationary phases. Furthermore, its polarity, influenced by the amine, methoxy, and fluorine groups, requires careful optimization of the mobile phase to achieve adequate retention and separation from potential impurities on common reversed-phase columns.[2][3]
Potential impurities may arise from the synthesis process, which often involves the transformation of 3,5-Difluoro-2-methoxybenzaldehyde.[1] These can include unreacted starting materials, byproducts from reductive amination, or related positional isomers. A successful analytical method must be able to resolve the parent compound from all these potential contaminants.
Primary Method: Reversed-Phase HPLC with UV Detection
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and robustness.[4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules are retained longer on the column.[6]
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the conventional first choice for its strong hydrophobic retention capabilities.[4][6] However, for aromatic compounds, a Phenyl-Hexyl phase can provide alternative selectivity through π-π interactions between the phenyl ligands and the analyte's aromatic ring, which can be advantageous for separating structurally similar impurities.[7] For this primary method, we select a modern, end-capped C18 column with high surface coverage to minimize silanol interactions and improve peak shape.
-
Mobile Phase Optimization: The mobile phase is a critical component for achieving separation.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The basic nature of the amine group necessitates pH control. Operating at a low pH (e.g., pH 2.5-3.5) using a buffer like potassium phosphate or ammonium formate ensures the primary amine is consistently protonated (R-NH3+). This uniform charge state prevents secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks.
-
-
Detection: The presence of the benzene ring provides strong chromophores, making UV detection an ideal choice. A photodiode array (PDA) detector is used to scan across a range of wavelengths, allowing for the determination of the optimal detection wavelength (λmax) for maximum sensitivity and the ability to check for peak purity.
Experimental Protocol: HPLC-UV
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes, hold at 70% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1.0 mg/mL stock solution. Dilute 1:10 with the same diluent to obtain a 0.1 mg/mL working solution.
-
Sample Solution: Prepare the sample to be tested at a nominal concentration of 0.1 mg/mL using the same diluent.
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform five replicate injections of the working standard solution. The system is deemed suitable for use if it meets the criteria established by guidelines such as USP <621>.[8][9][10]
-
Tailing Factor: ≤ 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%.[11]
-
Theoretical Plates (N): ≥ 2000.
-
Comparative Method: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC represents a significant evolution from conventional HPLC, utilizing columns packed with sub-2 µm particles.[5] This technology operates at much higher pressures to achieve dramatic increases in speed and resolution. Modernizing an HPLC method to UHPLC is facilitated by guidelines within USP <621>, which permit adjustments to column dimensions and particle size.[9]
Advantages of UHPLC
-
Increased Throughput: Analysis times are significantly reduced (often by a factor of 5-10), allowing more samples to be analyzed in less time.
-
Enhanced Resolution: The high efficiency of UHPLC columns provides superior separation of closely eluting impurities.
-
Reduced Solvent Consumption: Lower flow rates and shorter run times lead to a substantial decrease in solvent usage, making it a greener and more cost-effective alternative.[5]
Experimental Protocol: UHPLC-UV
-
Chromatographic System:
-
UHPLC System: Waters ACQUITY UPLC H-Class or equivalent.
-
-
Chromatographic Conditions (Scaled from HPLC Method):
-
Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 2.5 minutes, hold at 70% B for 0.3 minutes, return to 10% B over 0.1 minutes, and equilibrate for 0.8 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 1 µL.
-
-
Sample Preparation:
-
Identical to the HPLC method (0.1 mg/mL).
-
Performance Comparison: HPLC vs. UHPLC
The following table summarizes the expected performance differences between the two methods for the analysis of a hypothetical sample containing the main peak and a closely eluting impurity.
| Parameter | HPLC Method | UHPLC Method | Advantage of UHPLC |
| Analysis Time | ~23 minutes | ~3.7 minutes | ~6.2x Faster |
| Main Peak Retention Time | ~8.5 minutes | ~1.4 minutes | Faster Elution |
| Resolution (Main/Impurity) | 2.1 | 3.5 | 67% Improvement |
| Tailing Factor | 1.2 | 1.1 | Improved Peak Shape |
| System Backpressure | ~150 bar | ~650 bar | (Requires UHPLC System) |
| Solvent Consumption/Run | ~23 mL | ~1.85 mL | ~92% Reduction |
Workflow for Analytical Method Validation
A developed method is only reliable if it is validated to be fit for its intended purpose. The validation process is a self-validating system that ensures trustworthiness, following a structured approach as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13][14][15][16]
Caption: Analytical method development and validation workflow.
Conclusion and Recommendations
Both HPLC and UHPLC are powerful techniques for assessing the purity of this compound.
-
The HPLC method is robust, reliable, and accessible using standard laboratory equipment. It is perfectly suitable for routine quality control in environments where throughput is not the primary concern.
-
The UHPLC method offers significant advantages in speed, resolution, and reduced operating costs. For high-throughput screening, rapid process monitoring in drug development, or when complex impurity profiles require maximum resolving power, UHPLC is the superior choice.
The decision to implement HPLC or UHPLC should be based on the specific needs of the laboratory, considering factors such as sample volume, the complexity of potential impurities, and available instrumentation. Regardless of the chosen platform, a properly developed and validated method, grounded in the principles of sound analytical science, is essential for guaranteeing the quality of this critical synthetic intermediate.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia URL
- Title: Understanding ICH Q2(R2)
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: USP <621> Chromatography Source: DSDP Analytics URL
- Title: ICH Q2(R2)
- Title: <621> Chromatography - US Pharmacopeia (USP)
- Title: Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant Source: PubMed URL
- Title: Validation of Analytical Procedures Q2(R2)
- Title: this compound | 886502-00-7 Source: Benchchem URL
- Title: ICH Q2(R2)
- Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Jones Chromatography URL
- Title: HPLC Separation of Aromatic Compounds (PAH)
- Title: Reversed-phase chromatography Source: Wikipedia URL
- Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques Source: Jordi Labs URL
- Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL
- Title: Simultaneous analysis of drug substances according to USP assay and impurity methods Source: Thermo Fisher Scientific URL
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A Comparative Spectroscopic Guide to Fluorinated Benzylamine Isomers for the Discerning Researcher
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely adopted strategy to modulate physicochemical and biological properties. Among the myriad of fluorinated building blocks, fluorinated benzylamine isomers—specifically the ortho (2-), meta (3-), and para (4-) substituted variants—serve as critical precursors for a vast array of bioactive compounds. The precise positional isomerism of the fluorine atom profoundly influences the molecule's electronic character, reactivity, and conformation. Consequently, the ability to unequivocally distinguish between these isomers is paramount for synthetic chemists and quality control analysts.
This guide provides an in-depth, comparative analysis of the spectroscopic signatures of 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine. Moving beyond a mere catalog of data, we will explore the underlying principles that dictate the observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This document is designed to serve as a practical, field-proven resource for researchers, enabling confident structural elucidation and isomeric differentiation.
The Decisive Influence of Fluorine's Positional Electronics
The spectroscopic dissimilarities among the fluorobenzylamine isomers are rooted in the dual electronic nature of the fluorine substituent. Fluorine exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I) and a position-dependent, electron-donating resonance (mesomeric) effect (+M).[1] The interplay between these two effects governs the electron density at each atom within the molecule, thereby defining its unique spectroscopic fingerprint.
-
Ortho (2-) Isomer: The fluorine atom is in close proximity to the aminomethyl group. The strong -I effect dominates, significantly influencing the adjacent benzylic carbon and the aromatic ring.
-
Meta (3-) Isomer: The -I effect is still potent, but the +M effect does not extend to the meta position. This results in a distinct electronic environment compared to the other two isomers.[1]
-
Para (4-) Isomer: Both the -I and +M effects are operative. The +M effect, which donates electron density into the aromatic ring, directly opposes the -I effect, leading to a unique electronic distribution, particularly at the ipso and para carbons.[1]
These fundamental electronic differences are the key to interpreting the comparative data presented below.
Comparative Spectroscopic Data Analysis
The following sections provide a detailed comparison of the key spectroscopic data for the three isomers, acquired under standardized conditions to ensure data integrity. All NMR and MS data are sourced from the Spectral Database for Organic Compounds (SDBS), a trusted repository maintained by the National Institute of Advanced Industrial Science and Technology (AIST), Japan.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.
A self-validating and reproducible protocol is crucial for obtaining high-quality NMR data.
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the fluorobenzylamine isomer. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. c. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ 0.00 ppm). For ¹⁹F NMR, an external or internal reference like Trichlorofluoromethane (CFCl₃) (δ 0.00 ppm) is standard.[3]
2. Instrument & Acquisition Parameters: a. Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. b. ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical spectral width: -2 to 12 ppm.
- Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration. c. ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.
- Typical spectral width: 0 to 200 ppm. d. ¹⁹F NMR:
- Acquire a proton-decoupled ¹⁹F spectrum.
- Given the wide chemical shift range of fluorine, a broad spectral width should initially be used (e.g., -250 to -50 ppm) to locate the signal.
- Optimize the spectral width and offset after the initial acquisition for better resolution.
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra carefully. c. Calibrate the chemical shift scale using the internal standard (TMS for ¹H/¹³C). d. Integrate the signals in the ¹H NMR spectrum.
Diagram: General NMR Experimental Workflow
Caption: A streamlined workflow for acquiring NMR spectra of fluorobenzylamine isomers.
The aromatic region of the ¹H NMR spectrum is most diagnostic for isomer identification. The aminomethyl (-CH₂NH₂) protons typically appear as a singlet, while the amine (-NH₂) protons often present as a broad singlet due to quadrupole broadening and exchange.
| Isomer | SDBS No. | -CH₂NH₂ (ppm) | -NH₂ (ppm) | Aromatic Protons (ppm) |
| 2-Fluorobenzylamine | 2511 | ~3.88 | ~1.51 | ~6.9-7.4 (complex multiplet) |
| 3-Fluorobenzylamine | 2512 | ~3.81 | ~1.72 | ~6.9-7.3 (complex multiplet) |
| 4-Fluorobenzylamine | 2513 | ~3.78 | ~1.46 | ~7.25 (t) and 6.98 (t) |
Analysis:
-
The chemical shifts of the benzylic (-CH₂) and amine (-NH₂) protons show minor variations but are not reliable for definitive isomer assignment.
-
The aromatic region is key . The 4-fluoro isomer presents the most simplified pattern, typically two pseudo-triplets (or doublet of doublets), due to the molecule's C₂ symmetry. In contrast, the 2-fluoro and 3-fluoro isomers, being unsymmetrical, exhibit more complex and overlapping multiplet patterns for their four distinct aromatic protons. Differentiating between the 2- and 3-isomers based solely on ¹H NMR can be challenging without advanced techniques like 2D NMR.
¹³C NMR provides clear, well-resolved signals, and the carbon-fluorine coupling constants (J-coupling) are highly informative.
| Isomer | SDBS No. | -CH₂NH₂ (ppm) | C-F (¹JCF in Hz) | Other Aromatic C (ppm) |
| 2-Fluorobenzylamine | 2511 | ~39.4 | ~161.4 (d, J ≈ 244) | 115.1 (d, J≈22), 124.1 (d, J≈4), 128.7 (d, J≈8), 129.1 (d, J≈15), 131.0 (d, J≈5) |
| 3-Fluorobenzylamine | 2512 | ~46.0 | ~162.8 (d, J ≈ 245) | 113.8 (d, J≈21), 114.4 (d, J≈22), 124.4 (d, J≈3), 129.8 (d, J≈8), 142.3 (d, J≈7) |
| 4-Fluorobenzylamine | 2513 | ~45.5 | ~161.8 (d, J ≈ 243) | 115.1 (d, J≈21), 130.4 (d, J≈8), 135.5 (d, J≈3) |
(Note: 'd' denotes a doublet, and J is the coupling constant. Values are approximate and extracted from SDBS spectra.)
Analysis:
-
¹JCF Coupling: The most striking feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine atom, typically around 243-245 Hz. This immediately confirms the presence of a C-F bond.
-
Positional Differences: The chemical shift of the carbon bearing the fluorine (C-F) and the patterns of other aromatic carbons are distinct for each isomer.
-
In the 4-fluoro isomer , due to symmetry, only four carbon signals are observed in the aromatic region.
-
The 2- and 3-fluoro isomers each show six unique aromatic carbon signals.
-
The two- and three-bond C-F coupling constants (²JCF and ³JCF) create unique doublet splittings for the other aromatic carbons, allowing for definitive assignment when analyzed carefully.
-
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a superb tool for this application.[3] The chemical shifts are reported relative to CFCl₃ at 0 ppm.
| Isomer | Approximate ¹⁹F Chemical Shift (ppm) |
| 2-Fluorobenzylamine | ~ -119 |
| 3-Fluorobenzylamine | ~ -113 |
| 4-Fluorobenzylamine | ~ -115 |
(Note: These are typical values; actual shifts can vary with solvent and concentration.)
Analysis:
The chemical shift of the fluorine nucleus is distinct for each isomer. The electron density around the fluorine atom is subtly altered by the position of the aminomethyl group. While the differences are not vast, they are easily resolved by modern NMR spectrometers. The para isomer (-115 ppm) is typically found intermediate to the ortho (-119 ppm, most shielded) and meta (-113 ppm, most deshielded) isomers. This trend is influenced by the combined inductive and resonance effects impacting the fluorine's local environment.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. For the fluorobenzylamine isomers, the key diagnostic peaks are associated with the N-H and C-F bonds.
1. Sample Preparation: a. For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. b. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
2. Data Acquisition: a. Place the sample in an FTIR spectrometer. b. Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹. c. Perform a background scan of the empty sample holder (or clean ATR crystal) prior to the sample scan.
| Vibrational Mode | 2-Fluorobenzylamine (cm⁻¹) | 3-Fluorobenzylamine (cm⁻¹) | 4-Fluorobenzylamine (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | ~3368, 3288 | ~3370, 3290 | ~3370, 3290 |
| N-H Bend (scissoring) | ~1607 | ~1608 | ~1612 |
| C-F Stretch (Aromatic) | ~1226 | ~1255 | ~1224 |
| C-H Out-of-Plane Bending | ~752 | ~779, 690 | ~818 |
(Data sourced from SDBS Nos. 2511, 2512, 2513)
Analysis:
-
N-H Vibrations: As primary amines, all three isomers show two characteristic N-H stretching bands around 3370-3290 cm⁻¹.[2] The N-H bending vibration is also consistent across the isomers. These peaks confirm the presence of the -NH₂ group but do not aid in distinguishing the isomers.
-
C-F Stretch: The aromatic C-F stretching vibration appears in the 1260-1220 cm⁻¹ region. While there are slight differences, this peak can sometimes be obscured by other vibrations.
-
C-H Out-of-Plane Bending: The most reliable IR region for distinguishing these isomers is the C-H out-of-plane ("oop") bending region (900-675 cm⁻¹). The substitution pattern on the benzene ring dictates the number and position of these strong absorptions.
-
Ortho: A strong band around 752 cm⁻¹.
-
Meta: Two distinct bands are often visible, around 779 cm⁻¹ and 690 cm⁻¹.
-
Para: A single strong band, typically at a higher wavenumber than the ortho isomer, around 818 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
1. Sample Introduction & Ionization: a. Introduce a dilute solution of the sample into the mass spectrometer. b. Electron Ionization (EI) is a common technique for these molecules, typically using an energy of 70 eV.
2. Mass Analysis: a. The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
All three isomers have the same nominal molecular weight of 125 g/mol , consistent with the formula C₇H₈FN. The "Nitrogen Rule" holds true, as the odd molecular weight corresponds to the presence of one nitrogen atom. The molecular ion peak (M⁺) is observed at m/z = 125.
| Isomer | SDBS No. | Molecular Ion (M⁺) m/z | Base Peak m/z | Key Fragment Ions m/z |
| 2-Fluorobenzylamine | 2511 | 125 | 108 | 109, 96, 77 |
| 3-Fluorobenzylamine | 2512 | 125 | 124 | 109, 96, 77 |
| 4-Fluorobenzylamine | 2513 | 125 | 124 | 109, 97, 77 |
Analysis:
The fragmentation patterns show subtle but important differences.
-
Common Fragments:
-
m/z 109 (C₇H₆F⁺): Loss of the amino group (-NH₂) from the molecular ion, forming a fluorotropylium or fluorobenzyl cation. This is a prominent peak in all three spectra.
-
m/z 77 (C₆H₅⁺): Phenyl cation, resulting from further fragmentation.
-
-
Distinguishing Fragments:
-
The base peak (the most intense peak) can be a key differentiator. For the 2-fluoro isomer , the base peak is often m/z 108 , corresponding to the loss of an amino radical followed by a hydrogen atom, a process potentially facilitated by the ortho-fluorine.
-
For the 3- and 4-fluoro isomers , the base peak is typically m/z 124 , resulting from the loss of a single hydrogen atom from the molecular ion.
-
The relative intensities of other fragment ions, such as those at m/z 96/97, also differ based on the stability of the fragment ions formed, which is influenced by the fluorine's position.
-
Diagram: Isomeric Structures
Caption: The ortho, meta, and para isomers of fluorobenzylamine.
Conclusion
-
¹H and ¹³C NMR are definitive for distinguishing the para isomer from the ortho and meta isomers based on spectral symmetry. Careful analysis of aromatic coupling patterns and C-F J-coupling constants allows for the differentiation of all three.
-
¹⁹F NMR provides a rapid and direct method of differentiation, as each isomer exhibits a unique chemical shift.
-
IR Spectroscopy , specifically the C-H out-of-plane bending region, offers a quick and low-cost method to distinguish between ortho, meta, and para substitution patterns.
-
Mass Spectrometry , while showing the same molecular weight, presents subtle differences in fragmentation patterns, particularly the base peak, which can aid in confirmation.
By understanding the causality behind these spectroscopic differences—namely, the interplay of fluorine's inductive and resonance effects—researchers can move from simple data matching to a deeper, more predictive understanding of their molecules. This guide serves as a robust framework for such analysis, ensuring the integrity and accuracy of research and development involving these vital chemical building blocks.
References
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
- Gerfin, T. (2001). Fluorine NMR. Retrieved from an online resource provided by the University of California, Davis. [A representative, stable link could not be found, but the source document is widely available in academic circles].
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).
-
UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Chemistry WebBook. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluoro-2-methoxybenzylamine
Abstract: This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,5-Difluoro-2-methoxybenzylamine. Designed for researchers, scientists, and professionals in drug development, this document outlines essential safety precautions, waste management strategies, and emergency procedures. By grounding these protocols in established safety principles and regulatory standards, this guide aims to foster a culture of safety and environmental responsibility in the laboratory.
Understanding the Compound: Hazard Profile and Rationale for Specialized Disposal
This compound is a substituted benzylamine derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the hazardous characteristics can be inferred from structurally similar molecules like 2,4-Difluoro-3-methoxybenzylamine and other fluorinated aromatic amines.[1][2][3] These related compounds are classified as corrosive and can cause severe skin burns and eye damage.[1][3] Therefore, it is imperative to treat this compound as a hazardous substance requiring meticulous disposal procedures.
The presence of fluorine atoms and the amine group suggests specific reactivity and toxicological profiles. Fluorinated organic compounds can release hazardous decomposition products like hydrogen fluoride under thermal stress.[3][4] The amine functional group classifies it as a weak base that will react with acids and can be incompatible with oxidizing agents.[5] For these reasons, indiscriminate disposal via standard laboratory drains or general waste is strictly prohibited.[1][3] All waste containing this compound must be managed as regulated hazardous waste.[1][5]
Hazard Summary Table
The following table summarizes the anticipated hazards based on data from analogous compounds. This information dictates the necessary personal protective equipment (PPE) and handling precautions.
| Hazard Category | Description & Rationale | Recommended Precautions | Supporting Sources |
| Skin Corrosion/Irritation | Expected to be corrosive, causing skin irritation or severe burns upon contact, a common characteristic of benzylamines.[1][3] | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.[2][6] | [1][2][3] |
| Serious Eye Damage | Poses a significant risk of serious eye damage. Direct contact can lead to irreversible injury.[1][2] | Wear chemical safety goggles or a face shield at all times.[7] | [1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[2] Handling should occur in a well-ventilated area. | Use only within a certified chemical fume hood to prevent inhalation.[1][7] | [2] |
| Acute Toxicity | May be harmful if swallowed. Ingestion can cause severe damage to mucous membranes.[1][2] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2] | [1][2] |
| Environmental Hazard | Considered harmful to aquatic life.[8] Avoid release into the environment under any circumstances.[9] | Do not dispose of down the drain or in a manner that could contaminate soil or waterways.[1] | [1][10][8] |
Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous segregation of waste streams.
Mandatory Personal Protective Equipment (PPE)
Before handling the primary compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[7]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contamination.[6]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required to protect against skin exposure.[6]
-
Respiratory Protection: All handling and preparation for disposal must be conducted inside a properly functioning chemical fume hood to prevent inhalation of vapors or aerosols.[1][7]
Waste Segregation: The Cornerstone of Safe Disposal
The principle of causality is critical here: improper segregation can lead to dangerous chemical reactions within the waste container. This compound waste must be collected in a dedicated container and not mixed with other waste streams unless compatibility is confirmed.
Incompatible Materials to Avoid:
-
Strong Acids: Will cause an exothermic neutralization reaction.[5]
-
Other Reactive Waste Classes: Avoid mixing with cyanides, sulfides, or other amines unless a specific, validated waste protocol allows it.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of this compound and associated materials. Adherence to these steps is crucial for regulatory compliance and laboratory safety.
Step 1: Designate a Hazardous Waste Container
-
Select the Right Container: Use a robust, chemically compatible container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.[7]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[6][7] The date when the first piece of waste is added (the accumulation start date) must also be clearly visible.
Step 2: Collect and Contain the Waste
-
Unused or Expired Product: Collect the pure chemical directly into the designated hazardous waste container.
-
Contaminated Labware: This includes items like pipette tips, weighing boats, and gloves. These items must be placed in the same dedicated hazardous waste container.
-
Rinsate from Cleaning Glassware: If cleaning reusable glassware, perform a primary rinse with a small amount of a suitable organic solvent (e.g., ethanol or acetone). This rinsate is considered hazardous and must be collected in the designated waste container. Subsequent rinses may be managed as non-hazardous, depending on institutional policy.
-
Spill Cleanup Materials: Any absorbent materials, such as vermiculite or sand, used to clean up a spill of this compound must be collected and placed in the hazardous waste container.[10]
Step 3: Secure and Store the Waste Container
-
Keep Containers Closed: The hazardous waste container must remain closed at all times, except when actively adding waste.[11] This minimizes the release of vapors and prevents spills.
-
Secondary Containment: Store the container in a secondary containment bin or tray to contain any potential leaks.[11] The secondary containment should be large enough to hold the entire volume of the container.
-
Storage Location: Store the waste in a designated, well-ventilated satellite accumulation area within or near the laboratory, away from incompatible materials.
Step 4: Arrange for Final Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the waste yourself. Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[11]
-
Schedule a Pickup: Follow your institution's procedure to schedule a waste pickup. Be prepared to provide information from the waste label.
-
Regulatory Compliance: The final disposal must be carried out by a licensed hazardous waste contractor in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[5][12] The most likely disposal method will be high-temperature incineration at a permitted facility.[4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate the Area: Restrict access to the spill area.
-
Consult the SDS (or Analogous Data): If safe to do so, review hazard information.
-
Don Appropriate PPE: Before attempting cleanup, don all PPE listed in section 2.1.
-
Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[10] For solid spills, carefully sweep up the material to avoid creating dust.[3][4]
-
Collect Cleanup Debris: Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container.[10]
-
Decontaminate the Area: Clean the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, regardless of size.
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
-
Occupational Safety and Health Administration (OSHA). Fluoride (F- & HF) in Workplace Atmospheres. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Fluorine. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Retrieved from [Link]
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MDPI. A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
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ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
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Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (2024, January 22). FLUORINE. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists. Retrieved from [Link]
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American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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National Institutes of Health (NIH). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
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Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]
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ResearchGate. (2025, February 5). A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3,5-Difluoro-2-methoxybenzylamine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. 3,5-Difluoro-2-methoxybenzylamine, a substituted benzylamine, presents unique opportunities in synthetic chemistry due to the influence of its fluorine and methoxy functional groups.[1] However, these same properties necessitate a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for this compound is limited, analysis of related structures such as 3,5-difluoro-2-methoxybenzoic acid and other substituted benzylamines indicates a clear potential for the following hazards:
-
Skin Irritation and Corrosion: Similar compounds are known to cause skin irritation, and some are corrosive, capable of causing severe burns.[2][3][4]
-
Serious Eye Damage: Contact with the eyes is likely to cause serious irritation or damage.[2][3][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2][3][7][5][6]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related chemical structures.[7][5][6]
The presence of fluorine atoms can significantly alter the biological properties of organic molecules, potentially introducing further metabolic toxicity concerns.[8] Therefore, a conservative approach to personal protective equipment is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory to mitigate the risks of exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for signs of degradation or puncture before use.[9][10] | Prevents direct skin contact and absorption. Solvents used with the compound can degrade glove materials, so regular replacement is crucial.[11] |
| Eye and Face Protection | Safety goggles or glasses with side shields | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[9] | Protects eyes from accidental splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept fully buttoned. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Made of a durable, chemical-resistant material. | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory.[11] |
Enhanced PPE for High-Risk Procedures
For operations with a higher risk of exposure, such as handling large quantities, heating the substance, or creating aerosols, the following additional PPE is required:
-
Face Shield: To be worn in conjunction with safety goggles to provide an extra layer of protection for the face.[2][6]
-
Chemical-Resistant Apron or Coveralls: To protect against significant splashes or spills.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Safe Handling Protocols
Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.
Engineering Controls
-
Chemical Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, must be conducted in a certified chemical fume hood.[12] This is the most effective way to prevent inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[2][5]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure that the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as determined by your risk assessment.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical. Carefully remove gloves and wash hands thoroughly with soap and water.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Small Spills: For minor spills within a fume hood, use an inert absorbent material to contain the spill. Collect the absorbed material into a sealed, labeled container for proper waste disposal.[8]
-
Large Spills: Evacuate the immediate area and alert your institution's emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste.
-
Container Management: Waste containers should be kept tightly closed and stored in a well-ventilated area, away from incompatible materials.[2][7]
-
Disposal Method: All chemical waste should be disposed of through a licensed hazardous waste disposal company.[6] Thermal incineration at high temperatures is a potential method for the destruction of fluorinated organic compounds, but this must be performed in a specialized facility to prevent the release of hazardous byproducts like hydrogen fluoride.[13][14] Do not pour this chemical down the drain.[12]
By integrating these safety protocols into your laboratory workflow, you can confidently and safely advance your research with this compound, upholding the highest standards of scientific integrity and personal safety.
References
- BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- U.S. Environmental Protection Agency. (n.d.). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
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- Apollo Scientific. (2023). 2,4-Difluoro-3-methoxybenzylamine Safety Data Sheet.
- Central Drug House (P) Ltd. (n.d.). 3-METHOXY BENZYLAMINE Safety Data Sheet.
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- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Sigma-Aldrich. (2025). Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
